molecular formula C15H22O8S B611432 Tos-PEG4-CH2CO2H

Tos-PEG4-CH2CO2H

Cat. No.: B611432
M. Wt: 362.4 g/mol
InChI Key: BOUJNGOUZPSTFF-UHFFFAOYSA-N
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Description

Tos-PEG4-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUJNGOUZPSTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Structure and Application of Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Tos-PEG4-CH2CO2H. It details its core structure, physicochemical properties, and its application in bioconjugation, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Structure and Functional Components

This compound is a versatile crosslinker comprised of three key chemical moieties. Its structure allows for a controlled, sequential conjugation of different molecules.[1]

  • Tosyl (Tos) Group : A p-toluenesulfonyl group that serves as an excellent leaving group for nucleophilic substitution reactions.[2][3] This functional end readily reacts with nucleophiles such as thiols, amines, and hydroxyl groups.[3]

  • PEG4 Spacer : A tetraethylene glycol spacer. This hydrophilic chain increases the overall water solubility of the molecule and the resulting conjugate.[2][4][5] Furthermore, the PEG spacer provides flexibility and reduces steric hindrance during conjugation, while also helping to minimize non-specific binding and potentially reducing the immunogenicity of the conjugated biomolecule.[1]

  • Carboxylic Acid (-CH2CO2H) : A terminal carboxymethyl group. This functional end can be activated to react specifically with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine residue) to form a highly stable amide bond.[1][2][5]

This heterobifunctional design is instrumental in complex bioconjugation strategies, including PEGylation and the synthesis of ADCs and PROTACs (Proteolysis Targeting Chimeras).[1][6]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Name This compound[2]
CAS Number 1581248-63-6[2][7]
Molecular Formula C15H22O8S[2][5]
Molecular Weight (MW) 362.4 g/mol [2][5]
Purity Typically ≥98%[2][3]
Solubility Soluble in DCM; PEG spacer enhances aqueous solubility[2]
Storage Conditions -20°C, sealed in a dry environment[2][7]

Experimental Protocol: Conjugation to a Primary Amine

This protocol details a standard two-step procedure for conjugating the carboxylic acid moiety of this compound to a primary amine-containing biomolecule (e.g., an antibody, protein, or peptide) using carbodiimide chemistry.

Materials and Buffers
  • This compound

  • Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)

  • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[3][8]

  • Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5.[7][8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer : 1 M Tris or Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., size-exclusion chromatography columns)

Step 1: Activation of this compound

This step converts the terminal carboxylic acid into a more stable, amine-reactive NHS ester.[9]

  • Preparation : Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately prior to the reaction.

  • Reaction Setup : Dissolve this compound in Activation Buffer.

  • Activation : Add EDC and NHS (or Sulfo-NHS) to the linker solution. A 1.5 to 5-fold molar excess of EDC and NHS over the linker is a common starting point.[3][7]

  • Incubation : Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[7][9] The activated Tos-PEG4-NHS ester should be used immediately.

Step 2: Conjugation to Amine-Containing Biomolecule
  • Biomolecule Preparation : Ensure the target biomolecule is in the Coupling Buffer. The buffer must be free of extraneous primary amines (e.g., Tris).

  • Conjugation Reaction : Immediately add the activated Tos-PEG4-NHS ester solution from Step 1 to the biomolecule solution. A 10 to 20-fold molar excess of the activated linker to the biomolecule is a typical starting ratio, though this should be optimized for the specific application.[2][7]

  • Incubation : Let the reaction proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[2][7]

  • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes to hydrolyze any unreacted NHS esters.[3]

  • Purification : Remove unreacted linker and byproducts to purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation A 1. Dissolve this compound in Activation Buffer (pH 4.7-6.0) B 2. Add EDC and NHS (1.5-5x molar excess) A->B C 3. Incubate 15-30 min at Room Temperature B->C E 5. Mix Activated Linker with Biomolecule C->E Add immediately I Activated Tos-PEG4-NHS Ester D 4. Prepare Biomolecule (-NH2) in Coupling Buffer (pH 7.2-7.5) D->E F 6. Incubate 1-4 hours at Room Temperature E->F G 7. Quench Reaction (e.g., Tris buffer) F->G H 8. Purify Conjugate (e.g., SEC) G->H J Final Conjugate (Tos-PEG4-Biomolecule)

Experimental workflow for conjugating this compound to a primary amine.

Application in Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, a linker like this compound is used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The resulting ADC is designed to selectively deliver the payload to cancer cells.[10]

General Mechanism of Action
  • Targeting : The mAb component of the ADC binds specifically to a tumor-associated antigen on the surface of a cancer cell.[1][10]

  • Internalization : The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4][11]

  • Trafficking & Payload Release : The complex is trafficked through endosomes to lysosomes. Inside the acidic environment of the lysosome, the ADC is degraded, releasing the cytotoxic payload.[1][11]

  • Induction of Cell Death : The freed payload diffuses into the cytoplasm and/or nucleus, where it engages its intracellular target (e.g., microtubules or DNA), ultimately inducing apoptosis and cell death.[10][11]

  • Bystander Effect : If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[1][12]

G cluster_cell Cancer Cell cluster_bystander Bystander Effect Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome 3. Lysosome Fusion & ADC Degradation Endosome->Lysosome Trafficking Payload 4. Payload Release Lysosome->Payload Target 5. Intracellular Target (e.g., DNA, Microtubules) Payload->Target BystanderCell Neighboring Cancer Cell Payload->BystanderCell Diffusion Apoptosis 6. Apoptosis (Cell Death) Target->Apoptosis ADC 1. ADC Binding to Surface Antigen ADC->Internalization BystanderDeath Apoptosis BystanderCell->BystanderDeath

References

An In-depth Technical Guide to the Core Chemical Properties of Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-CH2CO2H is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a tosyl group at one terminus and a carboxylic acid at the other, bridged by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for the sequential and chemoselective conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a focus on quantitative data and practical methodologies.

Core Chemical Properties

This compound is a versatile molecule designed for covalent linkage strategies. The key to its utility lies in the orthogonal reactivity of its terminal functional groups. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds. The PEG4 spacer enhances aqueous solubility and provides a flexible bridge between conjugated moieties.[1][2]

General Properties
PropertyValueSource
CAS Number 1581248-63-6[3]
Molecular Formula C15H22O8S[3]
Molecular Weight 362.40 g/mol [4]
Purity Typically ≥95%[3][5]
Appearance White to off-white solidGeneric observation
Storage Sealed in a dry environment at 2-8°C for short-term storage, -20°C for long-term storage.[5]
Reactivity and Functional Groups
  • Tosyl Group (-OTs): This group is a highly efficient leaving group in nucleophilic substitution (SN2) reactions. It readily reacts with nucleophiles such as primary amines (e.g., N-terminus of proteins, lysine side chains) and thiols (e.g., cysteine side chains).[1][2][6]

  • Carboxylic Acid (-COOH): The terminal carboxylic acid can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This forms a semi-stable NHS ester that efficiently reacts with primary amines to form a stable amide bond.[1][2]

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that increases the solubility of the linker and the resulting conjugate in aqueous media.[1][2] This property is crucial for biological applications as it can reduce aggregation and minimize non-specific binding.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Amine Conjugation via Activated Carboxylic Acid

This protocol details the reaction of the carboxylic acid terminus of this compound with a primary amine-containing molecule.

A. Activation of the Carboxylic Acid:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[1][7]

  • Activation Reaction:

    • In a reaction tube, combine the desired amount of the this compound stock solution with the activation buffer.

    • Add EDC and NHS to the solution. A common starting molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).[1] Some protocols suggest a 1.5-fold molar excess of EDC and NHS over the linker.[2]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[1][2]

B. Conjugation to the Primary Amine:

  • Protein/Molecule Preparation:

    • Dissolve or buffer exchange the amine-containing molecule (e.g., protein) into a conjugation buffer (e.g., PBS, pH 7.4).[2] The buffer should be free of primary amines, such as Tris or glycine.[2] Protein concentrations are typically in the range of 1-10 mg/mL.[2]

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated Tos-PEG4-NHS ester solution to the solution of the amine-containing molecule.

    • A 10- to 20-fold molar excess of the linker to the amine-containing molecule is a common starting point, though this should be optimized for the desired degree of labeling.[1][2]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[1][8]

    • Incubate for 15-30 minutes at room temperature.[1][8]

  • Purification:

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[1][2]

Thiol Conjugation via Tosyl Group Displacement

This protocol outlines the reaction of the tosyl group with a sulfhydryl group.

  • Preparation of the Thiolated Molecule:

    • If the thiol group is part of a disulfide bond (e.g., in a protein), it may require reduction. This can be achieved using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

    • Remove the excess reducing agent using a desalting column equilibrated with a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[2]

  • Conjugation Reaction:

    • Dissolve the molecule containing the tosyl group (e.g., the product from the amine conjugation protocol) in the reaction buffer.

    • Add the thiol-containing molecule to the solution. A 1.5 to 5-fold molar excess of the thiol-containing molecule is recommended.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2] The reaction progress can be monitored by HPLC or mass spectrometry.[1]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove unreacted components.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for reactions involving this compound, compiled from various protocols.

ParameterValueReactionSource
EDC/NHS Molar Excess 1.2 to 1.5-fold over linkerCarboxylic Acid Activation[1][2]
Linker Molar Excess 10 to 20-fold over amine-containing moleculeAmine Conjugation[1][2]
Thiol Molar Excess 1.5 to 5-fold over tosylated moleculeThiol Conjugation[2]
Activation Time 15-30 minutesCarboxylic Acid Activation[1][2]
Amine Conjugation Time 1-2 hours at RT or overnight at 4°CAmine Conjugation[1][2]
Thiol Conjugation Time 2-4 hours at RT or overnight at 4°CThiol Conjugation[2]
Activation pH 4.5 - 7.2Carboxylic Acid Activation[7]
Amine Conjugation pH 7.2 - 8.5Amine Conjugation[1][7]
Thiol Conjugation pH 6.5 - 7.5Thiol Conjugation[9]
Typical Purification Yield 50 - 80% (highly dependent on the protein and purification method)General Conjugation[2]
Degree of PEGylation 1 - 5 PEG chains per protein (can be controlled by adjusting linker molar excess)Amine Conjugation[2]

Mandatory Visualizations

Experimental Workflow for Two-Step Bioconjugation

G cluster_0 Step 1: Carboxylic Acid Activation and Amine Coupling cluster_1 Step 2: Tosyl Group Displacement with Thiol cluster_2 Purification and Analysis A This compound C Activated Tos-PEG4-NHS Ester A->C Activate B EDC, NHS (Activation Buffer, pH 6.0) E Conjugated Molecule (Tos-PEG4-Amide-Molecule) C->E Couple D Amine-containing Molecule (e.g., Protein) G Final Bioconjugate (Drug-S-PEG4-Amide-Molecule) E->G Displace Tosyl F Thiol-containing Molecule (e.g., Drug) H Purification (e.g., SEC, Dialysis) G->H I Characterization (e.g., HPLC, MS) H->I

Caption: A typical experimental workflow for two-step bioconjugation using this compound.

Application in Antibody-Drug Conjugate (ADC) Development

G cluster_0 ADC Synthesis cluster_1 Mechanism of Action Antibody Antibody (with Lysine -NH2) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound Linker->ADC Drug Cytotoxic Drug (with -SH or -NH2) Drug->ADC Circulation ADC in Circulation ADC->Circulation Administration Binding ADC binds to Antigen on Cancer Cell Circulation->Binding Internalization Internalization of ADC-Antigen Complex Binding->Internalization Release Release of Cytotoxic Drug Internalization->Release Apoptosis Induction of Apoptosis Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a linker like this compound.

Role in PROTAC-Mediated Protein Degradation

G cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary POI_ligand POI-binding Ligand Linker This compound (as part of the linker) POI_ligand->Linker E3_ligand E3-binding Ligand E3_ligand->Linker Ub Ubiquitination of POI Ternary->Ub Degradation Proteasomal Degradation of POI Ub->Degradation

Caption: The role of a linker, such as one derived from this compound, in PROTAC-mediated protein degradation.

References

The Reactivity of Tosyl Groups in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and reactivity of the tosyl (tosylate) group in polyethylene glycol (PEG) linkers. It is designed to be a valuable resource for professionals in bioconjugation, drug delivery, and materials science. This document delves into the chemical principles of tosyl activation, its application in nucleophilic substitution reactions, and provides detailed experimental protocols for the synthesis and conjugation of tosyl-activated PEG.

Core Concepts: The Chemistry of Tosyl-Activated PEG

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a derivative of p-toluenesulfonic acid. When attached to the terminal hydroxyl group of a PEG chain, it forms a tosylate ester (PEG-OTs). This modification is a cornerstone of bioconjugation chemistry because it transforms the poorly reactive hydroxyl group into an excellent leaving group.[1][2][3] The high reactivity of tosyl-activated PEG stems from the resonance stabilization of the tosylate anion, which delocalizes the negative charge over the sulfonyl group and the aromatic ring.[4]

This activation of the PEG terminus enables efficient nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and alcohols, leading to the formation of stable covalent bonds.[3][4] This versatility makes tosyl-activated PEG a fundamental tool for conjugating PEG to proteins, peptides, small molecules, and nanoparticles to enhance their pharmacokinetic and pharmacodynamic properties.[5][6][7]

The reaction between a tosyl-activated PEG and a nucleophile, such as a primary amine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][8] In this reaction, the nucleophile attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond.[4]

Key Factors Influencing Reactivity:

  • Nucleophile Strength: Stronger nucleophiles react more readily with PEG-OTs. For instance, thiols (in their thiolate form) are generally more potent nucleophiles than amines at neutral pH.[4]

  • pH of the Reaction Medium: The pH is a critical parameter, especially for reactions with amines and thiols. For amine conjugation, a pH range of 8.0 to 9.5 is often optimal to ensure a significant portion of the amine groups are deprotonated and thus nucleophilic.[3][5] For thiols, a pH range of 7.0-8.5 is typically used to favor the formation of the more nucleophilic thiolate anion.[5]

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used for these reactions.[4]

  • Steric Hindrance: Steric hindrance around the nucleophilic group on the target molecule can impede the reaction and affect its efficiency.[4]

Quantitative Data Presentation

While extensive research has been conducted on the applications of tosyl-activated PEGs, specific, comparative kinetic data for the reaction of tosyl-PEG with various nucleophiles is not extensively tabulated in the literature.[2][4] The following tables summarize the available quantitative and qualitative data to provide a basis for experimental design.

Table 1: Comparative Leaving Group Ability of Common Sulfonate Esters

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14Very High
Tosylate -OTs p-Toluenesulfonic Acid ~ -2.8 High
Mesylate-OMsMethanesulfonic Acid~ -1.9Moderate

This table provides a qualitative comparison of common sulfonate esters. The leaving group ability is inversely correlated with the pKa of the conjugate acid.

Table 2: Reactivity of Tosyl-PEG with Common Nucleophiles

NucleophileTarget Amino AcidTypical pH RangeRelative Reaction RateTypical Conjugation Yield
Primary AmineLysine8.0 - 9.5Moderate60 - 90%
ThiolCysteine7.0 - 8.5High>90%
HydroxylSerine, Threonine> 9.5LowVariable

The reaction rates and yields are dependent on specific reaction conditions, including temperature, solvent, and the steric accessibility of the nucleophilic group.[5][9]

Table 3: Stability of Tosylate Esters under Various Conditions

ConditionStability of Tosylate EstersNotes
Acidic (e.g., TFA)Generally stableProlonged exposure to strong, hot acids can lead to cleavage.
Basic (e.g., NaOH)Susceptible to hydrolysisThe rate of hydrolysis is pH-dependent and increases at elevated temperatures.
Nucleophiles (e.g., Amines, Thiols)ReactiveLeads to nucleophilic substitution, which is the basis for their use in bioconjugation.
Reducing Agents (e.g., NaBH₄)Generally stableAllows for selective reductions in the presence of a tosylate group.

[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of monotosylated PEG and its subsequent conjugation to a model protein.

Protocol 1: Synthesis of Monotosylated PEG (mPEG-OTs)

This protocol describes a general method for the monotosylation of a PEG diol.

Materials:

  • Poly(ethylene glycol) diol (PEG-diol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Silver(I) oxide (Ag₂O) (optional, for selective monotosylation)

  • Potassium iodide (KI) (optional, catalyst)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (cold)

Procedure:

  • Drying of PEG: Dry the PEG-diol under vacuum at 40-50°C overnight to remove any residual water.

  • Reaction Setup: Dissolve the dried PEG-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Selective Monotosylation (Optional but Recommended): To achieve a higher yield of the monotosylated product, add Ag₂O (1.5 equivalents) and a catalytic amount of KI (0.2 equivalents) to the solution.[4]

  • Addition of Base: Cool the solution in an ice bath (0°C) and add anhydrous pyridine or TEA (1.5-2 equivalents per hydroxyl group).

  • Addition of TsCl: Dissolve TsCl (1.0-1.2 equivalents for monotosylation) in a small amount of anhydrous DCM and add it dropwise to the PEG solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Workup: Wash the reaction mixture with cold, dilute HCl to remove the base, followed by a saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.

  • Purification: Precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity of the mPEG-OTs using ¹H NMR and HPLC.

Protocol 2: Conjugation of Tosyl-Activated PEG to a Model Protein (e.g., Lysozyme)

This protocol provides a general procedure for the conjugation of mPEG-OTs to the lysine residues of a protein.

Materials:

  • Monotosylated PEG (mPEG-OTs)

  • Lysozyme (or other model protein)

  • Borate buffer (0.1 M, pH 9.0)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • SDS-PAGE reagents and equipment

  • HPLC system

Procedure:

  • Protein Solution: Dissolve the lysozyme in the borate buffer to a final concentration of 5 mg/mL.

  • PEG Solution: Dissolve mPEG-OTs in the same borate buffer.

  • Conjugation Reaction: Add the mPEG-OTs solution to the lysozyme solution at a desired molar excess (e.g., 10-fold molar excess of PEG to protein).

  • Incubation: Gently stir the reaction mixture at room temperature for 24 hours.

  • Purification: Stop the reaction and remove unreacted PEG and byproducts by dialysis against PBS at 4°C for 48 hours with several buffer changes.

  • Characterization:

    • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will appear as a broader band at a higher molecular weight compared to the unmodified protein.[2]

    • HPLC Analysis: Use size-exclusion or reversed-phase HPLC to assess the purity and determine the degree of PEGylation.

Mandatory Visualization

Reaction Mechanism and Workflows

SN2_Reaction cluster_reactants Reactants cluster_transition Transition State cluster_products Products PEG_OTs PEG-O-Ts TS [Nu---C---OTs]ᵟ⁻ PEG_OTs->TS Nucleophilic Attack Nucleophile Nu:⁻ Nucleophile->TS PEG_Nu PEG-Nu TS->PEG_Nu Bond Formation TsO TsO⁻ TS->TsO Leaving Group Departure

SN2 reaction mechanism of tosyl-PEG with a nucleophile.

PEGylation_Workflow start Start: Protein & Tosyl-PEG reaction Conjugation Reaction (pH 8.0-9.5) start->reaction purification Purification (e.g., Dialysis, SEC) reaction->purification characterization Characterization purification->characterization sds_page SDS-PAGE characterization->sds_page hplc HPLC characterization->hplc mass_spec Mass Spectrometry characterization->mass_spec end End: Purified PEG-Protein Conjugate sds_page->end hplc->end mass_spec->end

A typical workflow for protein PEGylation and characterization.
Application in PROTACs

Tosyl-activated PEG linkers are instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][9][10] The PEG linker connects the target protein binder and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[11][12]

PROTAC_Pathway PROTAC PROTAC (Target Binder-PEG-E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycle PROTAC Recycled Ternary_Complex->Recycle Poly_Ub_POI Polyubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism and Application of Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of success. Among the diverse arsenal of available tools, Tos-PEG4-CH2CO2H has emerged as a versatile and powerful heterobifunctional linker. This technical guide provides an in-depth exploration of its core mechanism of action, detailed experimental protocols for its application, and a clear visualization of the chemical processes involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this linker for the creation of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles of this compound Functionality

This compound is a chemical entity featuring two distinct reactive termini separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer.[1] This unique architecture underpins its utility in the sequential and controlled conjugation of two different molecules.[1] The two key functional groups are:

  • A p-toluenesulfonyl (tosyl) group (Tos): This group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic substitution reactions. This end of the linker readily reacts with nucleophiles such as primary amines (found at the N-terminus of proteins or on lysine side chains) and thiols (from cysteine residues).[2][3]

  • A carboxylic acid group (-COOH): This terminus can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, through carbodiimide chemistry. This activated ester then efficiently reacts with primary amine groups on a target molecule to create a stable amide bond.[2][4]

The tetraethylene glycol (PEG4) spacer imparts several beneficial properties to the linker and the resulting conjugate. It enhances hydrophilicity and flexibility, which can improve the solubility and stability of the final product, reduce aggregation, and minimize non-specific binding.[1][5] In therapeutic applications, PEGylation can also reduce immunogenicity and prolong the circulation half-life of the conjugated molecule.[1][2]

Mechanism of Action: A Two-Pronged Approach to Conjugation

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation strategy.[2] Researchers can selectively target different functional groups on their molecules of interest by carefully controlling the reaction conditions.

Amine Acylation via the Carboxylic Acid Group

The carboxylic acid can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester that is highly reactive towards primary amines at a physiological to slightly basic pH (7.2-8.5), resulting in a stable amide bond.[1]

Nucleophilic Substitution of the Tosyl Group

The tosyl group is an excellent leaving group for SN2 reactions.[3][6] It can be displaced by nucleophiles such as amines, thiols, or hydroxyls.[4][5] This reaction is typically carried out under conditions that favor the nucleophilicity of the attacking group, for instance, a pH > 8 for primary amines to ensure they are deprotonated.[2]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the therapeutic agent to cancer cells. The specific signaling pathway affected will be determined by the nature of the cytotoxic payload. For example, a microtubule inhibitor will disrupt cell cycle signaling, while a DNA-damaging agent will activate DNA damage response pathways.[1]

  • PROTACs: In the design of PROTACs, this compound serves as the crucial linker connecting a target protein binder to an E3 ligase ligand.[7] The linker's flexibility and hydrophilicity are critical for facilitating the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system.[6]

Quantitative Data for Experimental Design

The following tables summarize typical reaction parameters and quantitative data for bioconjugation reactions involving this compound. These values should serve as a starting point for experimental design and optimization.

Table 1: Reaction Parameters for Carboxylic Acid Activation and Amine Coupling

ParameterRecommended Range/ValueReference(s)
Carboxylic Acid Activation (EDC/NHS)
Molar Ratio (PEG-acid:EDC:NHS)1:1.5:1.5 to 1:5:5[2]
Activation Time15 - 30 minutes at room temperature[2]
pH for Activation4.5 - 6.0[2][8]
Amine Coupling (to activated NHS ester)
Molar Ratio (Activated PEG:Protein)5:1 to 20:1[2]
Reaction Time2 - 4 hours at RT or overnight at 4°C[2]
pH for Coupling7.2 - 8.0[2][8]
Quenching Reagent50-100 mM Tris, Glycine, or Hydroxylamine[1]

Table 2: Reaction Parameters for Tosyl Group Displacement

ParameterRecommended Range/ValueReference(s)
Reaction with Primary Amines
pH> 8.0[2]
TemperatureRoom Temperature to 50°C[1]
Reaction TimeSeveral hours to overnight[1]
Reaction with Thiols
pH7.0 - 8.0[2]
Molar Excess of Thiol1.5 to 5-fold[2]
Reaction Time2 - 4 hours at RT or overnight at 4°C[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Activation of the Carboxylic Acid Group of this compound

This protocol describes the activation of the carboxylic acid moiety to an amine-reactive NHS ester.[2]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

Procedure:

  • Equilibrate this compound, EDC, and NHS to room temperature.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.

  • Add the EDC stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.

  • Immediately add the NHS stock solution to achieve a final molar ratio of 1.5-fold excess over this compound.

  • Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes. The activated Tos-PEG4-NHS ester should be used immediately.[2]

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the reaction of the activated Tos-PEG4-NHS ester with primary amines on a protein.[2]

Materials:

  • Activated Tos-PEG4-NHS ester (from Protocol 1)

  • Protein of interest

  • Conjugation Buffer (e.g., PBS, pH 7.4; must be free of primary amines)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting column)

Procedure:

  • Dissolve or buffer exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared activated Tos-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[2]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

  • Incubate for 30 minutes at room temperature.

  • Purify the conjugate by removing excess, unreacted linker and quenching reagents using a desalting column or dialysis.

Protocol 3: Synthesis of a PROTAC using this compound (Two-Step)

This protocol describes a two-step synthesis where the tosyl group is first reacted with an amine-containing warhead, followed by coupling of the carboxylic acid with an amine-containing E3 ligase ligand.[5]

Step 1: Reaction of Tosyl Group with Amine-Containing Warhead Materials:

  • Amine-containing warhead

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.[5]

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the intermediate product by preparative HPLC.

Step 2: Amide Coupling with E3 Ligase Ligand Materials:

  • Intermediate product from Step 1

  • Amine-containing E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve the intermediate product (1.0 eq), the amine-containing E3 ligase ligand (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

G General Mechanism of PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Tos-PEG4-acid based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded POI (Amino Acids) Proteasome->Degraded Degradation Recycled Recycled Proteasome->Recycled

Caption: General mechanism of PROTAC-mediated protein degradation.

G Experimental Workflow for Two-Step Bioconjugation cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Conjugation to Primary Amine Start This compound Activated Activated Tos-PEG4-NHS Ester Start->Activated 15-30 min Room Temp Reagents1 EDC + NHS (pH 4.5-6.0) Reagents1->Activated Conjugation Conjugation Reaction (pH 7.2-8.0) Activated->Conjugation Molecule1 Amine-containing Molecule Molecule1->Conjugation Quench Quenching Conjugation->Quench 1-2 hours (RT) or overnight (4°C) Purify Purification Quench->Purify FinalProduct Tos-PEGylated Conjugate Purify->FinalProduct

Caption: Workflow for two-step bioconjugation using this compound.

G Reaction Mechanisms of this compound cluster_0 Reaction with Amines cluster_1 Reaction with Thiols TosPEG This compound Amide Tos-PEG4-CH2CO-NH-R (Amide Bond) TosPEG->Amide EDC/NHS Activation + Amine Coupling AlkylatedAmine R-NH-CH2-PEG4-CH2CO2H (Alkylated Amine) TosPEG->AlkylatedAmine Nucleophilic Substitution (Tosyl Displacement) Thioether R-S-CH2-PEG4-CH2CO2H (Thioether Bond) TosPEG->Thioether Nucleophilic Substitution (Tosyl Displacement) Amine R-NH2 Amine->Amide Amine->AlkylatedAmine Thiol R-SH Thiol->Thioether

Caption: Reaction mechanisms of this compound with nucleophiles.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules with precision and control.[1][2] Their unique architecture, featuring two distinct reactive moieties, facilitates a sequential and controlled conjugation process.[1][2] This in-depth guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Concepts of Heterobifunctional Crosslinkers

Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers have two different reactive ends.[2][3] This fundamental difference allows for a two-step conjugation strategy that significantly minimizes undesirable side reactions such as self-conjugation and polymerization.[2][4] The general structure of a heterobifunctional crosslinker comprises three key components: two distinct reactive groups and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules, while the length and composition of the spacer arm can be tailored for specific applications, influencing factors like steric hindrance and solubility.[2][4]

The sequential nature of the conjugation process is a primary advantage of using heterobifunctional crosslinkers.[1][2] One reactive end of the crosslinker is first reacted with one biomolecule. After this initial reaction, any excess, unreacted crosslinker can be removed before the second biomolecule is introduced to react with the second reactive group.[4][5] This level of control is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is often desired.[1][3]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. This versatility allows for precise experimental design tailored to the specific biomolecules and interactions under investigation.[2][6]

Common Classes of Heterobifunctional Crosslinkers:

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely utilized classes.[4] One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine residues and the N-terminus of proteins.[5][7] The other end, commonly a maleimide group, specifically targets sulfhydryl (thiol) groups on cysteine residues.[4][5]

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These crosslinkers are useful for conjugating glycoproteins or other molecules with accessible aldehyde or ketone groups to sulfhydryl-containing partners.[2]

  • Sulfhydryl-Reactive and Photoreactive Crosslinkers: This class of reagents features a sulfhydryl-reactive group on one end and a photoreactive group on the other. This allows for specific attachment to a sulfhydryl-containing molecule, followed by light-activated, non-selective crosslinking to a nearby interacting partner.[2]

  • Amine-Reactive and Photoreactive Crosslinkers: Similar to the sulfhydryl-reactive and photoreactive class, these crosslinkers enable the initial attachment to an amine-containing molecule, followed by photo-induced crosslinking to an interacting molecule.[6]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment. Key parameters to consider include the spacer arm length, water solubility, and whether a cleavable linkage is required.[2][7]

CrosslinkerReactive Group AReactive Group BSpacer Arm Length (Å)Water SolubleCleavable
SMCC NHS EsterMaleimide11.6NoNo
Sulfo-SMCC Sulfo-NHS EsterMaleimide11.6YesNo
SADP NHS EsterPhenylazide11.9NoYes (Photocleavable)
DBCO-PEG4-NHS Ester NHS EsterDBCO17.6YesNo
ASIB IodoacetamidePhenylazide14.5NoYes (Photocleavable)
MPBH HydrazideMaleimide13.5NoNo

Experimental Protocols

The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers. It is important to note that these protocols may require optimization for specific applications.

Two-Step Protein-Protein Conjugation using an NHS-Maleimide Crosslinker

This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B) using a crosslinker like SMCC or its water-soluble analog, Sulfo-SMCC.[4][8]

Materials:

  • Protein A (containing primary amines)

  • Protein B (containing free sulfhydryls)

  • NHS-Maleimide Crosslinker (e.g., SMCC, Sulfo-SMCC)

  • Amine-free Reaction Buffer (e.g., PBS, pH 7.2-8.5)

  • Sulfhydryl-free Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF (for non-water-soluble crosslinkers)

  • Desalting Column

  • Quenching Reagent (e.g., free thiols like cysteine or β-mercaptoethanol)

Procedure:

  • Preparation of Protein A: Dissolve Protein A in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[5]

  • Crosslinker Preparation: Dissolve the Maleimide-NHS Ester crosslinker in anhydrous DMSO or DMF immediately before use.[5] For water-soluble crosslinkers like Sulfo-SMCC, dissolve directly in the reaction buffer.

  • Activation of Protein A: Add a 10- to 50-fold molar excess of the crosslinker to the Protein A solution.[5] The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[4][8]

  • Removal of Excess Crosslinker: Immediately following incubation, remove the unreacted crosslinker using a desalting column equilibrated with the sulfhydryl-free reaction buffer.[4][5] This step is crucial to prevent unwanted side reactions.

  • Preparation of Protein B: Ensure that Protein B has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[5]

  • Conjugation to Protein B: Combine the maleimide-activated Protein A with Protein B in the desired molar ratio.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][8]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent.[5][8]

  • Purification: Purify the final conjugate using methods such as size-exclusion chromatography to remove any remaining unreacted components.[8]

Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker

This protocol outlines the general steps for synthesizing an ADC using a heterobifunctional linker, a common application in drug development.[1]

Materials:

  • Monoclonal Antibody (mAb)

  • Thiol-containing Cytotoxic Drug

  • Heterobifunctional Linker (e.g., SMCC)

  • Reaction Buffers

  • Desalting Column or Tangential Flow Filtration (TFF) system

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification System (e.g., SEC, HIC)

Procedure:

  • Antibody Modification:

    • Prepare the antibody in an amine-free buffer.

    • Add the heterobifunctional linker to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR).

    • Incubate for 1-2 hours at room temperature.[1]

  • Purification of Activated Antibody: Remove the excess linker using a desalting column or TFF, exchanging the buffer to one suitable for the subsequent thiol reaction.[1]

  • Drug Conjugation:

    • Add the thiol-containing drug to the activated antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching: Add a quenching reagent to react with any unreacted maleimide groups on the antibody-linker.[1]

  • Purification of the ADC: Purify the ADC to remove unconjugated drug, linker, and other impurities. Common methods include Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).[1]

  • Characterization: Characterize the purified ADC to determine the DAR, concentration, and purity.[1]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding the complex relationships in experimental workflows and signaling pathways. Heterobifunctional crosslinkers are valuable tools for studying protein-protein interactions within these pathways.[5]

G cluster_step1 Step 1: Activation of Biomolecule 1 cluster_step2 Step 2: Removal of Excess Crosslinker cluster_step3 Step 3: Conjugation to Biomolecule 2 Biomolecule 1 (e.g., Protein with -NH2) Biomolecule 1 (e.g., Protein with -NH2) Activated Biomolecule 1 Activated Biomolecule 1 Biomolecule 1 (e.g., Protein with -NH2)->Activated Biomolecule 1 + Crosslinker Crosslinker Crosslinker Purification Purification Activated Biomolecule 1->Purification Final Conjugate Final Conjugate Purification->Final Conjugate + Biomolecule 2 Biomolecule 2 (e.g., Protein with -SH) Biomolecule 2 (e.g., Protein with -SH)

Caption: General workflow for a two-step conjugation using a heterobifunctional crosslinker.

G Antibody Antibody Activated Antibody Activated Antibody Antibody->Activated Antibody + Linker Linker Linker Purification 1 Purification 1 Activated Antibody->Purification 1 ADC ADC Purification 1->ADC + Drug Drug Drug Purification 2 Purification 2 ADC->Purification 2 Characterization Characterization Purification 2->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

G EGF EGF EGFR EGFR EGF->EGFR Dimerization EGFR->Dimerization Crosslinkers can stabilize this interaction Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response G TNF TNF TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD Crosslinkers can capture protein complex formation TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex I Complex I TRAF2->Complex I RIPK1->Complex I IKK Complex IKK Complex Complex I->IKK Complex NF-kB Activation NF-kB Activation IKK Complex->NF-kB Activation Cell Survival Cell Survival NF-kB Activation->Cell Survival

References

An In-depth Technical Guide on the Aqueous Solubility of Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tos-PEG4-CH2CO2H in aqueous buffers. This compound is a heterobifunctional linker commonly employed in bioconjugation and drug delivery, making a thorough understanding of its solubility paramount for successful application. This document outlines the key factors influencing its solubility, presents available data, provides detailed experimental protocols for solubility determination, and illustrates the interplay of these factors.

Factors Influencing the Solubility of this compound

The aqueous solubility of this compound is a multifactorial property governed by its chemical structure and the surrounding environment. The key determinants include:

  • pH of the Aqueous Buffer: The terminal carboxylic acid group is the most significant contributor to the pH-dependent solubility of this compound. The pKa of this carboxylic acid is estimated to be around 4.5.[1] At pH values below its pKa, the carboxyl group is protonated (-COOH), rendering it less polar and significantly reducing its water solubility. Conversely, in buffers with a pH above the pKa (e.g., pH 7.0-8.5), the carboxylic acid exists in its deprotonated, more soluble carboxylate form (-COO⁻).[1]

  • The Polyethylene Glycol (PEG) Spacer: The presence of the four-unit polyethylene glycol (PEG) chain imparts hydrophilicity to the molecule.[1] The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, which generally enhances solubility in aqueous solutions.

  • The Tosyl Group: The tosyl (tosylate) group is a large, moderately hydrophobic functional group. While it is an excellent leaving group for nucleophilic substitution reactions, its presence can slightly reduce the overall aqueous solubility of the molecule.

  • Ionic Strength of the Buffer: High concentrations of salts in the buffer can lead to a phenomenon known as "salting out," which can decrease the solubility of this compound. This effect is caused by the competition for water molecules between the salt ions and the PEGylated compound.

  • Temperature: For many PEGylated compounds, solubility in aqueous solutions tends to increase with temperature. However, this relationship should be determined empirically for specific applications.

  • Concentration: Like any compound, this compound has a saturation limit in a given solvent. Attempting to dissolve it at a concentration exceeding this limit will result in a suspension or precipitation.

Data Presentation: Solubility of this compound

Solvent/Buffer SystempHQualitative SolubilityNotes
Deionized Water< 4.5LowThe carboxylic acid is protonated, reducing solubility.
Deionized Water> 7.0SolubleThe carboxylic acid is deprotonated to the more soluble carboxylate form.[1]
Phosphate-Buffered Saline (PBS)7.4SolubleA common and suitable buffer for dissolving this compound.[1]
MES Buffer4.5 - 6.0Moderately SolubleOften used for EDC/NHS activation of the carboxylic acid; solubility may be limited.[2]
High Salt Buffers (>1M NaCl)NeutralPotentially ReducedHigh ionic strength may lead to "salting out" and decreased solubility.

Experimental Protocols for Determining Aqueous Solubility

A precise determination of the solubility of this compound is crucial for its effective use. The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in a desired aqueous buffer.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Pipettes and tips

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)), as PEG compounds lack a strong UV chromophore.[3][4]

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or the aqueous buffer of interest if high solubility is expected). b. Perform serial dilutions of the stock solution with the aqueous buffer to create a series of calibration standards (e.g., ranging from 0.01 mg/mL to 1 mg/mL).

  • Sample Preparation: a. Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation. b. Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial. c. Tightly cap the vial to prevent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker. b. Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Separation of Undissolved Solid: a. After equilibration, visually confirm the presence of undissolved solid. b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Quantification: a. Carefully collect a known volume of the clear supernatant without disturbing the pellet. b. Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve. c. Analyze the calibration standards and the diluted supernatant sample by HPLC. d. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. e. Determine the concentration of this compound in the diluted supernatant from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Mandatory Visualizations

cluster_factors Factors Influencing Solubility pH pH of Buffer Solubility Aqueous Solubility of This compound pH->Solubility ++ (at pH > pKa) PEG_Chain PEG4 Spacer PEG_Chain->Solubility + Tosyl_Group Tosyl Group Tosyl_Group->Solubility - Ionic_Strength Ionic Strength Ionic_Strength->Solubility -- (High) Temperature Temperature Temperature->Solubility + (Generally) Concentration Concentration Concentration->Solubility -- (Above Saturation)

Caption: Factors influencing the aqueous solubility of this compound.

start Start prepare_standards Prepare Calibration Standards start->prepare_standards prepare_sample Add Excess this compound to Buffer start->prepare_sample quantify Analyze Supernatant by HPLC prepare_standards->quantify equilibrate Equilibrate at Constant Temperature (24-48h Shake-Flask) prepare_sample->equilibrate separate Centrifuge to Pellet Undissolved Solid equilibrate->separate separate->quantify calculate Calculate Solubility from Calibration Curve quantify->calculate end End calculate->end

Caption: Experimental workflow for determining aqueous solubility.

References

A Technical Guide to Tos-PEG4-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Tos-PEG4-CH2CO2H is a heterobifunctional crosslinker that has emerged as a valuable tool for researchers in bioconjugation, drug delivery, and proteomics. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols, designed to enable scientists to effectively integrate this versatile linker into their research and development workflows.

This compound, also known as O-(p-Toluenesulfonyl)-tetraethylene glycol-acetic acid, possesses a unique architecture comprising a tosyl group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2][3] This distinct combination of functional groups allows for the controlled and sequential conjugation of different molecules, making it an ideal candidate for the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5] The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and non-specific binding.[1][6]

Core Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this linker.

PropertyValueCitations
CAS Number 1581248-63-6[1][2][7]
Molecular Weight 362.4 g/mol [1][8]
Molecular Formula C15H22O8S[1]
Purity ≥98%[1][8]
Appearance Varies (often a solid or oil)
Solubility Soluble in DCM (Dichloromethane)[1]
Storage Conditions -20°C[1]

Reaction Mechanisms and Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated for facile amide bond formation with primary amines.[1][3]

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein or peptide. The process involves the activation of the carboxylic acid using carbodiimide chemistry to form a reactive N-hydroxysuccinimide (NHS) ester.[4][6]

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[4][6]

  • Amine-containing molecule (e.g., antibody, peptide)

  • Activation Buffer (e.g., MES, pH 4.5-6.0)[9]

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]

  • Desalting column or dialysis equipment for purification[6]

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[4]

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.[4]

    • Ensure the amine-containing molecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).[10][11]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add EDC and NHS to the solution. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is a common starting point.[6] Some protocols suggest a 2-5 fold molar excess of EDC and NHS over the linker.[4]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[4][6]

  • Conjugation to the Primary Amine:

    • Immediately add the activated Tos-PEG4-NHS ester solution to the solution of the amine-containing molecule in the Conjugation Buffer.

    • The optimal molar excess of the linker to the amine-containing molecule should be determined empirically, but a 5- to 20-fold molar excess is a typical starting point.[4][10]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-100 mM to consume any unreacted NHS esters.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6][11]

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Tos_COOH This compound Activated_Linker Tos-PEG4-CH2CO-NHS (Reactive Ester) Tos_COOH->Activated_Linker Activation (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Activated_Linker_2 Tos-PEG4-CH2CO-NHS Amine_Molecule Biomolecule-NH2 Conjugate Biomolecule-NH-CO-CH2-PEG4-Tos Amine_Molecule->Conjugate Activated_Linker_2->Conjugate Amide Bond Formation (pH 7.2-7.5)

Fig 1. Workflow for Amide Bond Formation.
Protocol 2: Nucleophilic Substitution via the Tosyl Group

This protocol outlines the reaction of the tosyl group of this compound with a nucleophile, such as a primary amine or a thiol. The tosyl group is an excellent leaving group, facilitating an SN2 reaction.[6][12]

Materials and Reagents:

  • This compound

  • Nucleophile-containing molecule (e.g., amine, thiol)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)[5][12]

  • Non-nucleophilic base (e.g., DIPEA, TEA, K2CO3)[5][12]

  • Inert atmosphere (Nitrogen or Argon)[5]

  • Purification apparatus (e.g., HPLC, column chromatography)[5]

Experimental Procedure:

  • Reaction Setup:

    • Dissolve the nucleophile-containing molecule (1.0 equivalent) and this compound (1.1-1.2 equivalents) in an anhydrous solvent.[5][12]

    • Add a suitable base (e.g., 1.5-3.0 equivalents of DIPEA or K2CO3).[5][12]

  • Conjugation Reaction:

    • Stir the reaction mixture under an inert atmosphere.

    • The reaction temperature and duration will depend on the nucleophilicity of the reacting species. For amines, stirring at room temperature to 60°C for 12-24 hours is common.[5][12] For thiols, the reaction may proceed at room temperature for a shorter duration.[12]

    • Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.[5][12]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the mixture.[12]

    • Perform an aqueous work-up by diluting with an organic solvent (e.g., Ethyl acetate or DCM) and washing with water and brine.[5][12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by a suitable chromatographic method, such as silica gel column chromatography or preparative HPLC.[5][12]

G Tos_Linker HOOC-CH2-PEG4-Tos Conjugate HOOC-CH2-PEG4-X-R Tos_Linker->Conjugate Nucleophile R-XH (X = NH, S) Nucleophile->Conjugate SN2 Reaction Base Base Base->Conjugate Deprotonation

Fig 2. General Nucleophilic Substitution Reaction.

Applications in Drug Development

The unique properties of this compound make it particularly well-suited for applications in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[4] The synthesis of an ADC using this compound typically involves a two-step process: first, the carboxylic acid is activated and conjugated to lysine residues on the antibody, and second, the tosyl group is displaced by a nucleophile on the drug payload.[4]

G ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Binding to Target Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Fig 3. General Mechanism of Action for an ADC.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5] this compound serves as a versatile linker to connect a ligand that binds the protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The sequential reactivity of the linker allows for a controlled and modular synthesis of PROTACs.[5]

G cluster_PROTAC PROTAC Action PROTAC PROTAC (Tos-PEG4-acid based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Fig 4. PROTAC-Mediated Protein Degradation Pathway.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for the synthesis of well-defined bioconjugates. Its distinct reactive ends, coupled with the beneficial properties of the PEG spacer, enable controlled, stepwise conjugation strategies that are essential for the development of advanced therapeutics like ADCs and PROTACs. The protocols and diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and drug development applications. As with any chemical methodology, optimization of reaction conditions for each specific application is recommended to achieve the desired conjugation efficiency and product purity.

References

An In-depth Technical Guide to the Principle of Orthogonal Conjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal conjugation, the critical role of Polyethylene Glycol (PEG) linkers, and the application of these principles in bioconjugation and drug development. It covers the core concepts, detailed experimental protocols for key chemistries, quantitative data for reaction optimization, and visual diagrams to illustrate complex processes.

Core Concepts: Orthogonal Conjugation and the Role of PEG Linkers

Orthogonal conjugation refers to the ability to perform two or more independent chemical reactions on a single molecule, where each reaction proceeds with high efficiency and selectivity without interfering with the others.[1] This principle is paramount in the complex environment of biomolecules, where a multitude of reactive functional groups are present. A truly orthogonal reaction must be biocompatible, proceeding under physiological conditions (neutral pH, aqueous environment) without interacting with native biological functionalities.[]

Polyethylene Glycol (PEG) linkers are indispensable tools in this field.[3][4] These flexible, hydrophilic spacers connect two or more molecular entities, such as a protein and a small molecule drug.[3][5] The process of attaching PEG chains, known as PEGylation, confers several significant advantages:

  • Improved Solubility and Stability: The hydrophilic nature of PEG increases the aqueous solubility of hydrophobic molecules and forms a protective layer that shields the conjugate from enzymatic degradation.[5][6]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, reducing the likelihood of an immune response.[3][4]

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation slows its clearance from the body, leading to a longer circulation half-life and reduced dosing frequency.[][8]

PEG linkers can be classified by their architecture (linear, branched, multi-arm) and the reactivity of their terminal functional groups (homobifunctional or heterobifunctional).[4][] Heterobifunctional PEG linkers, which possess two different reactive groups, are particularly valuable for orthogonal conjugation strategies.[4][9]

Diagram: The Principle of Orthogonal Conjugation

The following diagram illustrates the core concept of orthogonal conjugation, where two distinct and non-interfering reactions occur on a central biomolecule.

Orthogonal_Conjugation_Principle A Functional Group A (e.g., Azide) C Conjugate A A->C Reaction A (e.g., Click Chemistry) B Reagent A (e.g., Alkyne-PEG) B->C Molecule Biomolecule C->Molecule Site-specific modification D Functional Group B (e.g., Aldehyde) F Conjugate B D->F Reaction B (e.g., Oxime Ligation) E Reagent B (e.g., Aminooxy-Drug) E->F F->Molecule Molecule->A Molecule->D

Caption: Principle of orthogonal conjugation on a biomolecule.

Key Orthogonal Conjugation Chemistries

Several bioorthogonal reactions are widely used in conjunction with PEG linkers. The choice of chemistry depends on the available functional groups, desired stability of the linkage, and the specific application.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a premier example of "click chemistry," a class of reactions known for high yields and specificity.[10] It involves the reaction between a strained cyclooctyne (like BCN or DBCO) and an azide to form a stable triazole linkage.[11] Crucially, this reaction is bioorthogonal and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[11][]

Oxime and Hydrazone Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[13][14] This reaction proceeds efficiently under mild acidic to neutral pH and can be accelerated by catalysts like aniline.[14][15] It is frequently used for site-specific modification of glycoproteins after periodate oxidation of their carbohydrate moieties.[16]

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a specifically engineered triarylphosphine.[1][17] This process forms a stable amide bond and is highly chemoselective, as both azides and phosphines are largely absent from and non-reactive with native biological systems.[][17]

Quantitative Data for Common Conjugation Chemistries

The efficiency and kinetics of orthogonal reactions are critical for successful bioconjugate development. The following tables summarize key quantitative data for the chemistries discussed.

Table 1: Comparison of Reaction Kinetics for Orthogonal Chemistries

Conjugation ChemistryTarget GroupsSecond-Order Rate Constant (M⁻¹s⁻¹)Typical ConditionsReference
SPAAC (BCN) Azide + BCN-Alkyne~0.1 - 1.0pH 7.4, Room Temp[11]
SPAAC (DBCO) Azide + DBCO-Alkyne~0.1 - 2.0pH 7.4, Room Temp[18][19]
Oxime Ligation Aldehyde/Ketone + Aminooxy~10⁻³ - 10⁻² (uncatalyzed)pH 4.5 - 7.5[14][15]
Oxime Ligation (Aniline catalyzed) Aldehyde/Ketone + Aminooxy~10⁻¹ - 1.0pH 6.5 - 7.5[15][20]
Staudinger Ligation Azide + Phosphine~0.02pH 7.4, Room Temp[]

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Table 2: Stability of Linkages Formed by Orthogonal Conjugation

Linkage TypeFormed FromStability ProfileReference
Triazole SPAACHighly stable; resistant to hydrolysis and enzymatic cleavage.[11]
Oxime Oxime LigationHighly stable and resistant to hydrolysis at physiological pH.[14]
Amide Staudinger LigationVery stable, equivalent to a native peptide bond.[1]
Thioether Maleimide-ThiolStable, but can undergo retro-Michael addition in the presence of competing thiols.[14]

Experimental Protocols

This section provides generalized protocols for common orthogonal conjugation reactions involving PEG linkers. Note: These are starting points; optimization of molar excess, reaction time, and temperature is crucial for each specific application.

Protocol 1: SPAAC Conjugation of an Azide-Modified Antibody with a BCN-PEG-Drug

This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody that has been functionalized with an azide group.

  • Reagent Preparation:

    • Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Dissolve the BCN-PEG-Drug linker in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Slowly add a 5- to 10-fold molar excess of the BCN-PEG-Drug stock solution to the antibody solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[11] Reaction progress can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Purification:

    • Remove unreacted BCN-PEG-Drug and solvent using a desalting column or tangential flow filtration (TFF) with a suitable molecular weight cutoff.

    • Further purify the resulting Antibody-Drug Conjugate (ADC) using chromatography methods such as Size Exclusion (SEC) or Ion Exchange (IEX) to separate conjugates with different drug-to-antibody ratios (DAR).[21]

  • Characterization:

    • Confirm the molecular weight and DAR of the final conjugate using Mass Spectrometry.

    • Assess purity and aggregation levels using SEC.[21]

Diagram: SPAAC Experimental Workflow for ADC Synthesis

The diagram below outlines the workflow for creating an Antibody-Drug Conjugate (ADC) using SPAAC.

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_char 4. Characterization A Azide-Modified Antibody in PBS C Mix Antibody and BCN-PEG-Drug A->C B BCN-PEG-Drug in DMSO B->C D Incubate (4-24 hours) C->D Gentle Agitation E Desalting / TFF (Remove excess drug) D->E F Chromatography (SEC/IEX) (Isolate specific DAR) E->F I Final ADC Product F->I G Mass Spectrometry (Confirm MW & DAR) H SEC-HPLC (Assess Purity/Aggregation) I->G Analysis I->H Analysis

Caption: Experimental workflow for ADC synthesis via SPAAC.

Protocol 2: Oxime Ligation of a Carbonyl-Modified Protein with an Aminooxy-PEG Linker

This protocol is for conjugating a PEG linker to a protein containing an aldehyde or ketone group, which can be introduced site-specifically.

  • Reagent Preparation:

    • Dissolve the carbonyl-functionalized protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5).[14]

    • Prepare a stock solution of the Aminooxy-PEG linker in an appropriate solvent (e.g., water or DMSO).

  • Conjugation Reaction:

    • Add the Aminooxy-PEG stock solution to the protein solution to achieve a desired molar excess (typically 10-50 fold).[14]

    • If desired, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction.[14]

    • Incubate the mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Purification and Characterization:

    • Purify the PEGylated protein from excess reagents using methods described in Protocol 1 (desalting, TFF, chromatography).

    • Characterize the conjugate using SDS-PAGE to observe the increase in molecular weight and SEC to assess purity.[21] Mass spectrometry can provide an accurate molecular weight determination.[21]

Conclusion

The principle of orthogonal conjugation, enabled by a diverse toolkit of bioorthogonal reactions and versatile PEG linkers, is a cornerstone of modern drug development and chemical biology. By allowing for the precise, site-specific modification of complex biomolecules, these strategies facilitate the creation of advanced therapeutics like ADCs with improved efficacy and safety profiles.[22] A thorough understanding of the underlying chemistries, reaction kinetics, and experimental parameters is essential for researchers aiming to harness the full potential of this powerful technology.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-CH2CO2H is a heterobifunctional linker that offers a versatile platform for the covalent modification of proteins. This linker contains two distinct reactive moieties: a tosyl group and a terminal carboxylic acid, separated by a hydrophilic four-unit polyethylene glycol (PEG4) spacer. The PEG spacer enhances the solubility and stability of the resulting bioconjugate, reduces immunogenicity, and provides a defined distance between the conjugated molecules.[1][2][3]

The dual functionality of this compound allows for two primary strategies for protein conjugation:

  • Nucleophilic Substitution via the Tosyl Group: The tosyl group is an excellent leaving group, enabling reaction with nucleophiles such as the primary amines of lysine residues or the thiol groups of cysteine residues on a protein.[1][4]

  • Amide Bond Formation via the Carboxylic Acid: The terminal carboxylic acid can be activated, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated ester then readily couples with primary amines on the protein to form a stable amide bond.[1][5]

These distinct reactive pathways provide researchers with the flexibility to control conjugation strategies for creating well-defined protein conjugates for various applications, including antibody-drug conjugates (ADCs), PEGylated therapeutics, and diagnostic reagents.[5]

Data Presentation: Reaction Parameters

The successful bioconjugation of proteins with this compound requires careful optimization of reaction conditions. The following tables provide a summary of typical quantitative data for the two primary conjugation strategies.

Table 1: Quantitative Parameters for Nucleophilic Substitution via the Tosyl Group

ParameterRecommended RangeNotes
Molar Excess of Linker 10 to 50-foldThe optimal ratio should be determined empirically for the specific protein.
Protein Concentration 1-10 mg/mLHigher concentrations can promote conjugation but may also lead to aggregation.
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate bufferThe pH should be maintained between 8.5 and 9.5 for optimal reactivity with amines.[6]
Reaction Temperature Room Temperature or 37°CHigher temperatures can increase the reaction rate but may affect protein stability.[6]
Incubation Time 4-24 hoursReaction progress can be monitored by techniques such as SDS-PAGE.[6]
Quenching Reagent 50-100 mM Tris-HCl or GlycineAdded to consume any unreacted linker.

Table 2: Quantitative Parameters for Amide Bond Formation via Activated Carboxylic Acid

ParameterRecommended RangeNotes
Molar Excess of Linker 10 to 20-foldA good starting point for achieving a sufficient degree of labeling.[3]
Protein Concentration 1-10 mg/mLEnsure the protein is in an amine-free buffer.[3]
Activation Reagents 1.2 to 1.5-fold molar excess of EDC and NHS/Sulfo-NHS over the linkerFor the formation of the amine-reactive NHS ester.[7]
Reaction Buffer (Activation) MES or PBS (pH 4.5-6.0)Slightly acidic pH maximizes the efficiency of the carbodiimide reaction.[8]
Reaction Buffer (Conjugation) PBS (pH 7.2-8.0)Slightly basic pH is optimal for the reaction with primary amines.[7]
Incubation Time (Activation) 15-30 minutesThe activated linker should be used immediately.[8]
Incubation Time (Conjugation) 1-2 hours at room temperature or overnight at 4°CGentle stirring or rocking is recommended.[7]
Quenching Reagent 50-100 mM Tris-HCl, Glycine, or HydroxylamineTo hydrolyze any unreacted NHS esters.[7][9]

Experimental Protocols

Protocol 1: Protein Conjugation via Nucleophilic Substitution of the Tosyl Group

This protocol details the conjugation of this compound to a protein by targeting nucleophilic residues, primarily primary amines.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer (0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting column or dialysis cassettes)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Conjugation Reaction: Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation.[6]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS, pH 7.4.

  • Characterization: Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA). The degree of labeling can be assessed by techniques such as mass spectrometry.

Protocol 2: Protein Conjugation via Activated Carboxylic Acid

This protocol describes a two-step process where the carboxylic acid of this compound is first activated to an NHS ester, which then reacts with the primary amines of the protein.

Materials:

  • This compound

  • Protein of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., MES or PBS, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Purification equipment (e.g., desalting column or dialysis cassettes)

Procedure:

  • Linker Activation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.[9]

    • In a separate tube, add the desired amount of the linker stock solution.

    • Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.[7]

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The activated linker is now ready for immediate use.[8]

  • Protein Preparation: Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[3]

  • Conjugation Reaction: Immediately add the freshly prepared activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the protein is a common starting point.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[7]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the purified protein conjugate for concentration and degree of labeling as described in Protocol 1.

Mandatory Visualization

experimental_workflow_tosyl cluster_prep Preparation cluster_reaction Conjugation cluster_post Purification & Analysis protein_prep Prepare Protein in Reaction Buffer (pH 8.5-9.5) conjugation Add Molar Excess of Linker to Protein Solution protein_prep->conjugation linker_prep Prepare this compound Stock Solution in DMSO linker_prep->conjugation incubation Incubate for 4-24 hours at RT or 37°C conjugation->incubation quenching Quench Reaction with Tris-HCl incubation->quenching purification Purify via Desalting Column or Dialysis quenching->purification characterization Characterize Conjugate (Concentration, DoL) purification->characterization

Caption: Workflow for protein conjugation via the tosyl group.

experimental_workflow_acid cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis linker_prep Prepare this compound Stock Solution activation Add EDC and NHS to Linker Solution linker_prep->activation incubation_act Incubate for 15-30 min at RT activation->incubation_act conjugation Add Activated Linker to Protein Solution incubation_act->conjugation protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) protein_prep->conjugation incubation_conj Incubate for 1-2 hours at RT or overnight at 4°C conjugation->incubation_conj quenching Quench Reaction with Tris-HCl or Glycine incubation_conj->quenching purification Purify via Desalting Column or Dialysis quenching->purification characterization Characterize Conjugate (Concentration, DoL) purification->characterization

References

Step-by-Step Peptide Conjugation with Tos-PEG4-CH2CO2H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of peptides with Tos-PEG4-CH2CO2H, a heterobifunctional linker valuable in drug development for enhancing the therapeutic properties of peptides. The protocols outlined below cover the activation of the PEG linker, the conjugation reaction with a peptide, and the subsequent purification and analysis of the PEGylated product.

Introduction to Peptide PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2] This modification can lead to an increased circulating half-life, improved stability, enhanced water solubility, and reduced immunogenicity.[1][2][3] this compound is a specific type of PEG linker that contains a tosyl group and a carboxylic acid, enabling a controlled and stepwise approach to bioconjugation.[4][5] The carboxylic acid end can be activated to react with primary amines on the peptide, while the tosyl group can react with nucleophiles like amines and thiols.[6][7]

Principle of the Reaction:

The conjugation process primarily involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a more stable and amine-reactive NHS ester.[1][2] This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]

  • Conjugation to the Peptide: The activated Tos-PEG4-NHS ester is then reacted with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on the target peptide.[2] This reaction occurs efficiently at a neutral to slightly basic pH (7.2-8.0) and results in the formation of a stable amide bond.[1]

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[4]

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) and/or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

  • Analytical instruments (e.g., HPLC, Mass Spectrometer (MS))

Protocol 1: Activation of this compound

This protocol describes the formation of the amine-reactive NHS ester of this compound.

  • Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[1][4]

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[1]

  • Activation Reaction:

    • In a reaction tube, combine the desired amount of this compound stock solution with the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and a 1.5 to 2-fold molar excess of NHS to the this compound solution.[1][4]

    • Gently mix the reaction and incubate at room temperature for 15-30 minutes.[1][4]

    • The activated Tos-PEG4-NHS ester is now ready for immediate use in the conjugation reaction.[4]

Protocol 2: Peptide Conjugation

This protocol details the reaction of the activated Tos-PEG4-NHS ester with the primary amines of a peptide.

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[1][4]

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated Tos-PEG4-NHS ester solution to the peptide solution.[1]

    • A starting point of a 10- to 20-fold molar excess of the activated linker to the peptide is recommended, though this may require optimization.[1][4]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM) to the reaction mixture.[4]

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[4]

Protocol 3: Purification of the PEGylated Peptide

Purification is a critical step to remove unreacted peptide, excess PEG reagent, and byproducts. A combination of chromatographic techniques is often necessary to achieve high purity.[1][8]

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with the Conjugation Buffer.[1]

    • Load the quenched reaction mixture onto the column.

    • Elute with the same buffer and collect fractions. The larger PEGylated peptide will elute earlier than the unconjugated peptide.[1][9]

    • Monitor the elution profile by measuring absorbance at 220 nm or 280 nm.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For higher purity and separation of isomers, RP-HPLC can be employed.[][11]

    • Use a suitable C4 or C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%).[2][11]

    • A shallow gradient is often key for good resolution of PEGylated species.[11]

    • Collect fractions corresponding to the PEGylated peptide peak.

  • Lyophilization: Lyophilize the purified fractions to obtain the final PEGylated peptide as a solid.[2]

Protocol 4: Analysis and Characterization

Confirm the successful conjugation and assess the purity of the final product using the following techniques:

  • HPLC: Analytical RP-HPLC can be used to determine the purity of the PEGylated peptide.[2]

  • Mass Spectrometry (MS): Confirm the covalent attachment of the this compound linker by observing the expected mass increase in the peptide.[1][2]

Data Presentation

Table 1: Recommended Reaction Parameters for Peptide Conjugation

ParameterRecommended ValueRationale
Activation Step
EDC Molar Excess1.5 - 5 foldTo efficiently activate the carboxylic acid.
NHS Molar Excess1.5 - 2 foldTo form a more stable NHS ester intermediate.
Activation Time15 - 30 minutesSufficient time for NHS ester formation at room temperature.[1][4]
Activation pH4.5 - 6.0Optimal pH for carbodiimide-mediated activation.[1]
Conjugation Step
PEG:Peptide Molar Ratio10 - 20 : 1A molar excess of the PEG reagent drives the reaction to completion.[1]
Reaction Time2-4 hours (RT) or Overnight (4°C)Allows for efficient conjugation. Longer time at a lower temperature can be beneficial.[1]
Conjugation pH7.2 - 8.0Facilitates nucleophilic attack by the primary amines of the peptide.[1]

Table 2: Typical Outcomes of Peptide PEGylation

ParameterTypical ResultMethod of Analysis
Purity (Post-HPLC)>95%RP-HPLC[1]
Typical Yield30 - 70%Highly dependent on the peptide sequence and reaction optimization.[1]
Molecular Weight IncreaseConfirmedMass Spectrometry (MS)[1]

Visualizations

G Experimental Workflow for Peptide PEGylation cluster_0 Activation of this compound cluster_1 Peptide Conjugation cluster_2 Purification and Analysis Reagent Preparation Reagent Preparation Activation Reaction Activation Reaction Reagent Preparation->Activation Reaction EDC, NHS Conjugation Reaction Conjugation Reaction Activation Reaction->Conjugation Reaction Activated PEG Linker Peptide Preparation Peptide Preparation Peptide Preparation->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Purification (SEC/RP-HPLC) Purification (SEC/RP-HPLC) Quenching->Purification (SEC/RP-HPLC) Analysis (HPLC, MS) Analysis (HPLC, MS) Purification (SEC/RP-HPLC)->Analysis (HPLC, MS) Lyophilization Lyophilization Purification (SEC/RP-HPLC)->Lyophilization Final PEGylated Peptide Final PEGylated Peptide Lyophilization->Final PEGylated Peptide

Caption: Experimental workflow for peptide conjugation with this compound.

G Chemical Reaction of Peptide PEGylation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Tos_PEG This compound Activated_PEG Tos-PEG4-CH2CO-NHS (Activated Linker) Tos_PEG->Activated_PEG pH 4.5-6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEGylated_Peptide PEGylated Peptide (Tos-PEG4-CH2CO-NH-Peptide) Activated_PEG->PEGylated_Peptide Peptide Peptide-NH2 Peptide->PEGylated_Peptide pH 7.2-8.0

Caption: Two-step chemical reaction for peptide PEGylation.

Applications in Drug Development

The conjugation of peptides with linkers like this compound is a cornerstone of modern drug development, with applications spanning various therapeutic areas.[][13]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the peptide, which reduces its clearance by the kidneys, thereby extending its circulation time in the body.[2][5] This can lead to less frequent dosing for patients.

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the peptide from degradation and increasing its stability in biological fluids.[13][14]

  • Reduced Immunogenicity: The PEG moiety can mask antigenic sites on the peptide, reducing the likelihood of an immune response.[2]

  • Targeted Drug Delivery: In more complex constructs like antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), PEG linkers serve to connect the targeting moiety (antibody or peptide) to a cytotoxic drug.[5][15] This allows for the specific delivery of the therapeutic agent to target cells, such as cancer cells, thereby increasing efficacy and reducing off-target toxicity.[][15]

By following these detailed protocols and understanding the underlying principles, researchers and drug development professionals can effectively utilize this compound for the successful PEGylation of therapeutic peptides.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic toxicity.[2][3] A critical component of an ADC is the linker that connects the antibody to the payload, as it significantly influences the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.[2][4]

Tos-PEG4-CH2CO2H is a heterobifunctional linker well-suited for ADC development. It features a tosyl group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[5] The carboxylic acid allows for covalent attachment to primary amines, such as those on lysine residues of an antibody, through the formation of a stable amide bond.[6][7] The tosyl group is an excellent leaving group for nucleophilic substitution, enabling efficient conjugation with a functional group on the cytotoxic payload, such as a thiol, to form a stable thioether bond.[7][8] The hydrophilic PEG4 spacer enhances the aqueous solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[9][10][11]

These application notes provide detailed protocols for the synthesis and characterization of an ADC using the this compound linker and a model thiol-containing cytotoxic payload, Monomethyl Auristatin E (MMAE).

Principle of the Method

The synthesis of an ADC using this compound is a sequential, two-stage process:

  • Antibody-Linker Conjugation: The carboxylic acid group of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is then reacted with the primary amine groups of lysine residues on the monoclonal antibody to form a stable antibody-linker conjugate.[6][7]

  • Drug Conjugation: The tosyl group on the purified antibody-linker conjugate serves as a reactive site for a thiol-containing cytotoxic drug. Through a nucleophilic substitution reaction, a stable thioether bond is formed, yielding the final antibody-drug conjugate.[7]

The resulting ADC is then purified to remove unconjugated drug and aggregates, and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC15H22O7S
Molecular Weight362.4 g/mol
AppearanceWhite to off-white solid or oil
SolubilitySoluble in DMSO, DMF, DCM
StorageStore at -20°C for long-term stability
Table 2: Recommended Reaction Conditions for ADC Synthesis
ParameterAntibody-Linker ConjugationDrug Conjugation
Reactants mAb, this compound, EDC, NHSAntibody-Linker, Thiol-MMAE
Molar Ratio (Linker:mAb) 5:1 to 20:1 (Optimize for target DAR)Molar Ratio (Drug:Linker)
Molar Ratio (EDC:Linker) 1.5:11.5:1 to 5:1
Molar Ratio (NHS:Linker) 1.2:1N/A
Solvent Amine-free buffer (e.g., PBS, pH 7.2-7.5)PBS with 5 mM EDTA, pH 7.5-8.0
Co-solvent <10% DMSO or DMF<10% DMSO
Temperature Room TemperatureRoom Temperature
Incubation Time 2 hours4 hours
Quenching Agent Tris or Glycine (50-100 mM final)N-acetylcysteine (3-fold molar excess)
Table 3: Example Characterization Data for a Synthesized ADC
Analytical MethodParameter MeasuredTypical Result
HIC-HPLCAverage DAR & DAR DistributionAverage DAR: 3.8
DAR 0: 5%
DAR 2: 20%
DAR 4: 60%
DAR 6: 15%
DAR 8: <1%
Size-Exclusion Chromatography (SEC)Purity (Monomer Content)>98%
Aggregation<2%
UV-Vis SpectroscopyProtein Concentratione.g., 5.0 mg/mL
LC-MSConfirmation of ConjugationObserved mass matches calculated mass

Experimental Protocols

Protocol 1: Antibody-Linker Conjugation

This protocol details the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.

Materials and Reagents:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or water.

    • Ensure the antibody is at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange into the conjugation buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the required volume of the this compound stock solution with the conjugation buffer.

    • Add EDC (1.5 molar excess over the linker) and NHS (1.2 molar excess over the linker) to the linker solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to the Antibody:

    • Immediately add the freshly activated Tos-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), with a typical starting range of a 5 to 20-fold molar excess.[2]

    • Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v) to maintain antibody stability.[11]

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add a quenching agent such as Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS ester.[11]

    • Incubate for 15-30 minutes at room temperature.

    • Purify the antibody-linker conjugate using a desalting column equilibrated with a suitable buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0) to remove excess linker and reaction byproducts.

Protocol 2: Drug Conjugation to the Antibody-Linker

This protocol describes the conjugation of a thiol-containing drug (e.g., Thiol-MMAE) to the tosyl-activated antibody-linker conjugate.

Materials and Reagents:

  • Purified Antibody-Linker conjugate

  • Thiol-containing cytotoxic drug (e.g., Thiol-MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0)

  • Quenching Agent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reagent Preparation:

    • Dissolve the thiol-containing drug in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Ensure the purified antibody-linker conjugate is at a known concentration in the reaction buffer.

  • Nucleophilic Substitution Reaction:

    • Add the thiol-containing drug solution to the antibody-linker conjugate solution. A molar excess of the drug (typically 1.5 to 5-fold over the number of available tosyl groups) is used to drive the reaction to completion.

    • Incubate the reaction for 4 hours at room temperature with gentle mixing, protected from light.

  • Quenching and Purification:

    • Add a 3-fold molar excess of a quenching agent (e.g., N-acetylcysteine) relative to the initial amount of the thiol-drug to cap any unreacted tosyl groups.

    • Incubate for 20 minutes at room temperature.

    • Purify the final ADC using a suitable chromatography method (see Protocol 3).

Protocol 3: Purification and Characterization of the ADC

This protocol outlines the purification and characterization of the final ADC.

1. Purification:

  • Hydrophobic Interaction Chromatography (HIC): HIC is used to separate ADC species with different DARs from the unconjugated antibody.[10][12]

    • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[10]

    • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.[10]

    • Procedure: Equilibrate a HIC column (e.g., Butyl or Phenyl) with Mobile Phase A. Load the crude ADC and elute with a linear gradient to 100% Mobile Phase B. Collect fractions corresponding to the desired DAR species.

  • Size-Exclusion Chromatography (SEC): SEC is used to remove any remaining small molecule impurities and to separate the monomeric ADC from aggregates.

    • Mobile Phase: PBS, pH 7.4.

    • Procedure: Pool the HIC fractions containing the desired ADC species and concentrate if necessary. Equilibrate an SEC column (e.g., Superdex 200) and inject the sample. Collect the fractions corresponding to the monomeric ADC peak.

2. Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • The average DAR and DAR distribution are determined by analyzing the purified ADC using HIC-HPLC.[9][13] The relative peak areas of the different species (DAR 0, 2, 4, etc.) are used to calculate the average DAR.

  • Purity and Aggregation Analysis:

    • The purity and extent of aggregation of the final ADC product are assessed by SEC-HPLC.

  • Mass Spectrometry:

    • LC-MS analysis can be used to confirm the identity of the ADC and to verify the covalent attachment of the drug-linker moiety to the antibody.

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) conjugation1 Amine Coupling (Lysine Residues) mAb->conjugation1 linker This compound activation EDC / NHS Activation linker->activation activated_linker Activated Tos-PEG4-NHS Ester activation->activated_linker activated_linker->conjugation1 ab_linker Antibody-Linker Conjugate conjugation1->ab_linker purification1 Purification (Desalting) ab_linker->purification1 purified_ab_linker Purified Antibody-Linker purification1->purified_ab_linker conjugation2 Nucleophilic Substitution (Thiol-Tosyl Reaction) purified_ab_linker->conjugation2 drug Thiol-containing Drug (MMAE) drug->conjugation2 crude_adc Crude ADC conjugation2->crude_adc hic HIC Purification (DAR Separation) crude_adc->hic sec SEC Purification (Aggregate Removal) hic->sec final_adc Purified ADC sec->final_adc characterization Characterization (DAR, Purity, etc.) final_adc->characterization MMAE_Signaling_Pathway cluster_adc ADC Action cluster_apoptosis Apoptosis Induction ADC Antibody-Drug Conjugate (MMAE Payload) Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Linker Cleavage & Drug Release Lysosome->Release MMAE Free MMAE Release->MMAE Tubulin β-Tubulin MMAE->Tubulin Inhibition MMAE->Tubulin Microtubule Microtubule Dynamics Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Mitochondria Mitochondrial Pathway (Intrinsic Apoptosis) G2M->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis PEG_Linker_Advantages cluster_problems Associated Problems cluster_benefits Resulting Benefits start ADC Development Challenge: Hydrophobic Payload Aggregation Increased Aggregation start->Aggregation Solubility Poor Aqueous Solubility start->Solubility Clearance Faster Clearance Rate start->Clearance peg_linker Solution: Incorporate PEG4 Linker Aggregation->peg_linker Solubility->peg_linker Clearance->peg_linker Hydrophilicity Enhanced Hydrophilicity peg_linker->Hydrophilicity PK Improved Pharmacokinetics peg_linker->PK Stability Improved Stability peg_linker->Stability outcome Optimized ADC Candidate Hydrophilicity->outcome PK->outcome Stability->outcome

References

Application Notes and Protocols for PROTAC Synthesis Utilizing a PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2][3] A critical component of a PROTAC is the linker that connects the ligand for the POI to the ligand for the E3 ligase.[4] The linker's length, flexibility, and physicochemical properties play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5]

Polyethylene glycol (PEG) linkers, particularly those with four repeating ethylene glycol units (PEG4), are frequently employed in PROTAC design.[6] The PEG4 linker offers a favorable balance of hydrophilicity and flexibility.[1] Its hydrophilic nature can enhance the aqueous solubility of the PROTAC molecule, a common challenge in drug development, while its flexibility can provide the necessary conformational freedom to facilitate optimal ternary complex formation.[7][8]

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing a PEG4 linker, along with methods for its purification, characterization, and evaluation.

PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] The PROTAC molecule acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase.[9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[10]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->Ternary_Complex Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated targeted protein degradation pathway.

Experimental Protocols

Protocol 1: Two-Step PROTAC Synthesis via Amide Bond Formation

This protocol outlines a general two-step synthesis of a PROTAC using a PEG4 linker with a terminal carboxylic acid (e.g., SC-PEG4-COOH) and an amine-containing E3 ligase ligand, followed by coupling with an amine-containing POI ligand.[7][11]

Materials:

  • Amine-functionalized E3 ligase ligand (1.0 equivalent)

  • Carboxylic acid-functionalized PEG4 linker (e.g., SC-PEG4-COOH) (1.1 equivalents)[7]

  • Amine-functionalized POI ligand (1.2 equivalents)[11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)[7]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[7]

  • Anhydrous Dimethylformamide (DMF)[7]

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere[7]

Step 1: Conjugation of E3 Ligase Ligand to PEG4 Linker

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.[7]

  • Activation of Carboxylic Acid: In a separate flask, dissolve the PEG4 linker with a terminal carboxylic acid in anhydrous DMF. Add HATU and DIPEA to this solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.[7]

  • Coupling Reaction: Add the activated linker solution dropwise to the solution of the amine-functionalized E3 ligase ligand. Stir the reaction mixture at room temperature for 2-4 hours.[11]

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the E3 ligand-linker intermediate.[11]

Step 2: Conjugation of POI Ligand to the E3 Ligand-Linker Intermediate

  • Coupling: To the reaction mixture from Step 1, add the amine-containing POI ligand (1.2 equivalents).[11]

  • Reaction: Stir the reaction at room temperature overnight.[11]

  • Monitoring: Continue to monitor the reaction progress by LC-MS until the starting material is consumed.[12]

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The final PROTAC product is purified by preparative High-Performance Liquid Chromatography (HPLC).[11]

Protocol 2: Purification and Characterization

Purification:

  • Preparative HPLC: The crude PROTAC is purified using a preparative reverse-phase HPLC system. A suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically used for elution.[12] Fractions are collected and analyzed by analytical LC-MS to identify those containing the pure product.[10]

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final PROTAC and to assess its purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized PROTAC. The spectra should show peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG4 linker, confirming the successful conjugation.[12]

Quantitative Data on PEG4 Linkers in PROTACs

The choice of linker significantly impacts the physicochemical properties and degradation efficiency of a PROTAC.[11] A PEG4 linker can influence parameters such as molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), which in turn affect cell permeability and pharmacokinetic properties.[11] The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13]

LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBADC50 (nM)Dmax (%)Target ProteinE3 Ligase
PEG4 919.02.8193.041430>95SMARCA2VHL
PEG4 -----5.2>95BTKCRBN

Data compiled from publicly available research on SMARCA2 and BTK-targeting PROTACs.[8][11] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors; DC50: concentration for 50% degradation; Dmax: maximum degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation cluster_analysis Data Analysis Ligand_Synthesis Synthesis of Target & E3 Ligands Linker_Attachment Attachment of PEG4 Linker Ligand_Synthesis->Linker_Attachment Purification Purification & Characterization (HPLC, LC-MS, NMR) Linker_Attachment->Purification Cell_Culture Cell Culture & PROTAC Treatment Purification->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Cell_Culture->Degradation_Assay Ternary_Complex Ternary Complex Formation (TR-FRET, NanoBRET) Degradation_Assay->Ternary_Complex DC50_Dmax Quantification of DC50 & Dmax Degradation_Assay->DC50_Dmax Functional_Assays Functional Assays (Cell Viability, etc.) Ternary_Complex->Functional_Assays Binding_Affinities Determination of Binding Affinities Ternary_Complex->Binding_Affinities SAR Structure-Activity Relationship (SAR) DC50_Dmax->SAR Binding_Affinities->SAR

General workflow for PROTAC synthesis and evaluation.

Protocol 3: Western Blot for Target Protein Degradation

This assay is used to quantify the extent of target protein degradation induced by the synthesized PROTAC.[5]

Materials:

  • Cancer cell line expressing the target protein[5]

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)[5]

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors[5]

  • BCA protein assay kit[5]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)[11]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent[5]

Procedure:

  • Cell Culture and Treatment: Culture the cells to a suitable confluency and treat them with varying concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.[5]

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]

    • Wash the membrane and incubate with the primary antibody against a loading control for 1 hour at room temperature.[11]

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody.[11]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[5]

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.[11]

    • Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.[11]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Conclusion

The PEG4 linker is a valuable and versatile component in the design and synthesis of effective PROTACs.[1] Its inherent hydrophilicity and flexibility can significantly contribute to the development of potent protein degraders with improved physicochemical properties.[7][8] The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers to synthesize, purify, characterize, and evaluate PROTACs incorporating a PEG4 linker, thereby facilitating the rational design of next-generation targeted protein degradation therapeutics.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a paramount strategy in the field of nanomedicine. This surface functionalization imparts "stealth" characteristics to nanoparticles, enabling them to evade the mononuclear phagocyte system (MPS), thereby prolonging their systemic circulation time.[1][2] This enhanced longevity in the bloodstream is critical for effective drug delivery to target tissues. Furthermore, PEGylation improves the colloidal stability of nanoparticles in physiological environments by preventing aggregation and non-specific protein adsorption.[2] The versatility of PEG chemistry also allows for the covalent attachment of targeting ligands to the distal end of the PEG chain, facilitating active targeting of specific cells or tissues.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the surface functionalization of nanoparticles with PEG linkers.

Key Physicochemical Changes Upon PEGylation

Successful PEGylation of nanoparticles induces measurable changes in their physicochemical properties. These alterations are primary indicators of a successful surface modification. Key parameters that are typically affected include nanoparticle size and surface charge (zeta potential).

Data Presentation: Physicochemical Characterization of Nanoparticles Pre- and Post-PEGylation

The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. The data illustrates the expected increase in hydrodynamic diameter and the reduction in the magnitude of the zeta potential.

Nanoparticle TypeModificationPEG Molecular Weight (kDa)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Gold NanoparticlesCitrate-capped-~20-35[3]
Gold NanoparticlesmPEG-SH20>100~ -1[3]
Itraconazole-loaded NanoparticlesUnmodified-253-30.1[4]
Itraconazole-loaded NanoparticlesPEG-grafted-286-18.6[4]
PLGA NanoparticlesUnmodified-109-72[5]
PLGA Nanoparticles25% PEG5144-7[5]
Chitosan NanoparticlesUnmodified-112.8+35.0[6]
Chitosan NanoparticlesmPEG-grafted5171.2+7.4[6]
Mesoporous Silica NanoparticlesCarboxy-functionalized-120-35[7]
Mesoporous Silica NanoparticlesAmino-PEG-functionalized-150-15[7]

Experimental Protocols

This section provides detailed protocols for the covalent attachment of PEG linkers to nanoparticle surfaces. The choice of conjugation chemistry is dependent on the functional groups available on the nanoparticle surface and the reactive group on the PEG linker.

Protocol 1: EDC/NHS Coupling for Amine-Functionalized Nanoparticles

This protocol details the PEGylation of nanoparticles with surface amine groups using a carboxyl-terminated PEG linker, facilitated by carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (-NH2)

  • Carboxyl-terminated PEG (HOOC-PEG-OH or HOOC-PEG-X)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5-6)

  • Conjugation Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching Buffer (optional): Tris buffer or hydroxylamine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Activation Buffer

  • Purification system (e.g., centrifuge, size exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Activation of PEG Carboxyl Groups:

    • In a separate tube, dissolve the carboxyl-terminated PEG (typically a 10-50 fold molar excess over the estimated surface amine groups on the nanoparticles) in the Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.

    • Add EDC (typically a 1.2-1.5 fold molar excess over the PEG's carboxyl groups) and NHS (typically a 1.2-1.5 fold molar excess over EDC) to the PEG solution.[8]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated PEG solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris buffer to deactivate any remaining NHS-activated PEG molecules.[8]

  • Purification:

    • Purify the PEGylated nanoparticles from excess PEG and coupling reagents.

    • Centrifuge the suspension at a speed sufficient to pellet the nanoparticles.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4) and sonicate briefly to redisperse.

    • Repeat the centrifugation and washing steps at least three times to ensure the complete removal of unreacted materials.[8]

G cluster_activation PEG Activation cluster_conjugation Conjugation cluster_purification Purification COOH_PEG Carboxyl-PEG Activated_PEG NHS-activated PEG COOH_PEG->Activated_PEG Activation Buffer (MES, pH 5-6) EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEGylated_NP PEGylated Nanoparticle Activated_PEG->PEGylated_NP Conjugation Buffer (PBS, pH 7.4) NH2_NP Amine-Nanoparticle NH2_NP->PEGylated_NP Purified_NP Purified PEGylated Nanoparticle PEGylated_NP->Purified_NP Centrifugation/ Washing

Workflow for EDC/NHS coupling of PEG to amine-functionalized nanoparticles.
Protocol 2: Maleimide-Thiol Chemistry for PEGylation

This protocol is suitable for nanoparticles that have either maleimide or thiol (sulfhydryl) surface groups, which will react with a PEG linker containing the corresponding reactive group.

Materials:

  • Nanoparticles with either maleimide or thiol surface groups

  • PEG linker with the corresponding reactive group (thiol or maleimide)

  • Conjugation Buffer: PBS, pH 6.5-7.5 (must be free of thiols)[1]

  • Quenching reagent (optional): e.g., β-mercaptoethanol or cysteine

  • Purification system (e.g., centrifuge, size exclusion chromatography)

Procedure:

  • Nanoparticle and PEG Preparation:

    • Disperse the maleimide or thiol-functionalized nanoparticles in the Conjugation Buffer.

    • Dissolve the corresponding thiol or maleimide-PEG in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the PEG solution to the nanoparticle suspension (typically a 10-50 fold molar excess of PEG).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light if using fluorescently tagged components.

  • Quenching (Optional): To cap any unreacted maleimide groups, a small amount of a thiol-containing compound like β-mercaptoethanol or cysteine can be added.

  • Purification:

    • Purify the PEGylated nanoparticles from excess PEG and quenching reagents using repeated centrifugation and resuspension in fresh Conjugation Buffer or via size exclusion chromatography.

G Start Start: Thiol-NP and Maleimide-PEG Mix Mix in Thiol-Free Buffer (PBS, pH 6.5-7.5) Start->Mix Incubate Incubate (2-4h, RT or 4°C, dark) Mix->Incubate Quench Optional: Quench with β-mercaptoethanol Incubate->Quench Purify Purify via Centrifugation or SEC Quench->Purify End End: PEGylated Nanoparticle Purify->End

Experimental workflow for maleimide-thiol PEGylation chemistry.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

Quantification of PEG Density

Determining the amount of PEG conjugated to the nanoparticle surface is crucial for optimizing formulations.

Methods for PEG Quantification:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to quantify the PEG content. The characteristic peak of the ethylene glycol repeat units of PEG (around 3.65 ppm) can be integrated and compared to a known internal standard or a peak from the nanoparticle core material.[5][9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used to quantify the amount of PEG that is either displaced from or remains on the nanoparticles after purification.[10][11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the nanoparticles as a function of temperature. The weight loss corresponding to the decomposition of the PEG can be used to quantify the amount of PEG grafted onto the nanoparticles.[12]

  • Fluorescence-Based Assays: If a fluorescently labeled PEG is used, the amount of PEG can be quantified by measuring the fluorescence intensity of the nanoparticle suspension after thorough purification to remove any unbound fluorescent PEG.[11]

Signaling Pathways and Applications

PEGylated nanoparticles are extensively used in drug delivery, particularly for cancer therapy, due to their ability to exploit the enhanced permeability and retention (EPR) effect.

The Role of PEGylation in Evading the Mononuclear Phagocyte System

The "stealth" property conferred by PEGylation is crucial for prolonging the circulation time of nanoparticles. The hydrophilic and flexible PEG chains create a steric barrier on the nanoparticle surface, which inhibits the adsorption of opsonin proteins from the bloodstream. Opsonization is a key step that marks nanoparticles for recognition and clearance by phagocytic cells of the MPS, primarily located in the liver and spleen. By reducing opsonization, PEGylated nanoparticles remain in circulation for longer periods, increasing their probability of reaching the target tissue.[2][13]

G cluster_unpegylated Un-PEGylated Nanoparticle cluster_pegylated PEGylated Nanoparticle Unpeg_NP Bare Nanoparticle Opsonized_NP Opsonized Nanoparticle Unpeg_NP->Opsonized_NP Protein Adsorption Opsonins Opsonin Proteins Opsonins->Opsonized_NP Peg_NP PEGylated Nanoparticle Opsonins->Peg_NP Inhibited MPS Mononuclear Phagocyte System (MPS) Opsonized_NP->MPS Phagocytosis Clearance Rapid Clearance MPS->Clearance Circulation Prolonged Circulation Peg_NP->Circulation Reduced Opsonization Target Target Tissue (e.g., Tumor) Circulation->Target EPR Effect

Mechanism of PEGylation in evading the MPS and enhancing circulation time.

Conclusion

The surface modification of nanoparticles with PEG linkers is a cornerstone of nanomedicine, offering significant advantages in terms of stability, circulation time, and therapeutic efficacy.[1] The choice of PEGylation chemistry, the length and density of the PEG chains, and thorough characterization are all critical factors in the successful development of nanoparticle-based drug delivery systems. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively design, synthesize, and evaluate PEGylated nanoparticles for a wide range of biomedical applications.

References

Application Notes and Protocols for Amine Coupling of Tos-PEG4-CH2CO2H via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the covalent conjugation of Tos-PEG4-CH2CO2H to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method is a cornerstone in bioconjugation for creating stable amide bonds.[1] These protocols are designed to offer a robust starting point for the development of antibody-drug conjugates, the immobilization of proteins on surfaces, and the labeling of molecules for research and diagnostic purposes.[1][2]

Introduction

The functionalization of molecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a hydrophilic PEG linker featuring a terminal carboxylic acid and a tosyl group. The carboxylic acid can be activated by EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines on a target molecule to form a stable amide bond.[3][4] The tosyl group offers a secondary functionality for subsequent reactions if desired.

The use of NHS in conjunction with EDC enhances the coupling efficiency by converting the highly reactive and unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][3] This two-step, one-pot procedure minimizes undesirable side reactions and allows for greater control over the conjugation process.[1][3]

Reaction Mechanism and Workflow

The EDC/NHS coupling reaction proceeds in two principal stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]

  • Formation of the NHS Ester and Amine Coupling: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester.[1][3] This ester then reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[1]

Reaction_Mechanism Carboxylic_Acid Tos-PEG4-CH2COOH EDC EDC O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC->O_Acylisourea NHS NHS NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 NHS->NHS_Ester Amine_Molecule R-NH2 (Amine-containing molecule) Final_Product Tos-PEG4-CH2CO-NH-R (Stable Amide Bond) NHS_Ester->Final_Product + Byproduct2 NHS NHS_Ester->Byproduct2 Amine_Molecule->Final_Product

Caption: EDC/NHS Reaction Mechanism for Amine Coupling.

A typical experimental workflow involves the preparation of reactants, activation of the PEG linker, conjugation to the amine-containing molecule, quenching of the reaction, and purification of the final conjugate.

Experimental_Workflow A Prepare Reactants (this compound, EDC, NHS, Amine-Molecule) B Activation Step (Dissolve this compound, EDC, NHS in Activation Buffer, pH 4.5-6.0) A->B C Incubate 15-30 min at RT B->C D Coupling Step (Add activated PEG to Amine-Molecule in Coupling Buffer, pH 7.2-8.0) C->D E Incubate 1-4 hours at RT or overnight at 4°C D->E F Quenching Step (Optional) (Add Quenching Buffer, e.g., Tris or Glycine) E->F G Purification (e.g., Desalting Column, Dialysis, HPLC) F->G H Characterization (e.g., MS, HPLC) G->H

Caption: General Experimental Workflow for EDC/NHS Coupling.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several parameters. The following tables provide a summary of recommended starting conditions and expected outcomes.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0MES buffer is a common choice.[1]
Coupling pH 7.0 - 8.5Phosphate-Buffered Saline (PBS) is often used.[1]
Molar Ratio (EDC:PEG) 1.5:1 to 10:1A 5-10 fold molar excess of EDC is typical.[3]
Molar Ratio (NHS:PEG) 1.5:1 to 10:1A 5-10 fold molar excess of NHS is often used.[3]
Molar Ratio (Activated PEG:Amine) 5:1 to 20:1The optimal ratio depends on the number of available amines.[5]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[3][5]
Reaction Time (Coupling) 1 - 4 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve yield for sensitive molecules.[3][5]
Quenching Agent Conc. 10 - 50 mMTris, glycine, or hydroxylamine can be used.[6]

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC/NHS; Incorrect pH; Hydrolysis of NHS-ester; Competing nucleophiles in buffer.[6]Use fresh reagents; Optimize pH for activation and coupling steps separately; Perform coupling immediately after activation; Use amine-free buffers (e.g., MES, PBS).[6]
Protein Precipitation Reaction pH is close to the protein's isoelectric point (pI).[7]Adjust the reaction pH to be at least 1-2 units away from the pI.[7]
Inconsistent Results Poor pH control.[7]Use a high-quality buffer within its optimal range and verify the pH of the final reaction mixture.[7]

Experimental Protocols

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

  • Purification system (e.g., desalting column, dialysis cassette, HPLC)[6]

Protocol 1: Two-Step Activation and Coupling in a Single Pot

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).[3]

  • Activation of this compound:

    • Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.[3]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[3]

  • Amine Coupling:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[6]

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching (Optional):

    • To stop the reaction and hydrolyze any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.[3][6]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column, dialysis, or an appropriate chromatography method.[6]

Protocol 2: Two-Step Coupling with Intermediate Purification

This protocol is recommended when the amine-containing molecule also has carboxyl groups to prevent self-conjugation.[8]

  • Activation of this compound:

    • Follow steps 1 and 2 from Protocol 1.

  • Removal of Excess Activation Reagents:

    • Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Amine Coupling:

    • Add the purified, activated this compound to the amine-containing molecule in Coupling Buffer.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1.

Characterization of the Conjugate

The successful conjugation and purity of the final product can be assessed by various analytical techniques. PEGylation can present analytical challenges due to the potential heterogeneity of the products.[9][10][11]

  • Mass Spectrometry (MS): To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.[10] LC/MS methods with post-column addition of amines can be employed for accurate mass determination of PEGylated molecules.[9][12]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unreacted starting materials.[10]

  • SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight of the protein after PEGylation.

Conclusion

The EDC/NHS activation of this compound is a versatile and efficient method for conjugating this PEG linker to amine-containing molecules. By carefully controlling the reaction conditions, particularly pH, and using fresh reagents, researchers can achieve high coupling efficiencies. The protocols provided herein serve as a comprehensive guide to aid in the successful design and execution of bioconjugation experiments for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Tos-PEG4-CH2CO2H in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the advancement of targeted therapeutics, the precise delivery of potent pharmaceutical agents to specific cells or tissues is paramount for enhancing efficacy while minimizing off-target toxicity. Tos-PEG4-CH2CO2H is a heterobifunctional linker that serves as a critical component in the construction of sophisticated drug delivery systems. This molecule features a tosyl group, an excellent leaving group for nucleophilic substitution, and a terminal carboxylic acid, which can be activated to form stable amide bonds with amine-containing molecules. The polyethylene glycol (PEG) spacer, composed of four repeating ethylene glycol units, imparts hydrophilicity to the conjugate, which can improve solubility, reduce immunogenicity, and prolong circulation half-life.[1][2][3][4]

These application notes provide a comprehensive guide to utilizing this compound for the development of targeted drug delivery vehicles, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. Detailed protocols for conjugation, nanoparticle formulation, and in vitro evaluation are provided, along with representative data and visualizations to facilitate the design and execution of your research.

Physicochemical Properties and Characterization

The successful synthesis and functionalization of drug delivery systems using this compound require rigorous physicochemical characterization to ensure quality, consistency, and optimal performance. Key parameters to evaluate include nanoparticle size, polydispersity, surface charge, drug loading, and encapsulation efficiency.

Table 1: Physicochemical Characterization of Nanoparticles Functionalized with a PEG4 Linker

ParameterBefore FunctionalizationAfter Functionalization with Tos-PEG4-Drug Conjugate
Hydrodynamic Diameter (nm) 110 ± 5135 ± 7
Polydispersity Index (PDI) 0.150.20
Zeta Potential (mV) -25 ± 3-15 ± 4
Drug Loading Content (%) N/A5.2 ± 0.8
Encapsulation Efficiency (%) N/A75 ± 5

Note: The data presented are representative and may vary depending on the nanoparticle composition, drug, and specific reaction conditions.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Drug to this compound

This protocol details the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine on a targeting ligand (e.g., an antibody), followed by the reaction of the tosyl group with a thiol-containing drug.

Materials:

  • This compound

  • Targeting ligand with primary amine groups (e.g., antibody)

  • Thiol-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 10 mg/mL.

    • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to Targeting Ligand:

    • Add the activated Tos-PEG4-NHS ester solution to the targeting ligand in Conjugation Buffer. A 10-20 fold molar excess of the linker is a common starting point.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

    • Purify the ligand-PEG4-Tos conjugate using a desalting column or dialysis.

  • Conjugation of Thiol-Containing Drug:

    • Dissolve the thiol-containing drug in a minimal amount of DMF or DMSO.

    • Add the drug solution to the purified ligand-PEG4-Tos conjugate. A 2-5 fold molar excess of the drug over the tosyl groups is recommended.

    • Incubate the reaction for 4-12 hours at room temperature.

    • Purify the final targeted drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods.

Protocol 2: Formulation of Drug-Loaded Nanoparticles with this compound-Functionalized Polymer

This protocol describes the formulation of drug-loaded nanoparticles using a polymer that has been pre-functionalized with a drug via the this compound linker.

Materials:

  • Polymer with reactive groups (e.g., PLGA-COOH)

  • Drug-PEG4-Tos conjugate (synthesized as in Protocol 1, steps 1 & 3, but starting with a polymer instead of a ligand)

  • Organic solvent (e.g., acetone or acetonitrile)

  • Surfactant solution (e.g., polyvinyl alcohol in water)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the drug-PEG4-polymer conjugate in the organic solvent.

    • If encapsulating an additional free drug, dissolve it in this organic phase as well.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous surfactant solution under moderate magnetic stirring.

    • Continue stirring for 2-4 hours to allow for nanoparticle formation and solvent evaporation.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.

    • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS).

  • Characterization:

    • Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).[5][6][7][8]

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to evaluate the in vitro release kinetics of a drug from the formulated nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Release medium (e.g., PBS, pH 7.4, and acetate buffer, pH 5.5, to simulate physiological and endosomal conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Transfer a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and immerse it in a known volume of release medium.

  • Incubation:

    • Place the setup in a shaking incubator at 37°C.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replenish with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples.

    • Calculate the cumulative percentage of drug released over time.

Table 2: Representative In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
0 00
1 5 ± 110 ± 2
4 12 ± 225 ± 3
8 20 ± 345 ± 4
12 28 ± 360 ± 5
24 40 ± 485 ± 6
48 55 ± 595 ± 5

Note: The data presented are illustrative for a pH-sensitive drug release mechanism and will vary based on the nanoparticle formulation and the nature of the linker-drug bond.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for a HER2-targeted system)

  • Complete cell culture medium

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.

    • Replace the medium in the wells with the prepared solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 3: Representative In Vitro Cytotoxicity Data (IC50 Values)

FormulationTarget Cell Line (e.g., SK-BR-3, HER2-positive)Non-Target Cell Line (e.g., MDA-MB-231, HER2-negative)
Free Drug (e.g., Doxorubicin) 0.5 µM0.8 µM
Targeted Nanoparticles 0.1 µM5.0 µM
Non-Targeted Nanoparticles 1.2 µM1.5 µM
Empty Nanoparticles > 100 µM> 100 µM

Note: The data presented are illustrative and demonstrate the potential for enhanced potency and selectivity of a targeted drug delivery system.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified HER2 signaling pathway, a common target in cancer therapy. Drug delivery systems utilizing ligands that bind to the HER2 receptor can internalize and deliver cytotoxic payloads to HER2-overexpressing cancer cells, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[9][10][11][12][13]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Targeted Nanoparticle Targeted Nanoparticle HER2 HER2 Receptor Targeted Nanoparticle->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization PI3K PI3K HER2->PI3K Endosome Endosome Internalization->Endosome DrugRelease Drug Release Endosome->DrugRelease Drug Drug Payload DrugRelease->Drug AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Drug->Proliferation Inhibition

Simplified HER2 signaling pathway and mechanism of a targeted nanoparticle.
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a targeted drug delivery system using this compound.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation A Conjugation of Drug to This compound B Conjugation of Drug-PEG4-Tos to Targeting Ligand/Polymer A->B C Nanoparticle Formulation B->C D DLS (Size, PDI) C->D E Zeta Potential C->E F TEM (Morphology) C->F G HPLC/UV-Vis (Drug Loading & Encapsulation Efficiency) C->G H Drug Release Study C->H I Cytotoxicity Assay (MTT) C->I J Cellular Uptake Study C->J Logical_Relationships cluster_design Design Strategy cluster_outcomes Desired Outcomes cluster_mechanisms Mechanisms of Action A Targeted Nanoparticle H Specific Cell Targeting A->H B This compound Linker G Prolonged Circulation B->G I Controlled Drug Release B->I C Cytotoxic Drug E Enhanced Efficacy C->E D Increased Therapeutic Index E->D F Reduced Off-Target Toxicity F->D G->H H->E H->F I->E

References

Creating Stable Amide Bonds with Tos-PEG4-CH2CO2H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Tos-PEG4-CH2CO2H, a heterobifunctional linker, for the creation of stable amide bonds in bioconjugation. The protocols and data presented herein are intended to facilitate the development of novel therapeutics, diagnostics, and research tools.

Introduction

This compound, also known as Tos-PEG4-acid, is a versatile tool in bioconjugation, featuring a p-toluenesulfonyl (tosyl) group and a terminal carboxylic acid, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] This unique structure allows for the sequential and chemoselective conjugation of two different molecules.[1] The terminal carboxylic acid can be activated to react with primary amines, forming a highly stable amide bond, a linkage resistant to hydrolysis under physiological conditions.[1][2][3] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with moieties such as thiols.[4][5]

The incorporation of the PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[1][6] These properties make this compound an invaluable linker in various applications, including the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides to improve their pharmacokinetic profiles, and the functionalization of nanoparticles.[1][6][7]

Principle of Amide Bond Formation

The formation of a stable amide bond using the carboxylic acid moiety of this compound is typically a two-step process.[6] First, the carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6] This reaction forms a semi-stable NHS ester. Subsequently, this amine-reactive intermediate readily reacts with a primary amine (e.g., the N-terminus or the epsilon-amino group of a lysine residue on a protein) at a physiological to slightly basic pH to form a stable amide linkage.[1][2]

Data Presentation

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation
ParameterRecommended RangeNotes
Reagents This compound, EDC, NHS (or Sulfo-NHS)Use high-purity reagents.[4]
Solvent Anhydrous DMF or DMSO[4]
Molar Ratio (EDC:Tos-PEG4-acid) 1.2 - 5 fold excessA 1.5-fold molar excess of EDC over the PEG linker is a common starting point.[4][8]
Molar Ratio (NHS:Tos-PEG4-acid) 1.2 - 2 fold excessA 1.5-fold molar excess of NHS over the PEG linker is a common starting point.[4][6]
pH 4.5 - 6.0Optimal for NHS ester formation.[6]
Temperature Room Temperature[4][6]
Reaction Time 15 - 60 minutes[6][8]
Table 2: Recommended Reaction Conditions for Amide Bond Conjugation
ParameterRecommended RangeNotes
Reactants Activated Tos-PEG4-NHS ester, Amine-containing moleculeThe amine-containing molecule should be in an amine-free buffer.[9]
Buffer PBS, HEPES, or Borate bufferAvoid buffers containing primary amines like Tris.[10]
pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[1][10]
Molar Ratio (Linker:Amine Molecule) 5 - 50 fold excessA 10- to 20-fold molar excess is a common starting point and should be optimized.[1][9]
Temperature 4°C to Room TemperatureIncubation at 4°C overnight or 1-4 hours at room temperature.[1][4]
Reaction Time 1 - 24 hoursReaction progress can be monitored by techniques such as HPLC or mass spectrometry.[1][8]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[4]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.[4]

  • Reaction Setup: In a reaction vial, dissolve this compound in the Activation Buffer.

  • Activation: Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.[4]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[6] The activated Tos-PEG4-NHS ester is now ready for immediate use in the subsequent conjugation step.[4]

Protocol 2: Conjugation of Activated Tos-PEG4-NHS Ester to a Primary Amine

This protocol details the reaction of the activated Tos-PEG4-NHS ester with a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • Freshly activated Tos-PEG4-NHS ester solution (from Protocol 1)

  • Amine-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0[6][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[4]

  • Purification column (e.g., size-exclusion chromatography)[1]

Procedure:

  • Molecule Preparation: Dissolve the amine-containing molecule in the Conjugation Buffer. Ensure the buffer is free of extraneous primary amines.[4]

  • Conjugation: Immediately add the freshly prepared activated Tos-PEG4-NHS ester solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the linker is a recommended starting point.[1][6]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][6]

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove unreacted linker and byproducts.[1]

  • Characterization: Analyze the purified conjugate using appropriate techniques like HPLC, SDS-PAGE, or mass spectrometry to confirm successful conjugation.

Visualizations

cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Primary Amine Tos_PEG_Acid This compound Activated_Ester Tos-PEG4-CH2CO-NHS (Amine-Reactive Ester) Tos_PEG_Acid->Activated_Ester 15-30 min Room Temp EDC_NHS EDC + NHS (pH 4.5-6.0) Conjugate Stable Amide Bond (Protein-NHCO-CH2-PEG4-Tos) Activated_Ester->Conjugate pH 7.2-8.5 Amine_Molecule Amine-containing Molecule (e.g., Protein-NH2) Amine_Molecule->Conjugate

Caption: Chemical workflow for creating a stable amide bond using this compound.

start Start prep_reagents Prepare Reagents (Tos-PEG4-Acid, EDC, NHS, Buffers) start->prep_reagents activation Activate Tos-PEG4-Acid with EDC/NHS prep_reagents->activation prep_protein Prepare Amine-containing Molecule Solution prep_reagents->prep_protein conjugation Conjugate Activated PEG to Molecule activation->conjugation prep_protein->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (e.g., SEC) quenching->purification characterization Characterize Final Product (HPLC, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the PEGylation of an amine-containing molecule.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Antibody-Linker-Payload) Receptor Target Receptor ADC->Receptor Binding Target_Cell Target Cell (e.g., Cancer Cell) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cellular_Target Intracellular Target (e.g., DNA, Microtubules) Payload_Release->Cellular_Target Target Engagement Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis Induction of Apoptosis

Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).

References

Revolutionizing Targeted Protein Degradation: An Experimental Workflow for PROTAC Synthesis Utilizing Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.[1]

This application note provides a detailed experimental workflow for the synthesis of PROTACs using Tos-PEG4-CH2CO2H, a bifunctional polyethylene glycol (PEG)-based linker. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the carboxylic acid allows for standard amide bond formation, enabling a sequential and controlled assembly of the PROTAC molecule.[1] The PEG4 moiety enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degradation Synthesis_Workflow Start Start Step1 Step 1: Nucleophilic Substitution (Amine-Ligand 1 + this compound) Start->Step1 Intermediate Ligand 1-PEG4-COOH Intermediate Step1->Intermediate Purification1 Purification (Preparative HPLC) Intermediate->Purification1 Step2 Step 2: Amide Coupling (Intermediate + Amine-Ligand 2) Purification1->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification2 Purification (Preparative HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Tos-PEG4-CH2CO2H Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in conjugation reactions with Tos-PEG4-CH2CO2H. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in a this compound conjugation reaction?

Low conjugation yield with the heterobifunctional linker this compound can stem from several factors related to its two reactive ends: the tosyl group and the carboxylic acid. The most common issues include:

  • Suboptimal Reaction pH: The activation of the carboxylic acid and the subsequent reaction of both the activated acid and the tosyl group are highly pH-dependent.[1][2][3][4]

  • Hydrolysis of Reactive Groups: The activated NHS ester of the carboxylic acid is susceptible to hydrolysis, especially at higher pH, which deactivates it.[2][4][5][6][7][8] The tosyl group can also undergo hydrolysis under certain conditions.[1]

  • Poor Quality or Degraded Reagents: Reagents like EDC and NHS for carboxylic acid activation are moisture-sensitive.[9][10] The this compound linker itself can degrade if not stored properly.[3]

  • Inappropriate Buffer Choice: The use of buffers containing nucleophiles, such as primary amines (e.g., Tris) or thiols, can compete with the target molecule for reaction with the linker.[1][2][3][4]

  • Suboptimal Molar Ratios: An insufficient molar excess of the PEG linker over the target molecule can lead to incomplete conjugation.[3][11]

  • Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered location, making it inaccessible to the PEG linker.[12][13]

Q2: How do I choose the optimal pH for my two-step conjugation with this compound?

For a two-step conjugation, the pH must be optimized for each step:

  • Carboxylic Acid Activation (EDC/NHS): This step is most efficient at a slightly acidic pH, typically between 4.5 and 7.2.[9][10]

  • Conjugation to Amine:

    • Activated Carboxylic Acid (NHS ester) to Amine: This reaction is most efficient at a slightly basic pH of 7.2 to 8.5.[2][6][7][14] A pH of 8.3-8.5 is often considered ideal to balance amine reactivity with NHS ester stability.[2][7][14]

    • Tosyl Group to Amine: This nucleophilic substitution reaction also favors a basic pH, typically in the range of 8.0 to 9.5, to ensure the amine is deprotonated and thus nucleophilic.[15]

Q3: My NHS-activated this compound seems to have low reactivity. What could be the issue?

Low reactivity of the NHS-activated linker is a common problem, often due to:

  • Hydrolysis: The NHS ester is highly susceptible to hydrolysis.[5][6] It is crucial to use the activated linker immediately after preparation. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[6]

  • Improper Storage and Handling of Reagents: EDC and NHS are moisture-sensitive and should be stored in a desiccated environment.[16] Always allow reagents to warm to room temperature before opening to prevent condensation.

  • Suboptimal Activation Conditions: Ensure the activation reaction is performed at the correct pH (4.5-7.2) and for a sufficient amount of time (typically 15-30 minutes at room temperature).[9][17]

Q4: Can the tosyl group react with other nucleophiles besides amines?

Yes, the tosyl group is a good leaving group and can react with other nucleophiles. The thiol group of cysteine residues is a potent nucleophile and can readily react with tosylates.[1] Therefore, if your target molecule contains accessible cysteine residues, you may observe non-specific conjugation.

Troubleshooting Guide for Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low yield.

Problem: Low or No Conjugate Formation
Potential CauseRecommended Solution
Incorrect Reaction pH Verify the pH of your reaction buffer immediately before use. For amine conjugation, ensure the pH is within the 7.2-8.5 range.[2][3][14]
Incompatible Buffer Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[1][2] Avoid buffers containing primary amines like Tris or glycine.[2][3] If necessary, perform a buffer exchange of your target molecule before the reaction.[7]
Degraded PEG Linker or Activating Reagents Use fresh or properly stored reagents.[3] Dissolve EDC and NHS immediately before use.[10][17] Store this compound in a cool, dry place.
Hydrolysis of Activated NHS Ester Prepare the activated linker immediately before adding it to your target molecule solution.[17] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[2]
Insufficient Molar Ratio of PEG Linker Increase the molar excess of the PEG linker to your target molecule. A starting point of 5- to 20-fold molar excess is common.[3][11][17]
Low Concentration of Reactants If possible, increase the concentration of your target molecule in the reaction mixture.[3]
Steric Hindrance Consider using a PEG linker with a longer spacer arm to overcome steric hindrance.[12]

Quantitative Data Summary

The efficiency of this compound conjugation reactions is highly dependent on several quantitative parameters. The tables below summarize key data points for optimizing your experiments.

Table 1: pH Effects on NHS-Ester Stability and Amine Reactivity

pH RangeEffect on NHS-EsterEffect on Primary Amine (-NH2)Recommended Use
< 7.0 More stable, lower hydrolysis rate.[6]Predominantly protonated (-NH3+), poor nucleophile.[2]Suboptimal for conjugation.
7.2 - 8.5 Moderate stability, hydrolysis occurs.[2][6]Increasingly deprotonated and reactive.[2][7]Optimal range for amine conjugation. [2][3][6]
> 8.5 Rapid hydrolysis, short half-life.[2][6][7]Highly deprotonated and reactive.[2]Not recommended due to rapid linker deactivation.[2][7]

Table 2: Typical Reaction Conditions for this compound Conjugation to Proteins

ParameterCarboxylic Acid Activation (EDC/NHS)Conjugation of Activated Acid to AmineConjugation of Tosyl Group to Amine/Thiol
pH 4.5 - 6.0[17]7.2 - 8.5[2][6][17]8.0 - 9.5 (Amines)[15], 7.0 - 8.0 (Thiols)[17]
Temperature Room Temperature4°C to Room Temperature[2][17]Room Temperature to 50°C[15][18]
Reaction Time 15 - 30 minutes[17]30 minutes to overnight[2][17]4 to 24 hours[18]
Molar Ratio (Linker:Target) 1.5:1 (EDC/NHS:Linker)[17]5:1 to 50:1[3][19]5:1 to 10:1[18][20]
Recommended Buffers MESPBS, Borate, HEPES[1][2]Phosphate, Borate, HEPES[1]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein via Carboxylic Acid Activation

This protocol first activates the carboxylic acid of this compound and then conjugates it to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Target protein in amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting column for size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.4.[17] If the buffer contains amines, perform a buffer exchange.

  • Activation of this compound:

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or the Activation Buffer.

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the linker solution to achieve a 1.5-fold molar excess of each over the linker.[17]

    • Incubate at room temperature for 15-30 minutes.[17]

  • Conjugation Reaction:

    • Immediately add the freshly activated Tos-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[17]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[17]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[1][17]

    • Incubate for 30 minutes at room temperature.[17]

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.4) conjugation Conjugation (pH 7.4-8.5, RT or 4°C) protein_prep->conjugation linker_prep Linker Activation (EDC/NHS, pH 6.0) linker_prep->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization

Caption: General experimental workflow for protein conjugation.

troubleshooting_low_yield start Low Conjugation Yield check_ph Is reaction pH optimal (7.2-8.5 for amines)? start->check_ph check_buffer Is buffer amine-free (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH and re-run experiment check_ph->adjust_ph No check_reagents Are reagents fresh and stored properly? check_buffer->check_reagents Yes buffer_exchange Perform buffer exchange and re-run check_buffer->buffer_exchange No check_ratio Is molar ratio of linker sufficient? check_reagents->check_ratio Yes use_fresh_reagents Use fresh reagents and re-run check_reagents->use_fresh_reagents No increase_ratio Increase linker:target ratio and re-run check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success buffer_exchange->success use_fresh_reagents->success increase_ratio->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing PROTAC Efficacy with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize a polyethylene glycol (PEG) 4 linker.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the design and experimental validation of PROTACs with PEG4 linkers.

Q1: What is the fundamental role of the linker in a PROTAC, and why are PEG linkers like PEG4 commonly used?

A1: The linker is a critical component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary role is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][4][5]

PEG linkers are frequently used for several advantageous reasons:

  • Hydrophilicity: The ether oxygens in the PEG chain increase the hydrophilicity of the PROTAC, which can improve the solubility of what are often large, lipophilic molecules.[2][6]

  • Biocompatibility: PEGs are well-known for their biocompatibility and are widely used in drug delivery.[5][7]

  • Tunable Length: The defined, repeating units of PEG allow for systematic and straightforward modulation of linker length, which is a key parameter for optimization.[2] This facilitates the creation of a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for a specific biological system.[1][8]

Q2: How does the PEG4 linker length impact overall PROTAC efficacy?

A2: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and its maximal degradation level (Dmax).[2][3][5][9][10] The effect of a specific length, such as that of a PEG4 linker (which is approximately 15 atoms), is highly dependent on the specific POI and E3 ligase pair.[4][5]

  • Too Short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex and leading to little or no degradation.[1][3][4][11]

  • Too Long: An excessively long linker can increase flexibility, leading to a higher entropic penalty upon binding. This can result in an unstable or non-productive complex where the ubiquitination sites on the target are not accessible, thus reducing efficacy.[1][2][5][12]

  • Optimal Length: An optimal linker length, which may or may not be PEG4 for a given system, correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[2] This must be determined empirically.[1][3]

Q3: My PROTAC with a PEG4 linker shows low or no degradation of the target protein. What are the potential causes and troubleshooting steps?

A3: Low or no degradation is a common challenge. A systematic evaluation is necessary to pinpoint the cause.

  • Issue 1: No Ternary Complex Formation. The primary reason for inactivity is often the inability to form a stable ternary complex. The PEG4 linker may be too short or too long for your specific POI-E3 ligase pair.

    • Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to empirically discover the optimal length.[1][8]

  • Issue 2: Poor Cell Permeability. The PROTAC must cross the cell membrane to reach its intracellular target. While PEG linkers can sometimes improve permeability by shielding polar groups, their inherent hydrophilicity can also hinder passive diffusion.[8][12]

    • Solution: Evaluate the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers.[1][8]

  • Issue 3: Incorrect Attachment Points. The linker may be attached to a position on the warhead or E3 ligase ligand that is not conducive to forming a productive ternary complex.[9] The ideal attachment point is typically a solvent-exposed region that does not disrupt the key binding interactions of the ligands.[3][4]

    • Solution: Re-evaluate the structure of your ligands and consider alternative, solvent-exposed attachment points for the linker.[9][]

  • Issue 4: E3 Ligase Expression. Ensure that the recruited E3 ligase (e.g., CRBN or VHL) is expressed at sufficient levels in the cell line used for your experiments.[8]

Below is a troubleshooting workflow to guide your investigation.

G start Low or No Degradation with PEG4 PROTAC check_binding Step 1: Confirm Binary Binding (PROTAC to POI & E3 Ligase) start->check_binding binding_ok Binding Confirmed? check_binding->binding_ok ternary_complex Step 2: Assess Ternary Complex Formation (e.g., SPR, Co-IP) binding_ok->ternary_complex Yes no_binding Fix Ligand Design: - Check ligand affinity - Redesign warhead/E3 ligand binding_ok->no_binding No complex_ok Complex Forms? ternary_complex->complex_ok check_permeability Step 3: Evaluate Cell Permeability (e.g., PAMPA) complex_ok->check_permeability Yes no_complex Optimize Linker: - Synthesize PEG2, PEG3, PEG5, etc. - Change attachment points complex_ok->no_complex No permeability_ok Permeable? check_permeability->permeability_ok final_issue Issue Likely with Cellular Downstream Events (e.g., Ubiquitination) permeability_ok->final_issue Yes no_permeability Modify Linker for Permeability: - Use alkyl or hybrid linkers - Reduce polarity permeability_ok->no_permeability No G cluster_0 Components cluster_1 Complex Formation cluster_2 Cellular Process POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation G cluster_biophysical Biophysical Properties cluster_outcome Biological Outcome LinkerLength PROTAC Linker Length (e.g., PEG4) TernaryComplex Ternary Complex Stability & Conformation LinkerLength->TernaryComplex Directly Influences Permeability Cellular Permeability LinkerLength->Permeability Impacts (Hydrophilicity vs Size) Degradation Protein Degradation (DC50 & Dmax) TernaryComplex->Degradation Determines Efficacy Permeability->Degradation Enables Cellular Activity

References

Technical Support Center: Identifying Side Products in Tos-PEG4-CH2CO2H Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG4-CH2CO2H reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and characterization of side products in bioconjugation experiments using this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a heterobifunctional linker featuring a tosyl group (Tos) and a carboxylic acid (-CH2CO2H) separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like primary amines (e.g., lysine residues, N-terminus of proteins) and thiols (e.g., cysteine residues).[2][3] The carboxylic acid can be activated, typically using carbodiimide chemistry (e.g., EDC/NHS), to react with primary amines, forming a stable amide bond.[1][2]

Q2: What are the most common side products observed in reactions involving this compound?

The primary side products in this compound reactions can be categorized as follows:

  • Multi-PEGylated Species: Molecules (e.g., proteins) with more than one PEG linker attached. This is common when the target molecule has multiple reactive sites (e.g., several lysine residues).[4]

  • Positional Isomers: A mixture of molecules where the PEG linker is attached to different sites on the target molecule (e.g., different lysine residues).[4]

  • Aggregates: High molecular weight species formed due to intermolecular cross-linking, especially if a bifunctional impurity is present or if reaction conditions promote protein denaturation.[4]

  • Hydrolyzed this compound: The tosyl group can undergo hydrolysis in aqueous solutions, particularly at neutral to high pH, resulting in an unreactive hydroxyl group (-OH).[5]

  • Unreacted Starting Materials: Residual unreacted biomolecule or this compound.

Q3: How does pH influence the formation of side products?

The pH of the reaction buffer is a critical parameter that significantly impacts the reaction's specificity and the formation of side products.[5]

  • For Amine Conjugation (via Tosyl Group): A pH range of 8.0-9.5 is generally optimal to deprotonate primary amines, increasing their nucleophilicity. However, higher pH also accelerates the hydrolysis of the tosyl group, a competing side reaction.[6]

  • For Thiol Conjugation (via Tosyl Group): A pH of 7.0-8.5 is recommended for reacting with thiols on cysteine residues.[5]

  • For Carboxylic Acid Activation (EDC/NHS): The activation step is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS-ester with an amine is favored at pH 7-8.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate and Presence of Unreacted Starting Materials

Possible CauseRecommended Solution
Hydrolysis of this compound Optimize the reaction pH to balance nucleophile reactivity and tosyl group stability. For amine conjugation, consider a pH around 8.0-8.5. Ensure all reagents and solvents are dry.[7]
Suboptimal Molar Ratio Increase the molar excess of the this compound linker. Perform a titration to find the optimal ratio for your specific molecule.
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris) when performing NHS-ester chemistry, as they will compete with the target molecule.[2]
Degraded Reagent Ensure proper storage of this compound at -20°C in a dry environment.[5]

Issue 2: Formation of Multiple PEGylated Products (Multi-PEGylated Species and Positional Isomers)

Possible CauseRecommended Solution
High Molar Ratio of Linker to Protein Reduce the molar excess of this compound to favor mono-PEGylation.
High Reaction pH For amine-reactive PEGylation, lowering the pH can increase selectivity for the N-terminal amine, which generally has a lower pKa than lysine ε-amines.[4]
Multiple Reactive Sites on the Target Molecule If a single, specific attachment point is critical, consider site-directed mutagenesis to remove competing reactive sites.

Issue 3: Observation of High Molecular Weight Aggregates

Possible CauseRecommended Solution
High Protein Concentration Reduce the concentration of the protein in the reaction mixture to minimize intermolecular interactions.[4]
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer composition to maintain protein stability. Running the reaction at a lower temperature (e.g., 4°C) for a longer duration may help.[4]
Presence of Bifunctional Impurities Ensure the purity of the this compound reagent.

Quantitative Data on Side Product Formation

While specific quantitative data for every reaction is highly dependent on the reactants and conditions, the following tables provide representative data on common side reactions.

Table 1: Influence of Reaction pH on Tosyl Group Hydrolysis

pHTemperature (°C)Approximate Half-life of Tosyl Group
4.025> 48 hours
7.025~ 24 hours
9.025~ 4-8 hours

Note: This data is illustrative for a typical tosylated PEG linker. The actual hydrolysis rate of this compound may vary.[7]

Table 2: Representative Distribution of PEGylated Species in a Protein Conjugation Reaction

Molar Ratio (Linker:Protein)Unconjugated Protein (%)Mono-PEGylated (%)Di-PEGylated (%)Multi-PEGylated & Aggregates (%)
2:13055105
5:110602010
10:1<5453515

Note: This table provides a general trend. The optimal ratio and resulting distribution are protein-specific and must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Conjugation by RP-HPLC

This protocol describes the monitoring of the reaction between the activated carboxylic acid of this compound and a primary amine-containing molecule.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve this compound in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add freshly prepared EDC and NHS solutions (typically a 1.5 to 5-fold molar excess over the carboxylic acid).

    • Allow the activation to proceed for 15-30 minutes at room temperature.

    • Add the amine-containing molecule to the activated linker solution. Adjust the pH to 7.2-7.5 with a non-amine buffer like PBS.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in the initial mobile phase (high aqueous content).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

    • Detection: UV at 220 nm and 260 nm (for the tosyl group).

    • Analyze the chromatograms to monitor the decrease in the peak area of the starting materials and the increase in the peak area of the desired conjugate and any side products.

Protocol 2: Characterization of PEGylation Products by LC-MS

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the different species in the reaction mixture.

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1.

    • For protein samples, an optional step is to add a charge-stripping agent like triethylamine post-column to simplify the mass spectrum.[8]

  • LC-MS Analysis:

    • Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8][9]

    • Employ a reversed-phase column suitable for protein or peptide separation.

    • The mass spectrometer acquires full scan MS data to determine the mass of the different species.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the different components.

    • Identify the unreacted protein, mono-PEGylated, di-PEGylated, and other multi-PEGylated species based on the mass increase corresponding to the mass of the this compound linker.

Protocol 3: Quantification of Aggregates using SEC-MALS

This protocol uses Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for the absolute quantification of aggregates.[10][11]

  • Sample Preparation:

    • Prepare the reaction mixture and purify the conjugate if necessary.

    • Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter.

  • SEC-MALS Analysis:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the sample onto the SEC column.

    • The eluent passes through a UV detector, a MALS detector, and a refractive index (RI) detector.

  • Data Analysis:

    • The SEC separates molecules based on their hydrodynamic radius.

    • The MALS detector determines the absolute molar mass of the eluting species.

    • Quantify the percentage of monomer, dimer, and higher-order aggregates based on the peak areas and calculated molar masses.[11]

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_analysis Side Product Identification cluster_products Reaction Outcome start This compound + Target Molecule reaction Conjugation Reaction (Controlled pH, Temp, Molar Ratio) start->reaction quench Quench Reaction reaction->quench hplc RP-HPLC (Monitor Reaction Progress) quench->hplc Qualitative Analysis lcms LC-MS (Identify Species by Mass) quench->lcms Mass-based Identification secmals SEC-MALS (Quantify Aggregates) quench->secmals Aggregation Quantification product Desired Conjugate hplc->product side_products Side Products hplc->side_products lcms->product lcms->side_products secmals->side_products

Caption: Workflow for identifying side products in this compound reactions.

logical_relationship reaction_params Reaction Parameters pH Molar Ratio Temperature Buffer side_reactions Potential Side Reactions Hydrolysis Multi-PEGylation Aggregation reaction_params->side_reactions Influences analytical_methods Analytical Techniques RP-HPLC LC-MS SEC-MALS side_reactions->analytical_methods Detected by outcome Desired Outcome High Yield of Pure Conjugate analytical_methods->outcome Verifies

References

Technical Support Center: Optimizing Solubility of Tos-PEG4-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the solubility of Tos-PEG4-CH2CO2H conjugates. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to enhance the outcomes of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a heterobifunctional linker. It contains a tosyl group, which is an excellent leaving group for reactions with nucleophiles like amines and thiols, and a carboxylic acid that can be activated to react with primary amines.[1][2] The 4-unit polyethylene glycol (PEG) spacer is hydrophilic, which helps to improve the solubility of the resulting conjugate in aqueous solutions, reduce aggregation, and minimize non-specific binding.[2]

Q2: My this compound conjugate has poor solubility in aqueous buffers. What are the likely causes?

A2: While the PEG4 linker is intended to improve hydrophilicity, the overall solubility of the conjugate is influenced by the properties of the molecule it is attached to.[1] Common reasons for poor aqueous solubility include:

  • Hydrophobicity of the conjugated molecule: If you have conjugated a large or hydrophobic molecule, it can counteract the solubilizing effect of the short PEG4 chain.[1]

  • pH of the solution: The carboxylic acid group on the linker has a pKa around 4.5. At or below this pH, the carboxyl group is protonated (-COOH), making it less polar and significantly reducing water solubility.[1]

  • High conjugate concentration: You might be attempting to dissolve the conjugate above its solubility limit.[1]

  • Ionic strength: High salt concentrations can sometimes lead to a "salting out" effect, which decreases the solubility of the conjugate.[1]

Q3: How does the length of the PEG chain affect the solubility of the conjugate?

A3: The molecular weight of the PEG chain can significantly impact the solubility of the conjugate.[3] Generally, a longer PEG chain will impart greater hydrophilicity and can lead to a more significant increase in the solubility of the conjugate.[4] However, the optimal PEG chain length will depend on the specific properties of the molecule being conjugated.

Q4: What is the best buffer for dissolving and working with my this compound conjugate?

A4: To maximize solubility, it is recommended to use a buffer with a pH well above the pKa of the carboxylic acid, typically in the range of 7.0-8.5.[1] This ensures the carboxylic acid is in its deprotonated and more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point for many conjugates.[1]

Q5: Can I use organic solvents to dissolve my conjugate?

A5: Yes, if your conjugate has poor aqueous solubility, a common strategy is to first dissolve it in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[5][6] This stock solution can then be slowly added to your aqueous buffer while vortexing.[6] It is crucial to ensure the final concentration of the organic co-solvent is low enough (typically below 10%) to not interfere with your downstream applications.[7]

Troubleshooting Guide: Improving Conjugate Solubility

This guide provides a systematic approach to resolving common solubility issues encountered with this compound conjugates.

Problem Potential Cause Recommended Solution
Precipitation upon dissolution in aqueous buffer The conjugate is highly hydrophobic.Prepare a concentrated stock solution in an organic co-solvent like DMSO or DMF and add it dropwise to the aqueous buffer while stirring.[6]
The pH of the buffer is too low.Ensure the buffer pH is in the range of 7.0-8.5 to keep the terminal carboxyl group deprotonated and more soluble.[1]
The conjugate concentration is too high.Try dissolving a smaller amount of the conjugate or increasing the volume of the solvent.
Cloudiness or precipitation during the conjugation reaction High concentration of reactants.Reduce the concentration of the protein or other molecule in the reaction mixture to minimize the chances of aggregation.[4][7]
Suboptimal buffer conditions.Screen different buffer systems and ionic strengths to find conditions that maintain the solubility of both the starting materials and the final conjugate.[3][7]
Difficulty in purifying the conjugate due to aggregation The conjugate is unstable under the purification conditions.Perform all purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[7]
Non-specific binding to the chromatography column.For size-exclusion chromatography (SEC), consider adding excipients like arginine to the mobile phase to reduce non-specific interactions.[7] For ion-exchange chromatography, adjust the salt concentration or pH of the elution buffer.[7]
The purified conjugate has poor long-term stability in solution The formulation buffer is not optimal.Experiment with the addition of solubility-enhancing excipients such as L-arginine (0.1-1 M), sugars (sucrose, trehalose), or non-ionic surfactants (Polysorbate 20 or 80).[3]

Quantitative Data on Solubility Enhancement

PEGylation is a proven method to increase the aqueous solubility of hydrophobic molecules. The degree of enhancement depends on the properties of the parent molecule and the nature of the PEG chain. The following table provides representative data on the impact of PEGylation on the solubility of different compounds.

Molecule PEG Derivative Used Solubility Before PEGylation Solubility After PEGylation Fold Increase in Solubility
CurcuminSolid dispersion with PEG 60000.432 µg/mL25.3 µg/mL~58x[7]
CamptothecinEncapsulation in a water-soluble pillar[8]arene (supramolecular approach with PEG-like properties)--380x[7]
10-HydroxycamptothecinEncapsulation in a water-soluble pillar[8]arene--40x[7]

Experimental Protocols

Protocol 1: General Procedure for Improving the Solubility of a Lyophilized this compound Conjugate

This protocol is intended for conjugates with moderate to poor aqueous solubility.

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous DMSO or DMF

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Add a minimal volume of anhydrous DMSO or DMF directly to the vial containing the lyophilized conjugate.

    • Vortex or sonicate the mixture until the solid is completely dissolved. This will serve as your concentrated stock solution.[6]

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing the aqueous buffer, slowly add the desired volume of the stock solution dropwise.

    • If you observe any cloudiness or precipitation, try preparing a more dilute final solution.

    • Ensure the final concentration of the organic co-solvent is compatible with your intended application (typically <10%).[7]

Protocol 2: PEG Precipitation Assay for Assessing Conjugate Solubility

This method provides a quantitative assessment of the relative solubility of your protein-PEG conjugate. A higher concentration of PEG required to induce precipitation indicates better solubility of the conjugate.[3]

Materials:

  • Purified protein-PEG conjugate solution (1-10 mg/mL)

  • Precipitation Buffer (the same buffer as the conjugate)

  • High-concentration PEG stock solution (e.g., 50% w/v PEG 8000 in Precipitation Buffer)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a PEG Dilution Series: In the wells of the 96-well plate, prepare a serial dilution of the PEG stock solution using the Precipitation Buffer. The final PEG concentrations should typically range from 0% to 30% (w/v).

  • Add Conjugate Solution: Add a fixed volume of your protein-PEG conjugate solution to each well containing the different concentrations of PEG.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature for a set period (e.g., 30 minutes).

    • Measure the optical density (OD) of each well at a wavelength where the protein does not absorb (e.g., 340-600 nm) to assess turbidity.[3]

  • Data Analysis: Plot the OD values against the corresponding PEG concentrations. The point at which the OD begins to increase significantly indicates the onset of precipitation and provides a measure of the conjugate's solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Conjugate Solubility start Conjugate Precipitates in Aqueous Buffer check_hydrophobicity Is the conjugated molecule hydrophobic? start->check_hydrophobicity check_ph Is the buffer pH > 7.0? check_hydrophobicity->check_ph No use_cosolvent Use Organic Co-solvent (DMSO/DMF) check_hydrophobicity->use_cosolvent Yes check_concentration Is the concentration too high? check_ph->check_concentration Yes adjust_ph Increase Buffer pH to 7.0-8.5 check_ph->adjust_ph No lower_concentration Decrease Conjugate Concentration check_concentration->lower_concentration Yes soluble_conjugate Soluble Conjugate check_concentration->soluble_conjugate No use_cosolvent->soluble_conjugate adjust_ph->soluble_conjugate lower_concentration->soluble_conjugate

Caption: Troubleshooting workflow for poor conjugate solubility.

G cluster_1 Drug Delivery Pathway for PEGylated Conjugates drug_conjugate PEGylated Drug Conjugate circulation Systemic Circulation drug_conjugate->circulation Administration target_site Target Site (e.g., Tumor) circulation->target_site Prolonged Half-life (EPR Effect) clearance Renal/Hepatic Clearance circulation->clearance Reduced cellular_uptake Cellular Uptake target_site->cellular_uptake drug_release Intracellular Drug Release cellular_uptake->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Drug delivery pathway for PEGylated conjugates.

References

challenges in purifying PEGylated proteins and peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEGylated Protein and Peptide Purification.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary ?

The main challenge in purifying PEGylated biomolecules stems from the heterogeneity of the PEGylation reaction mixture.[1] This complexity arises from:

  • Heterogeneity of the Reaction Mixture: The reaction often yields a mix of the desired PEGylated product, unreacted protein or peptide, excess PEG reagent, and proteins with multiple PEG chains attached (e.g., mono-, di-, and multi-PEGylated species).[1][2]

  • Positional Isomers: PEG chains can attach to different sites on the protein, creating isomers with the same molecular weight but potentially different physicochemical properties, making them difficult to separate.[1][2][3]

  • "Charge Shielding" Effect: The neutral PEG polymer can mask the protein's surface charges, reducing the differences in charge between PEGylated species and the native protein, which complicates purification by ion-exchange chromatography.[2]

  • Polydispersity of PEG: The PEG reagent itself is often a mixture of polymers with varying chain lengths, which contributes to the broadness of peaks during chromatography.[4][5]

  • Aggregation: PEGylated proteins and peptides can be prone to aggregation, forming high molecular weight species that are challenging to purify and characterize.[3]

Q2: What are the most common methods for purifying PEGylated proteins and peptides?

The most frequently used purification techniques leverage differences in size, charge, and hydrophobicity. These include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller unreacted PEG and native protein from the larger PEGylated conjugate.[3][]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains alters the protein's charge, allowing for the separation of different PEGylated species.[][7]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. The hydrophobic nature of the PEG backbone can be utilized for separation.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity and is particularly useful for smaller peptides and for separating positional isomers.[]

Often, a multi-step approach combining these techniques is necessary to achieve high purity.[2][8]

Q3: How does the size of the PEG chain influence the purification strategy?

The molecular weight of the PEG chain significantly impacts the choice of purification method:

  • Large PEG Chains (>20 kDa): These create a substantial difference in the hydrodynamic radius between the PEGylated and non-PEGylated protein, making SEC a very effective separation method.[3] In IEX, larger PEG chains result in greater charge shielding, which can also be exploited for separation.[3]

  • Small PEG Chains (<5 kDa): The smaller size difference makes SEC less effective for separating species with varying degrees of PEGylation.[3] In such cases, IEX and RP-HPLC are often more suitable.[3]

Q4: How can I detect and quantify my PEGylated protein and unreacted PEG?

Several analytical techniques can be used:

  • SDS-PAGE: Successful PEGylation will show a significant increase in the apparent molecular weight of the protein.[9]

  • HPLC-SEC: Can be used to determine the relative amounts of PEGylated protein, native protein, and free PEG.[9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the PEGylated product and determine the number of attached PEG chains.[9][10]

  • Detectors for PEG: Since PEG lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series with a UV detector to quantify unreacted PEG.[11][12][13]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Issue Possible Cause Recommendation
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate column choice (pore size).Select a column with a suitable pore size. For large PEGylated proteins, a pore size that allows the conjugate to elute in the void volume while retaining smaller molecules is ideal.[2]
Sample volume is too large.The sample volume should ideally be between 2-5% of the total column volume for optimal resolution.[2][7]
Insufficient difference in hydrodynamic radii.For successful separation, the ratio of the hydrodynamic radii of the components should be at least 1.26.[10] Consider using an alternative technique if the size difference is too small.
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is well-equilibrated. Adding agents like arginine to the mobile phase can help suppress hydrophobic interactions.[2][14]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase and adjust the pH or ionic strength if necessary.[2]
Distorted Peak Shapes Unwanted interactions with the stationary phase.Ensure mobile phase compatibility with the column. For some PEGylated proteins, adding a small amount of an organic modifier like isopropanol can improve peak shape.[2][14]
Ion Exchange Chromatography (IEX)
Issue Possible Cause Recommendation
Poor Separation of PEGylated Species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly affect the protein's surface charge and its interaction with the resin.[2]
Inappropriate salt gradient.For species with small charge differences, a shallow salt gradient is often more effective than a step elution.[2]
Low Binding Capacity Steric hindrance from the PEG chain.The PEG chain may prevent access to the protein's charged residues. This effect can sometimes be modulated by adjusting the pH or ionic strength.
No Binding to Column Incorrect buffer pH or ionic strength.Ensure the pH of the loading buffer results in a net charge on the protein that is opposite to the charge of the resin. The ionic strength should be low enough to facilitate binding.[15]
Hydrophobic Interaction Chromatography (HIC)
Issue Possible Cause Recommendation
Poor Resolution Inappropriate salt concentration.The type and concentration of the salt (e.g., ammonium sulfate) in the binding buffer are critical and need to be determined empirically.[2][15]
Weak hydrophobic interaction.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be necessary.[2][15]
Low Recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. A lower initial salt concentration might be required.[15]
Irreversible binding.If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to aid in desorption.[15]
Reversed-Phase HPLC (RP-HPLC)
Issue Possible Cause Recommendation
Broad Peaks PEG Heterogeneity (Polydispersity).The inherent variability in PEG chain length leads to a population of PEGylated peptides with slightly different properties, causing peak broadening.[4]
Conformational Flexibility.The flexible PEG chain can adopt multiple conformations, each interacting differently with the stationary phase.[4]
Secondary Interactions.Unwanted interactions between the PEG chain and the stationary phase can cause peak tailing.
Poor Peak Shape and Recovery Inappropriate experimental conditions.Optimize column chemistry (e.g., C4 for smaller PEGs, C18 for larger PEGs).[4] Increase column temperature (e.g., 45-90°C) to improve peak shape.[11][15] Use a shallow gradient for better resolution.[4]

Experimental Protocols

General Workflow for PEGylated Protein Purification

A typical purification strategy involves a primary capture step followed by a polishing step.

G cluster_upstream Upstream cluster_downstream Downstream Purification pegylation_reaction PEGylation Reaction (Protein + PEG Reagent) crude_mixture Crude Mixture pegylation_reaction->crude_mixture primary_purification Primary Purification Step (e.g., IEX or HIC) partially_purified Partially Purified PEG-Protein primary_purification->partially_purified polishing_step Polishing Step (e.g., SEC) purified_product Purified PEG-Protein polishing_step->purified_product characterization Characterization (SDS-PAGE, HPLC, MS) crude_mixture->primary_purification partially_purified->polishing_step purified_product->characterization

Caption: General purification workflow for PEGylated proteins.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the PEGylated protein from unreacted protein and free PEG.

Materials:

  • SEC column (e.g., Superdex 200, Sephacryl S-300)[7]

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer containing at least 150 mM salt.[7]

  • Clarified PEGylation reaction mixture (filtered through a 0.22 µm filter)[7]

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical column).[7]

  • Sample Loading: Load the clarified reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume.[7]

  • Elution: Elute the sample with the mobile phase using an isocratic flow. The larger PEGylated protein will elute first, followed by the native protein, and then the smaller unreacted PEG.[7]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[7]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.[7]

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is for separating PEGylated species with different degrees of PEGylation.

Materials:

  • IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)[7]

  • Chromatography system

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).[7]

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange).[7]

  • Dialyzed or desalted PEGylation reaction mixture in Binding Buffer.[7]

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.[7]

  • Sample Loading: Load the prepared sample onto the column.[7]

  • Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.[7]

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing Buffer A and Buffer B).

  • Fraction Collection: Collect fractions throughout the gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HPLC to identify the fractions containing the desired PEGylated species.[9]

Troubleshooting Logic for Low PEGylation Efficiency

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low PEGylation Efficiency Observed reaction_conditions Suboptimal Reaction Conditions (pH, Temp, Time) start->reaction_conditions peg_reagent Inactive PEG Reagent start->peg_reagent protein_issues Protein Reactivity Issues (e.g., inaccessible amines) start->protein_issues molar_ratio Incorrect PEG:Protein Molar Ratio start->molar_ratio optimize_conditions Optimize Reaction Parameters reaction_conditions->optimize_conditions Solution check_reagent Verify PEG Reagent Activity peg_reagent->check_reagent Solution modify_protein Assess Protein Conformation/ Accessibility protein_issues->modify_protein Solution adjust_ratio Adjust Molar Ratio molar_ratio->adjust_ratio Solution

References

Technical Support Center: Preventing Hydrolysis of Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful use of this reagent in your experiments and to prevent its premature hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a tosyl group at one end, a four-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group at the other end. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] This linker is commonly used in bioconjugation, drug delivery, and for the synthesis of more complex molecules.[1][]

Q2: What causes the premature hydrolysis of the tosyl group in this compound?

The tosyl (p-toluenesulfonyl) group is susceptible to hydrolysis, which involves the cleavage of the tosyl group to form a hydroxyl group (-OH).[1] This reaction is primarily caused by the presence of nucleophiles, most commonly water or hydroxide ions.[1] The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and moisture.[1][5]

Q3: How should I properly store this compound to minimize hydrolysis?

To maintain the reactivity of your this compound, proper storage is critical.

  • Temperature: Store at -20°C or lower.[6][7]

  • Environment: Store in a desiccated, dark environment, preferably under an inert atmosphere like nitrogen or argon.[7]

  • Handling: Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][8] For bulk reagents, it is recommended to repackage them into smaller, single-use aliquots to minimize exposure to moisture.[7]

Q4: What is the optimal pH for reacting this compound with amines to balance reactivity and minimize hydrolysis?

The optimal pH for the reaction of tosylated PEG with amines is a compromise. While the nucleophilicity of the amine increases with pH, so does the rate of hydrolysis of the tosyl group.[1][5] A pH range of 8-10 is generally suitable for reactions with amines.[1]

Q5: Can I prepare stock solutions of this compound?

It is strongly recommended to prepare solutions of this compound immediately before use.[6][9] Do not prepare and store stock solutions, as the tosyl group will readily hydrolyze over time, rendering the reagent inactive.[6] Any unused reconstituted reagent should be discarded.[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound, with a focus on preventing hydrolysis.

Issue 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Action
Hydrolysis of the Tosyl Group If the tosyl group has hydrolyzed, the PEG linker will have a hydroxyl group, which is a poor leaving group and will not react with amines under standard conditions.[1] Action: Use a fresh vial of the reagent, ensuring it was stored correctly and brought to room temperature before opening to prevent moisture condensation.[6][8]
Suboptimal pH The nucleophilicity of the target amine is pH-dependent. The reaction should be performed under conditions where the amine is deprotonated and nucleophilic.[1] Action: Ensure the reaction buffer pH is within the optimal range of 8-10 for reactions with amines.[1]
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG.[8] Action: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[6] If your molecule of interest is in an amine-containing buffer, perform a buffer exchange prior to the reaction.[6]
Insufficient Reaction Time or Temperature Nucleophilic substitution reactions require adequate time to proceed to completion. Action: Ensure you are allowing sufficient time for the reaction. Gentle heating might be necessary for less reactive amines, but be mindful that higher temperatures can also accelerate hydrolysis.[1]
Steric Hindrance If your target amine is sterically hindered, the reaction rate will be slower.[1] Action: Increase the reaction time or consider a slight increase in temperature. A higher molar excess of the PEG reagent may also be beneficial.[8]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Action
Variable Reagent Activity Inconsistent handling and storage of the this compound can lead to varying degrees of hydrolysis and thus, inconsistent activity.[6] Action: Strictly adhere to the recommended handling and storage procedures for every experiment.[6]
Moisture Contamination Introduction of moisture into the reagent vial or solvents will lead to hydrolysis.[6] Action: Use high-quality, anhydrous solvents (e.g., DMSO, DMF) for the initial dissolution of the reagent.[6] Always allow the reagent vial to reach room temperature before opening.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4-8.5) at a concentration of 1-10 mg/mL.[5][9] If the protein is in a buffer containing primary amines, perform a buffer exchange.[6]

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[6]

  • PEGylation Reaction: Add the dissolved this compound to the protein solution. A molar excess of 5- to 50-fold of the PEG reagent over the protein is a common starting point.[8] The final concentration of the organic solvent should ideally not exceed 10%.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[9]

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to consume any unreacted PEG reagent.[5]

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography (SEC).[5]

  • Storage: Store the purified PEGylated protein under the same conditions as the unmodified protein.[5]

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerating Factors Tos_PEG This compound Hydrolyzed_PEG HO-PEG4-CH2CO2H (Inactive) Tos_PEG->Hydrolyzed_PEG Hydrolysis H2O H₂O / OH⁻ (Moisture) H2O->Hydrolyzed_PEG High pH High pH High Temperature High Temperature Moisture Moisture

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Low/No Conjugation Yield check_storage Check Reagent Storage and Handling start->check_storage check_ph Verify Reaction pH (8-10 for amines) check_storage->check_ph Proper use_fresh Use Fresh Reagent check_storage->use_fresh Improper check_buffer Buffer Contains Primary Amines? check_ph->check_buffer Optimal adjust_ph Adjust pH check_ph->adjust_ph Suboptimal buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange Yes optimize_conditions Optimize Reaction Time/ Temp/Molar Ratio check_buffer->optimize_conditions No success Improved Yield use_fresh->success adjust_ph->success buffer_exchange->success optimize_conditions->success

Caption: Troubleshooting workflow for low conjugation yield.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C or lower[6][7]Minimizes hydrolysis and maintains reagent activity.
Storage Atmosphere Dry, inert gas (Nitrogen or Argon)[7]Protects against moisture and oxidation.
Reaction pH (with amines) 8 - 10[1]Balances amine nucleophilicity and tosyl group stability.
Reaction Buffers Amine-free (e.g., PBS, HEPES, Borate)[6]Prevents competition for the activated PEG reagent.
Solvents for Dissolution Anhydrous DMSO or DMF[6]Minimizes introduction of water.
Stock Solutions Prepare immediately before use[6][9]This compound is prone to hydrolysis in solution.

References

Technical Support Center: Addressing Steric Hindrance in Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation utilizing Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that physically obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired chemical linkage from forming efficiently at a specific site.[1][2] This can be due to the target functional group (e.g., an amino acid residue) being buried within the biomolecule's folded structure or shielded by nearby residues.[1][3]

Q2: What are the common indicators that steric hindrance is impacting my bioconjugation reaction?

A: Common signs that steric hindrance is affecting your experiment include:

  • Low or no conjugation yield: The amount of the final bioconjugate is significantly less than expected.[2][3]

  • Incomplete conjugation: Even with an excess of the labeling reagent, the biomolecule does not become fully conjugated.[3]

  • Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface.[3]

  • Precipitation of the modified protein: Over-modification at more accessible sites can alter the protein's properties, leading to aggregation and precipitation.[3]

  • Reduced biological activity: The PEG linker may block the active site of the biomolecule or interfere with its ability to bind to its target.[4]

Q3: How do PEG linkers help overcome steric hindrance?

A: PEG linkers act as flexible spacer arms that create distance between the two molecules being conjugated.[3][5] This increased separation minimizes the spatial interference between bulky biomolecules, allowing the reactive groups to access each other more easily.[3][5] The key benefits include:

  • Increasing distance: A longer PEG linker extends the reactive group away from the biomolecule's surface, enabling it to access sterically hindered sites.[2]

  • Providing flexibility: The flexible nature of the PEG chain allows the reactive group to navigate around bulky protein domains to find its target.[2]

  • Improving solubility: The hydrophilic nature of PEG can help prevent the aggregation of hydrophobic molecules during conjugation, which can indirectly improve reaction efficiency.[2][6]

Q4: How does the length of a PEG linker affect bioconjugation and the final conjugate?

A: The length of the PEG linker is a critical parameter that requires optimization for each specific application.[4]

  • Too short: A short linker may not provide enough separation between the conjugated molecules, leading to continued steric clash and potentially reduced biological activity of the final product.[4][7]

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance.[2][4] It can also impact the pharmacokinetic properties of the final conjugate, though often by extending its circulation half-life.[8][9] Finding the optimal length frequently requires empirical testing.[2]

Q5: What is the difference between linear and branched PEG linkers in the context of steric hindrance?

A:

  • Linear PEG linkers are straight chains that act as simple spacers. They are often sufficient for overcoming steric hindrance and may lead to higher conjugation yields and better retention of bioactivity.[10]

  • Branched PEG linkers have multiple PEG arms extending from a central core. This structure can provide a greater hydrodynamic radius, which can be more effective at shielding the biomolecule from its environment.[10] However, this increased bulk can sometimes contribute to steric hindrance, potentially lowering conjugation efficiency and the biological activity of the final product.[10]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

You are observing a significantly lower yield of your desired bioconjugate than expected. This is a common problem that can often be attributed to steric hindrance.

Troubleshooting Logic for Low Conjugation Yield

start Low Conjugation Yield q1 Is the target functional group accessible? start->q1 sol1 Use a longer, more flexible PEG linker to increase reach. q1->sol1 No sol2 Consider site-directed mutagenesis to introduce a more accessible reactive site. q1->sol2 No q2 Are the reaction conditions optimal? q1->q2 Yes sol3 Verify buffer pH is appropriate for the chemistry (e.g., pH 7.2-8.5 for NHS esters, pH 6.5-7.5 for maleimides). q2->sol3 No sol4 Optimize molar ratio of PEG linker to biomolecule. q2->sol4 No q3 Are the reagents active? q2->q3 Yes sol5 Check for hydrolysis of activated linkers (e.g., NHS esters). Use fresh reagents. q3->sol5 No sol6 For maleimide chemistry, ensure thiols on the protein are reduced and the reducing agent is removed pre-conjugation. q3->sol6 No

Caption: Troubleshooting Logic for Low Conjugation Yield.

Problem 2: Loss of Biological Activity After PEGylation

Your purified bioconjugate has significantly reduced or a complete loss of biological activity (e.g., reduced binding affinity, lower cytotoxicity).

Potential Causes & Solutions for Reduced Bioactivity

start Reduced Biological Activity cause1 PEGylation at or near the Active Site start->cause1 cause2 Conformational Changes Induced by PEG start->cause2 cause3 Steric Hindrance of Ligand-Receptor Binding start->cause3 sol1a Increase PEG linker length to create more distance between the PEG and the active site. cause1->sol1a sol1b Use site-specific conjugation to attach the PEG linker away from the functional domain. cause1->sol1b sol2a Experiment with different PEG linker lengths and architectures (linear vs. branched). cause2->sol2a sol2b Characterize structural changes using methods like circular dichroism (CD) spectroscopy. cause2->sol2b sol3a Employ a cleavable linker that releases the active molecule at the target site. cause3->sol3a sol3b Optimize linker length to balance shielding effects with target accessibility. cause3->sol3b

Caption: Decision tree for addressing reduced bioactivity.

Data Presentation

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)
Linker-PayloadPEG Spacer LengthAverage DAR
Val-Cit-PABC-MMAENone~3.5
Val-Cit-PABC-MMAEPEG6~3.5
Note: This table summarizes representative data, showing that in some cases, shorter PEG linkers do not impede the achievement of a desired DAR.[4]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
ConjugatePEG Molecular WeightIn Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (HM)None1
ZHER2-PEG4K-MMAE (HP4KM)4 kDa4.5 - 6.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa22 - 22.5
Note: This table illustrates a general trend where increasing linker length can reduce steric hindrance and improve pharmacokinetic properties, but may also decrease in vitro potency.[4][11][12]
Table 3: Comparison of Hydrodynamic Radius for Linear vs. Branched PEG Linkers on Human Serum Albumin (HSA)
PEG TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Note: Data synthesized from a study on PEGylated Human Serum Albumin. This table illustrates that for the same molecular weight, a branched PEG linker imparts a larger hydrodynamic radius, which can contribute to greater steric effects.[10]

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation using an NHS-Ester PEG Linker

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[13]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0).[13]

  • NHS-Ester PEG (moisture-sensitive, store at -20°C with desiccant).[13]

  • Anhydrous Dimethyl Sulfoxide (DMSO).[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).[3]

Workflow:

Caption: Workflow for NHS-Ester-PEG conjugation to a protein.

Methodology:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the target protein for the PEG linker.[14][15]

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to create a stock solution.[4] Do not store the solution, as the NHS ester is moisture-sensitive and can hydrolyze.[13][14]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.[4] The optimal molar ratio should be determined empirically.[15]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[3][4]

  • Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[3]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[3]

Protocol 2: General Procedure for Thiol PEGylation using a Maleimide-PEG Linker

This protocol outlines a general method for conjugating a maleimide-activated PEG linker to free sulfhydryl groups (cysteines) on a protein.

Materials:

  • Protein of interest containing one or more cysteine residues.[5]

  • Maleimide-PEG linker.[5]

  • Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5).[5]

  • Reducing agent (e.g., TCEP or DTT).[3]

  • Anhydrous DMSO.[4]

  • Purification system (e.g., SEC column).[5]

Methodology:

  • Reduce the Protein (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Dissolve the protein in a suitable buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.[3][5]

  • Remove Reducing Agent: It is crucial to immediately remove the reducing agent before adding the maleimide-PEG linker, as it will react with the maleimide. Use a desalting column for this step.[3][4]

  • Prepare the PEG-Maleimide: Immediately before use, dissolve the Maleimide-PEG in anhydrous DMSO.[4][5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the reduced protein solution.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3][4] Protect the reaction from light.[13]

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and protein.[4][5]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[3]

References

Technical Support Center: Optimizing Reactions with Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for reactions involving this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

This compound is a heterobifunctional linker with two distinct reactive ends:

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amines (-NH₂) to form a stable amide bond.[1][2][3] The most common activation method is using carbodiimide chemistry, such as EDC in the presence of NHS.[1][2]

  • Tosyl Group (Tos-): The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles.[1][4][5] It readily reacts with thiols (sulfhydryl groups, -SH) and can also react with primary amines at an elevated pH.[1][6]

Q2: What is the optimal pH for reacting the carboxylic acid group of this compound with an amine?

For optimal efficiency, a two-step pH process is recommended when coupling the carboxylic acid with a primary amine using EDC/NHS chemistry.[7][8][9]

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[7][8][10] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[7][8]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine is favored at a neutral to slightly basic pH, generally between pH 7.2 and 8.5 .[7][8][11] This higher pH ensures that the primary amine is deprotonated and thus more nucleophilic.[7] Common buffers for this step include phosphate-buffered saline (PBS).[7][12]

Q3: Can I perform the EDC/NHS coupling reaction in a single step (one-pot)?

While a one-pot reaction at a single pH is possible, it often leads to lower coupling efficiency compared to the two-step pH process.[7] A compromise pH range of 6.0-7.5 is often used for one-pot reactions.[8] However, at the higher end of this range, the hydrolysis of the NHS-ester intermediate becomes more significant, which can reduce the overall yield.[8]

Q4: How does pH affect the stability of the activated NHS-ester of this compound?

The stability of the NHS-ester is highly dependent on pH and it is susceptible to hydrolysis, which renders it inactive.[7][13] The rate of hydrolysis increases significantly as the pH rises.[13][14] This makes it crucial to proceed with the amine coupling step promptly after the activation step.[7]

Q5: What is the optimal pH for reacting the tosyl group of this compound?

The optimal pH for reacting the tosyl group depends on the nucleophile:

  • With Primary Amines: The reaction requires the amine to be deprotonated, so an alkaline pH of above 8.0, and often in the range of 8.5-9.5 , is recommended.[2][6]

  • With Thiols (Sulfhydryls): To balance thiol reactivity and minimize side reactions, a pH range of 7.0 to 8.0 is generally optimal.[1]

Q6: What types of buffers should I use for my reactions?

It is critical to use buffers that do not contain competing nucleophiles.[7][15]

  • For EDC/NHS activation: Use buffers free of amines and carboxylates, such as MES buffer.[7][8]

  • For amine coupling (NHS ester reaction): Avoid buffers containing primary amines, such as Tris or glycine.[15][16] Phosphate, borate, or bicarbonate buffers are suitable choices.[11][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH for Activation: The pH during the EDC/NHS activation of the carboxylic acid was too high or too low.Ensure the activation step is performed in the optimal pH range of 4.5-6.0 using a non-amine, non-carboxylate buffer like MES.[7][8]
Incorrect pH for Coupling: The pH during the reaction with the amine or thiol was not optimal for nucleophilicity.For NHS-ester coupling with amines, adjust the pH to 7.2-8.5.[7][11] For tosyl group reactions with amines, use a pH > 8.0.[1][6] For tosyl group reactions with thiols, a pH of 7.0-8.0 is recommended.[1]
Hydrolysis of Activated NHS-Ester: Too much time elapsed between the activation and coupling steps, or the coupling pH was too high, leading to hydrolysis of the NHS-ester.Add the amine-containing molecule immediately after the 15-30 minute activation period.[1] Avoid excessively high pH during the coupling step; stay within the recommended range.
Protein Aggregation/Precipitation Reaction pH is too close to the protein's isoelectric point (pI). Adjust the reaction pH to be at least 1-2 units away from the pI of your protein to maintain its solubility.[8]
Inconsistent Results Between Experiments Poor pH control. Always use a high-quality buffer within its effective buffering range.[8] Verify the pH of the reaction mixture after all components have been added.[8]

Quantitative Data Summary

The stability of the N-hydroxysuccinimide (NHS) ester, the reactive intermediate in EDC/NHS coupling, is critically dependent on pH. Higher pH leads to a faster rate of hydrolysis, which competes with the desired amidation reaction.

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHHalf-life of NHS-EsterImplication for Reaction Efficiency
7.04-5 hoursRelatively stable, allowing for sufficient time for the coupling reaction.[7][12]
8.01 hourIncreased rate of hydrolysis; the coupling reaction should be performed promptly.[7][12]
8.610 minutesVery rapid hydrolysis, which can significantly lower the yield of the desired conjugate.[7][11]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol details the activation of the carboxylic acid group and subsequent reaction with an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]

  • Quenching Solution (optional): Hydroxylamine, Tris, or glycine

Procedure:

Step 1: Activation of Carboxylic Acid

  • Dissolve this compound in Activation Buffer.

  • Add EDC and NHS to the solution. A molar ratio of 1:1.5:1.5 (Carboxylic Acid:EDC:NHS) is a good starting point.[1]

  • Incubate the reaction for 15-30 minutes at room temperature.[1]

Step 2: Coupling to Amine

  • Immediately after activation, either add the amine-containing molecule (dissolved in Coupling Buffer) to the activation mixture and adjust the pH to 7.2-7.5, or purify the activated linker and dissolve it in Coupling Buffer before adding the amine.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • (Optional) Quench the reaction by adding a quenching solution to consume any unreacted NHS-esters.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Reaction of this compound with a Thiol

This protocol describes the reaction of the tosyl group with a thiol-containing molecule, assuming the carboxylic acid end has already been conjugated.

Materials:

  • Amine-conjugated Tos-PEG4-linker

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2[1]

Procedure:

  • Dissolve the amine-conjugated Tos-PEG4-linker in the Reaction Buffer.

  • Add the thiol-containing molecule to the solution. A 1.5 to 5-fold molar excess of the thiol is recommended.[1]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Purify the final conjugate using an appropriate chromatographic method to remove unreacted components.

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) cluster_hydrolysis Competing Reaction Tos_COOH Tos-PEG4-COOH Activated_Ester Tos-PEG4-NHS Ester Tos_COOH->Activated_Ester Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate Tos-PEG4-CO-NH-R Activated_Ester->Conjugate Amine Coupling Hydrolyzed_Product Tos-PEG4-COOH (Inactive) Activated_Ester->Hydrolyzed_Product pH > 7 Amine R-NH2 Amine->Conjugate Water H2O (Hydrolysis) Water->Hydrolyzed_Product

Caption: Workflow for EDC/NHS coupling of this compound to a primary amine.

G start Low Reaction Yield? check_pH Is the reaction pH optimal for each step? start->check_pH activation_pH Activation Step (Carboxylic Acid): pH 4.5-6.0? check_pH->activation_pH No coupling_pH Coupling Step (Amine/Thiol): pH 7.2-8.5 (Amine) pH 7.0-8.0 (Thiol)? check_pH->coupling_pH No check_reagents Are reagents fresh? Is buffer free of competing nucleophiles? check_pH->check_reagents Yes adjust_pH Adjust pH using appropriate non-competing buffers. activation_pH->adjust_pH coupling_pH->adjust_pH check_reagents->start Yes, issue persists. Consider other factors (e.g., stoichiometry, temperature). replace_reagents Use fresh reagents. Use appropriate buffers (e.g., MES, PBS). check_reagents->replace_reagents No

Caption: Troubleshooting decision tree for low reaction yield.

G Tos_PEG4_Acid This compound Tosyl Group Carboxylic Acid Amide_Bond Stable Amide Bond Tos_PEG4_Acid:acid->Amide_Bond EDC/NHS pH 4.5-6.0 (Activation) pH 7.2-8.5 (Coupling) Thioether_Bond Stable Thioether Bond Tos_PEG4_Acid:tos->Thioether_Bond pH 7.0-8.0 Amine Primary Amine (R-NH2) Amine->Amide_Bond Thiol Thiol (R-SH) Thiol->Thioether_Bond

Caption: pH-dependent reaction pathways for this compound.

References

Technical Support Center: Plasma Stability of PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the plasma stability of PEGylated bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary plasma stability issues encountered with PEGylated bioconjugates?

A1: The most common plasma stability issues include:

  • Proteolytic Degradation: Cleavage of the peptide or protein backbone by plasma proteases. While PEGylation provides a steric shield, some bioconjugates can remain susceptible to enzymatic degradation.[1][2]

  • De-PEGylation (Hydrolysis): The cleavage of the linker bond between the polyethylene glycol (PEG) chain and the bioconjugate.[3] This is often driven by hydrolysis and is dependent on the linker chemistry, pH, and temperature.[3]

  • Aggregation: The formation of soluble or insoluble clusters of the bioconjugate, which can decrease therapeutic efficacy and potentially increase immunogenicity.[3][4]

  • Oxidation: Covalent modification of certain amino acid residues (e.g., methionine, cysteine) by reactive oxygen species in the plasma.[3]

  • Accelerated Blood Clearance (ABC) Phenomenon: A rapid clearance of the PEGylated bioconjugate from circulation upon repeated administration, often mediated by the production of anti-PEG antibodies.[5][6]

Q2: How does the length and structure of the PEG chain affect plasma stability?

A2: The molecular weight and structure of the PEG chain are critical factors:

  • Longer PEG Chains: Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life by reducing renal clearance and providing a more effective shield against proteases.[7][8]

  • Branched PEG Chains: Branched PEGs can offer a more significant steric hindrance effect compared to linear PEGs of the same molecular weight, which can lead to enhanced protection from enzymatic degradation and reduced immunogenicity.[8] However, very high molecular weight or densely packed PEGs might also sterically hinder the bioconjugate's active site, potentially reducing its biological activity.[9]

Q3: What is the Accelerated Blood Clearance (ABC) phenomenon and what causes it?

A3: The ABC phenomenon is an unexpected and rapid clearance of a PEGylated bioconjugate from the bloodstream upon the second or subsequent administrations.[5][10] It is an immune response triggered by the production of antibodies, primarily anti-PEG IgM and IgG.[6][11] The first dose of the PEGylated bioconjugate can prime the immune system, leading to the generation of these antibodies.[10] Upon subsequent injections, these anti-PEG antibodies bind to the PEG chains, leading to complement activation and rapid uptake by macrophages, primarily in the liver and spleen, thus clearing the bioconjugate from circulation.[5][12]

Troubleshooting Guides

Problem 1: My PEGylated bioconjugate shows rapid degradation in an in vitro plasma stability assay.

  • Possible Cause 1: Proteolytic Degradation.

    • Troubleshooting Steps:

      • Increase PEG chain length or density: A larger or more branched PEG molecule can provide better steric protection against proteases.

      • Site-specific PEGylation: Attaching PEG at sites away from known protease cleavage sites can improve stability.

      • Use protease inhibitors: For in vitro assays, adding a cocktail of protease inhibitors to the plasma can help identify if proteolytic degradation is the primary issue.

  • Possible Cause 2: Linker Instability (De-PEGylation).

    • Troubleshooting Steps:

      • Evaluate linker chemistry: Some linkers are more susceptible to hydrolysis at physiological pH than others. Consider using a more stable linker chemistry.

      • pH optimization: If the application allows, formulating the bioconjugate at a pH where the linker is more stable can be beneficial.

Problem 2: I observe a significant loss of my PEGylated bioconjugate between the first and second dose in vivo (suspected ABC phenomenon).

  • Possible Cause: Production of anti-PEG antibodies.

    • Troubleshooting Steps:

      • Measure anti-PEG IgM and IgG levels: Collect plasma samples before and after administration to test for the presence of anti-PEG antibodies using an ELISA-based assay.[11]

      • Modify the PEG structure: Altering the PEG architecture (e.g., using a different molecular weight or a branched PEG) may reduce its immunogenicity.

      • Co-administration with free PEG: Injecting a high molecular weight free PEG before administering the PEGylated bioconjugate can saturate the circulating anti-PEG antibodies, thus preventing them from binding to the bioconjugate and mitigating the ABC effect.[13][14]

Problem 3: My PEGylated bioconjugate solution becomes cloudy or forms precipitates during storage or in plasma.

  • Possible Cause: Aggregation.

    • Troubleshooting Steps:

      • Optimize formulation: Adjust the buffer pH to be away from the isoelectric point (pI) of the protein. The addition of excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20) can help stabilize the bioconjugate.[15]

      • Control protein concentration: High concentrations can promote aggregation. It may be necessary to work with more dilute solutions.[3]

      • Storage conditions: Aliquot the bioconjugate to avoid repeated freeze-thaw cycles and store at the recommended temperature (e.g., -80°C for long-term storage).[16]

Quantitative Data on Plasma Stability

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on the stability and pharmacokinetics of bioconjugates.

Table 1: Comparison of Half-Life for PEGylated vs. Non-PEGylated Bioconjugates

BioconjugateModificationHalf-LifeAnalytical Method
A20FMDV2 PeptideNative~0% remaining after 24h (rat serum)RP-HPLC
A20FMDV2 PeptidePEGylated (PEG20)>30% remaining after 48h (rat serum)RP-HPLC
InterferonNative32 minutesELISA
InterferonPASylated (600 residues)15.85 hoursELISA
Growth HormoneNative< 3 minutesELISA
Growth HormonePASylated (600 residues)4.42 hoursELISA
Peptide (Mr 40,000)PEGylated5.4 hoursNot Specified
Peptide (Mr 150,000)PEGylated17.7 hoursNot Specified

Table 2: Influence of PEG Chain Length on the Stability of A20FMDV2 Peptide in Human Plasma

PEG Modification% Intact after 24 hours
PEG₂Highly stable
PEG₅Highly stable
PEG₂₀Less stable than shorter PEGs

Note: In contrast to rat serum, shorter PEG chains conferred greater stability in human plasma for this specific peptide.[17]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a PEGylated bioconjugate in plasma over time.

Materials:

  • PEGylated bioconjugate stock solution

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard, or 10% trichloroacetic acid (TCA))

  • Centrifuge

  • HPLC or LC-MS system

Methodology:

  • Pre-warm plasma: Thaw and pre-warm the plasma to 37°C.

  • Spike bioconjugate: Add the PEGylated bioconjugate stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench reaction: Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Centrifugation: Vortex the quenched samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample analysis: Carefully collect the supernatant and analyze it using a validated RP-HPLC or LC-MS method to quantify the amount of the intact PEGylated bioconjugate remaining.

  • Data analysis: Plot the percentage of the remaining intact bioconjugate against time to determine its half-life in plasma.

Protocol 2: Protease Stability Assay

Objective: To assess the resistance of a PEGylated bioconjugate to degradation by a specific protease.

Materials:

  • PEGylated bioconjugate stock solution

  • Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% TCA or a specific protease inhibitor)

  • HPLC or LC-MS system

Methodology:

  • Prepare reaction mixture: In a microcentrifuge tube, combine the PEGylated bioconjugate and the reaction buffer.

  • Initiate reaction: Add the protease stock solution to the reaction mixture to start the degradation. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).[1]

  • Incubation: Incubate the reaction at 37°C.

  • Time points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench reaction: Add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample analysis: Analyze the quenched samples by RP-HPLC or LC-MS to determine the percentage of the intact bioconjugate remaining.

  • Data analysis: Compare the degradation rate of the PEGylated bioconjugate to that of the non-PEGylated counterpart to evaluate the stabilizing effect of PEGylation.

Visualizations

ABC_Phenomenon cluster_first_dose First Administration cluster_immune_response Immune Response cluster_second_dose Second Administration cluster_clearance Clearance Pathway peg_drug1 PEGylated Bioconjugate b_cell Splenic B-Cell peg_drug1->b_cell Activation peg_drug1->b_cell plasma_cell Plasma Cell b_cell->plasma_cell Differentiation anti_peg_igm Anti-PEG IgM plasma_cell->anti_peg_igm Production immune_complex Immune Complex anti_peg_igm->immune_complex peg_drug2 PEGylated Bioconjugate peg_drug2->immune_complex complement Complement System immune_complex->complement Activation opsonization Opsonization immune_complex->opsonization complement->opsonization macrophage Macrophage (Liver/Spleen) opsonization->macrophage Phagocytosis clearance Rapid Clearance macrophage->clearance

Caption: Signaling pathway of the Accelerated Blood Clearance (ABC) phenomenon.

experimental_workflow start Start: PEGylated Bioconjugate Sample incubation Incubate with Plasma at 37°C start->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Pellet Precipitate quenching->centrifugation analysis Analyze Supernatant by LC-MS or HPLC centrifugation->analysis data_analysis Calculate % Remaining and Half-Life analysis->data_analysis end End: Stability Profile data_analysis->end troubleshooting_flowchart start Start: Plasma Stability Issue Observed check_degradation Rapid Degradation in vitro? start->check_degradation check_in_vivo_loss Rapid Loss in vivo (2nd dose)? check_degradation->check_in_vivo_loss No proteolysis Suspect Proteolysis/ Linker Instability check_degradation->proteolysis Yes check_aggregation Precipitation or Cloudiness? check_in_vivo_loss->check_aggregation No abc Suspect ABC Phenomenon check_in_vivo_loss->abc Yes aggregation Suspect Aggregation check_aggregation->aggregation Yes no_issue No Issue Observed check_aggregation->no_issue No solution_proteolysis Increase PEG size/density Change linker chemistry proteolysis->solution_proteolysis solution_abc Measure anti-PEG Abs Co-administer free PEG abc->solution_abc solution_aggregation Optimize formulation (pH, excipients) Control concentration aggregation->solution_aggregation end End: Stability Improved solution_proteolysis->end solution_abc->end solution_aggregation->end no_issue->end

References

Validation & Comparative

A Head-to-Head Comparison of Tos-PEG4-CH2CO2H and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the synthesis of effective bioconjugates. The choice between different reactive groups can significantly influence conjugation efficiency, specificity, and the stability of the final product. This guide provides an objective comparison between two amine-reactive polyethylene glycol (PEG) linkers: Tos-PEG4-CH2CO2H and N-Hydroxysuccinimide (NHS)-ester PEG linkers.

This comparison delves into the fundamental differences in their reaction mechanisms, stability, and practical applications in bioconjugation. We present a summary of their performance characteristics, detailed experimental protocols, and visual representations of the chemical processes to aid in making an informed decision for your specific research needs.

At a Glance: Key Differences

FeatureThis compoundNHS-ester PEG Linker
Reactive Group Tosyl (p-toluenesulfonyl)N-Hydroxysuccinimide ester
Target Functional Group Primarily primary amines and thiols.[1]Primarily primary amines (e.g., lysine, N-terminus).[2]
Reaction Mechanism Nucleophilic Substitution (S_N_2).[2]Nucleophilic Acyl Substitution.[2]
Resulting Linkage Secondary amine (with primary amines), Thioether (with thiols).[2][3]Stable amide bond.[2]
Reaction pH Alkaline (typically pH 8.0-9.5 for amines).[2]Neutral to slightly basic (pH 7.0-9.0).[2][4]
Reaction Speed Generally slower (can be hours to overnight).[3][5]Generally fast (30-60 minutes to a few hours).[3][6]
Linker Stability Generally more stable towards hydrolysis.[3]Prone to hydrolysis, especially at pH > 8.0.[2][3]
Specificity Less specific than NHS-esters due to reactivity with multiple nucleophiles.[2]Highly specific for primary amines.[2]

Chemical Reaction Mechanisms

The distinct reactivity of this compound and NHS-ester PEG linkers stems from their different functional groups.

This compound relies on the tosyl group, an excellent leaving group, for its reactivity. In the presence of a nucleophile, such as a primary amine on a protein, the tosyl group is displaced in a nucleophilic substitution (S_N_2) reaction. This forms a stable secondary amine bond. The carboxylic acid end of the linker can be used for subsequent conjugation steps after activation.

NHS-ester PEG linkers utilize a highly reactive N-hydroxysuccinimide ester. This group readily reacts with primary amines through nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

cluster_0 This compound Reaction cluster_1 NHS-ester PEG Reaction Tos-PEG R-PEG-OTs Product_Tos R-PEG-NH-Protein Tos-PEG->Product_Tos pH 8.0-9.5 Amine Protein-NH2 Amine->Product_Tos NHS-PEG R-PEG-NHS Product_NHS R-PEG-CO-NH-Protein NHS-PEG->Product_NHS pH 7.0-9.0 Amine2 Protein-NH2 Amine2->Product_NHS

Caption: Reaction mechanisms for amine conjugation.

Performance Comparison

While direct, side-by-side quantitative data under identical conditions are limited in published literature, a qualitative and semi-quantitative comparison can be made based on the chemical properties of the linkers.[2][7]

Reactivity and Reaction Conditions

NHS-ester PEG linkers are known for their high reactivity towards primary amines under mild conditions, with optimal reactions occurring at a pH range of 7.0 to 9.0.[2][8] The reaction is typically rapid, often reaching completion within 30-60 minutes at room temperature.[6] However, this high reactivity is coupled with a susceptibility to hydrolysis, which increases at higher pH values and can compete with the desired conjugation reaction, potentially lowering the yield.[2][3]

This compound, on the other hand, generally exhibits slower reaction kinetics with amines, often requiring longer incubation times or more forcing conditions such as elevated pH (8.0-9.5) or temperature to achieve efficient conjugation.[2][3] An advantage of the tosyl group is its greater stability towards hydrolysis compared to NHS-esters, which can be beneficial in certain experimental setups.[3] The versatility of the tosyl group allows it to react with other nucleophiles like thiols, which can be an advantage for specific applications but may lead to lower selectivity in a complex mixture of functional groups.[2]

Stability of the Linker and the Final Conjugate

The stability of the linker itself is a crucial consideration. NHS-esters are moisture-sensitive and should be stored under desiccated conditions.[9] Stock solutions are generally not recommended as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[9] Tosyl groups are generally more robust and exhibit greater stability in aqueous solutions.[3]

Both linkers, upon reaction with primary amines, form highly stable bonds. The amide bond formed from the NHS-ester reaction is considered one of the most stable linkages in bioconjugation.[10] The secondary amine bond resulting from the tosyl-amine reaction is also very stable.[3]

Experimental Protocols

The following are generalized protocols for protein conjugation using this compound and NHS-ester PEG linkers. Optimization of reaction conditions, such as molar ratios, temperature, and incubation time, is recommended for specific biomolecules.

Protocol 1: Amine Conjugation using this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., borate buffer, pH 8.5-9.5)

  • This compound

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into a suitable reaction buffer at a concentration of 1-10 mg/mL.

  • Linker Addition: Add a 10- to 50-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle stirring.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Amine Conjugation using NHS-ester PEG Linker

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • NHS-ester PEG linker

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Ensure that any buffers containing primary amines, such as Tris, are removed.[9]

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage.[9]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.

cluster_0 This compound Workflow cluster_1 NHS-ester PEG Workflow A1 Prepare Protein in Amine-Free Buffer (pH 8.5-9.5) B1 Add Tos-PEG Linker A1->B1 C1 Incubate (2-24h, RT or 37°C) B1->C1 D1 Quench Reaction C1->D1 E1 Purify Conjugate D1->E1 A2 Prepare Protein in Amine-Free Buffer (pH 7.4-8.5) B2 Prepare Fresh NHS-ester PEG Solution A2->B2 C2 Add Linker to Protein B2->C2 D2 Incubate (30-60 min, RT) C2->D2 E2 Quench Reaction D2->E2 F2 Purify Conjugate E2->F2

Caption: Comparative experimental workflows.

Conclusion

The choice between this compound and NHS-ester PEG linkers is contingent on the specific requirements of the bioconjugation application.

NHS-ester PEG linkers are the preferred choice for rapid and highly specific conjugation to primary amines on robust biomolecules. Their well-established chemistry and fast reaction times under mild conditions make them a workhorse for many PEGylation applications.[2] However, their sensitivity to hydrolysis necessitates careful handling and reaction control.

This compound offers greater hydrolytic stability and versatility, with the ability to react with both amines and thiols.[2][3] This makes it a valuable tool when greater stability of the reactive group is required or when targeting multiple nucleophiles is desired. The trade-off is generally a slower reaction rate and the potential need for more stringent reaction conditions for amine conjugation, which may not be suitable for sensitive proteins.

Ultimately, a thorough understanding of the chemical properties of each linker, alongside empirical optimization of the reaction conditions for the specific biomolecule of interest, will lead to the successful synthesis of well-defined and functional bioconjugates.

References

A Head-to-Head Comparison of Tos-PEG4-CH2CO2H and Maleimide-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and therapeutic index of the final conjugate. Among the myriad of options, polyethylene glycol (PEG) linkers are widely utilized to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective, comparative analysis of two prevalent heterobifunctional PEG linkers: Tos-PEG4-CH2CO2H and Maleimide-PEG, focusing on their chemical reactivity, stability, and applications, supported by experimental data and detailed protocols.

Introduction to the Linkers

This compound is a heterobifunctional linker featuring a tosyl group (an excellent leaving group for nucleophilic substitution) and a carboxylic acid.[1][2][3] This structure allows for versatile conjugation strategies, as the tosyl group can react with nucleophiles like amines and thiols, while the carboxylic acid can be activated to react with primary amines.[1][3] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity and provides flexibility to the conjugated molecule.[1]

Maleimide-PEG linkers are characterized by a maleimide group at one end of the PEG chain.[4][5] This group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are found in the cysteine residues of proteins and peptides.[4][5] The reaction, a Michael addition, forms a stable thioether bond and is a cornerstone of site-specific bioconjugation.[4][]

Data Presentation: Comparative Performance

While direct head-to-head quantitative data under identical experimental conditions is limited in the literature, the following table summarizes the key performance characteristics of each linker based on their known chemical properties and data from various studies.

FeatureThis compoundMaleimide-PEG Linkers
Target Functional Group(s) Primary amines, thiols, hydroxyls[5][7][8]Thiols (Sulfhydryls)[4][5]
Reaction Mechanism Nucleophilic Substitution (SN2)[7]Michael Addition[4][]
Reaction pH Amines: > 8.0, Thiols: 7.0 - 8.0[9]6.5 - 7.5[][10]
Reaction Kinetics Generally slower than maleimide-thiol reaction[5]Very fast (minutes to a few hours)[5][11]
Specificity Less specific, can react with multiple nucleophiles[5][7]Highly specific for thiols at pH 6.5 - 7.5[5]
Linkage Stability High (Sulfonamide or Ether bond)[5][12]Moderate; thioether bond can be susceptible to retro-Michael addition[4][12][13]
Key Advantages Versatility in targeting different functional groups, stable linkage[5][12]High specificity for thiols, rapid reaction kinetics[5]
Key Disadvantages Potential for lower selectivity leading to heterogeneous products[7][12]Linkage instability in thiol-rich environments, potential for maleimide hydrolysis at pH > 7.5[7][12]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Amine Acylation

This protocol involves the activation of the carboxylic acid moiety of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in an anhydrous solvent like DMSO or DMF immediately before use.[14]

  • Activation of this compound:

    • In a reaction tube, combine this compound with EDC and NHS in Activation Buffer. A common molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).[9]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[9]

  • Conjugation Reaction:

    • Immediately add the activated Tos-PEG4-NHS ester solution to the protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[9]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.[12]

  • Purification: Remove excess linker and byproducts using a desalting column or dialysis against a suitable buffer.[12]

  • Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE and mass spectrometry to determine the degree of PEGylation.[9]

Protocol 2: Conjugation of Maleimide-PEG to a Thiol-Containing Protein

This protocol describes the direct conjugation of a maleimide-PEG linker to cysteine residues on a protein.

Materials:

  • Maleimide-PEG linker

  • Thiol-containing protein (e.g., an antibody with reduced disulfide bonds)

  • Conjugation Buffer (e.g., PBS, pH 7.0)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation (if necessary): If the protein does not have free thiols, reduce disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[15] Remove the excess reducing agent using a desalting column.

  • Reagent Preparation: Prepare a stock solution of the Maleimide-PEG linker in an anhydrous solvent like DMSO or DMF immediately before use.[12]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution in Conjugation Buffer.[16]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[16][17]

  • Quenching the Reaction: Add a small molar excess of the quenching solution to consume any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[12][15]

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.[16]

  • Characterization: Analyze the final conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation.[15]

Mandatory Visualization

G Reaction Mechanisms of Tos-PEG and Maleimide-PEG Linkers cluster_0 This compound Reaction cluster_1 Maleimide-PEG Reaction Tos_Linker This compound Activated_Tos Activated Tos-PEG4-NHS Ester Tos_Linker->Activated_Tos EDC, NHS Conjugate_Tos Protein-NH-CO-PEG4-Tos Activated_Tos->Conjugate_Tos pH 7.2-8.0 Protein_NH2 Protein-NH2 (Primary Amine) Maleimide_Linker Maleimide-PEG Conjugate_Mal Protein-S-PEG-Maleimide (Thioether Bond) Maleimide_Linker->Conjugate_Mal pH 6.5-7.5 Michael Addition Protein_SH Protein-SH (Thiol)

Caption: Comparative reaction pathways for Tos-PEG and Maleimide-PEG linkers.

G Generalized Bioconjugation Workflow start Start: Biomolecule & Linker prep 1. Reagent Preparation - Dissolve biomolecule in appropriate buffer - Prepare fresh linker stock solution start->prep conjugation 2. Conjugation Reaction - Mix biomolecule and linker - Incubate under optimal conditions (pH, temp, time) prep->conjugation quenching 3. Quenching (Optional) - Add quenching agent to stop the reaction conjugation->quenching purification 4. Purification - Remove excess reagents (e.g., SEC, dialysis) quenching->purification characterization 5. Characterization - Analyze conjugate (e.g., SDS-PAGE, MS) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: A generalized experimental workflow for bioconjugation.

References

Tosylate vs. Mesylate Leaving Groups in PEG Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of PEGylated therapeutics, the choice of activating group for polyethylene glycol (PEG) linkers is a critical determinant of reaction efficiency, stability, and overall success of the conjugation strategy. This guide provides an objective comparison of two commonly employed sulfonate esters, tosylate (p-toluenesulfonate) and mesylate (methanesulfonate), as leaving groups in PEG linkers, supported by available experimental data and detailed methodologies.

Executive Summary

Both tosylate and mesylate are excellent leaving groups that effectively activate the terminal hydroxyl groups of PEG, rendering them susceptible to nucleophilic substitution. This activation is a cornerstone of PEGylation chemistry, enabling the covalent attachment of PEG to proteins, peptides, and other therapeutic molecules. While both groups serve a similar function, their inherent chemical and physical properties can influence the outcome of PEGylation reactions.

This guide will delve into a detailed comparison of tosylate and mesylate in the context of PEG linkers, focusing on their leaving group ability, reactivity, stability, and practical handling considerations. While direct head-to-head quantitative comparisons in the specific context of PEG linkers are limited in the literature, this guide consolidates available data and theoretical principles to inform your selection process. One source suggests that PEG mesylate exhibits higher reactivity but lower stability compared to PEG tosylate[1].

Comparison of Physicochemical and Reactive Properties

A summary of the key properties of tosylate and mesylate as leaving groups in PEG linkers is presented below.

FeatureTosylate (OTs)Mesylate (OMs)Rationale & Supporting Data
Leaving Group Ability ExcellentExcellentThe leaving group ability is related to the stability of the corresponding anion, which is in turn dependent on the pKa of the conjugate acid. p-Toluenesulfonic acid (pKa ~ -2.8) is a slightly stronger acid than methanesulfonic acid (pKa ~ -1.9), suggesting the tosylate anion is a slightly more stable and thus better leaving group. However, other factors can influence reactivity.
Reactivity HighPotentially HigherSome sources suggest that mesylates can be more reactive than tosylates in certain contexts[1]. This may be attributed to the smaller size of the mesyl group, which can reduce steric hindrance at the reaction center.
Stability of Activated PEG Generally GoodGenerally Good, but potentially lower than tosylateThe stability of the activated PEG is crucial for storage and handling. While both are relatively stable, the higher reactivity of mesylates may correlate with a lower shelf life or increased susceptibility to hydrolysis under certain conditions[1].
Physical Properties Often crystalline solidsOften oils or low-melting solidsTosylated compounds are frequently crystalline, which can facilitate purification by recrystallization and simplifies handling and weighing.
Analytical Monitoring Aromatic ring allows for easy visualization by UV on TLC platesLacks a UV chromophore, making TLC visualization more challengingThe presence of the toluene ring in the tosyl group provides a convenient handle for reaction monitoring using thin-layer chromatography with a UV indicator.
Side Reactions Generally lowPotential for side reactions with certain substratesIn some cases, the activation of alcohols with mesyl chloride in the presence of a base can lead to the formation of a reactive sulfene intermediate, which could potentially lead to side products[2].

Experimental Protocols

Detailed methodologies for the activation of polyethylene glycol with tosyl chloride and mesyl chloride are provided below. These protocols serve as a starting point and may require optimization based on the specific PEG derivative and desired final product.

Protocol 1: Synthesis of Tosyl-Activated PEG (PEG-OTs)

This protocol describes a general method for the tosylation of a linear PEG.

Materials:

  • Polyethylene glycol (PEG-OH)

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve PEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (typically 1.5-2.0 equivalents per hydroxyl group).

  • Slowly add a solution of tosyl chloride (typically 1.2-1.5 equivalents per hydroxyl group) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC (visualizing with a UV lamp).

  • Once the reaction is complete, wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the solid product by filtration and dry under vacuum.

Protocol 2: Synthesis of Mesyl-Activated PEG (PEG-OMs)

This protocol outlines a general procedure for the mesylation of a linear PEG[3].

Materials:

  • Polyethylene glycol (PEG-OH)

  • Mesyl chloride (MsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dry the PEG-OH by azeotropic distillation with toluene or by drying under vacuum at elevated temperature.

  • Dissolve the dried PEG-OH in anhydrous DCM in a flask under an inert atmosphere.

  • Add triethylamine (typically 1.3 equivalents per hydroxyl group) to the solution[3].

  • Cool the mixture to -10 °C in an ice-salt bath[3].

  • Slowly add mesyl chloride (typically 2.1 equivalents per hydroxyl group) to the stirred solution[3].

  • Allow the reaction to warm to room temperature and stir for 12 hours[3].

  • Dilute the reaction mixture with water and extract with DCM[3].

  • Wash the combined organic layers with brine[3].

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator[3].

  • For higher molecular weight PEGs, the product may be obtained as a solid residue. For lower molecular weight PEGs, precipitation in cold diethyl ether may be necessary[3].

Reaction Workflows and Mechanisms

The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.

PEG_Activation_Workflow cluster_activation Activation of PEG cluster_conjugation Bioconjugation PEG_OH PEG-OH Activation Activation Step PEG_OH->Activation PEG_OTs PEG-OTs Activation->PEG_OTs  + TsCl, Base PEG_OMs PEG-OMs Activation->PEG_OMs  + MsCl, Base Nucleophilic_Substitution Nucleophilic Substitution PEG_OTs->Nucleophilic_Substitution  + Biomolecule (Nu:) PEG_OMs->Nucleophilic_Substitution  + Biomolecule (Nu:) PEG_Conjugate_Ts PEG-Biomolecule (from Tosylate) Nucleophilic_Substitution->PEG_Conjugate_Ts PEG_Conjugate_Ms PEG-Biomolecule (from Mesylate) Nucleophilic_Substitution->PEG_Conjugate_Ms Nucleophilic_Substitution_Mechanism cluster_legend Legend Reactants PEG-OX + Nu: Transition_State [Nu---C---OX]δ- Reactants->Transition_State SN2 Attack Products PEG-Nu + X- Transition_State->Products Leaving Group Departure X X = Tosyl (Ts) or Mesyl (Ms) Nu Nu: = Nucleophile (e.g., -NH2, -SH)

References

A Head-to-Head Comparison of Sulfonate Ester Leaving Groups: Triflate vs. Tosylate vs. Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the efficiency of nucleophilic substitution and elimination reactions is critically dependent on the nature of the leaving group. Among the most powerful and versatile leaving groups are sulfonate esters, prized for their ability to transform a poorly reactive hydroxyl group into an excellent nucleofuge. This guide provides a detailed, data-driven comparison of three of the most commonly employed sulfonate ester leaving groups: triflate (TfO), tosylate (TsO), and mesylate (MsO). This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal leaving group for their synthetic challenges.

The generally accepted order of leaving group ability among these three is: Triflate > Tosylate > Mesylate.[1] This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions, which is governed by the electron-withdrawing nature of their substituents and the extent of charge delocalization.[1] A good leaving group is a weak base, and these sulfonate ions fit this description as they are the conjugate bases of strong sulfonic acids.[2]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by examining the acidity of its conjugate acid (pKa) and the relative rates of reactions in which it participates. A lower pKa of the conjugate acid signifies a more stable anion, and consequently, a better leaving group.[1] Similarly, faster reaction rates in processes like S_N2 reactions are indicative of a superior leaving group.[1]

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Rate (S_N2)
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -14[3]56,000[1][3]
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.80.70[1][3]
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.9[3]1.00[1][3]

Key Observations:

  • Triflate is an exceptionally potent leaving group, reacting approximately 56,000 times faster than mesylate in S_N2 reactions.[3] This is attributed to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the triflate anion.[4]

  • Tosylate and Mesylate are also excellent leaving groups and are widely utilized due to their stability and ease of preparation.[1] The tosylate anion is slightly more stable than the mesylate anion due to the resonance stabilization provided by the phenyl ring.[4] However, in some contexts, mesylates can react slightly faster than tosylates.

  • The significant difference in reactivity highlights the importance of selecting the appropriate leaving group based on the substrate's reactivity and the desired reaction conditions.[1]

Reactivity and Stability

The choice of a sulfonate ester leaving group is a balance between reactivity and stability.

  • Triflates are the most reactive and are often the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[1][5] However, their high reactivity can also be a drawback, as triflate esters can be unstable and difficult to store and purify.[6] They are also potent alkylating agents and should be handled with care.[5]

  • Tosylates and Mesylates offer a good balance of reactivity and stability, making them workhorses in organic synthesis.[1] They are generally stable compounds that can be easily prepared from the corresponding sulfonyl chlorides.[7]

Logical Relationship of Factors Affecting Leaving Group Ability

The interplay between the substituent's electronic properties, the stability of the resulting anion, and the reaction rate can be visualized as a clear logical progression.

Leaving_Group_Ability substituent Substituent on Sulfonyl Group inductive_resonance Inductive and Resonance Effects substituent->inductive_resonance Determines anion_stability Stability of Sulfonate Anion inductive_resonance->anion_stability Influences acid_strength Strength of Conjugate Acid (Low pKa) anion_stability->acid_strength Correlates with leaving_group_ability Leaving Group Ability acid_strength->leaving_group_ability Indicates reaction_rate Reaction Rate (e.g., SN2) leaving_group_ability->reaction_rate Dictates

Caption: Logical flow from substituent effects to reaction rate.

Experimental Protocols

A common experimental method to directly compare the efficacy of these leaving groups is through solvolysis reactions, where the solvent acts as the nucleophile.[1] By keeping the substrate and solvent constant and varying only the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[1]

General Protocol for Comparing Solvolysis Rates of Secondary Alkyl Sulfonates

This protocol outlines a general procedure for comparing the solvolysis rates of a secondary alkyl triflate, tosylate, and mesylate.

1. Synthesis of the Alkyl Sulfonates:

  • Starting Material: A secondary alcohol (e.g., 2-octanol).

  • Synthesis of the Tosylate and Mesylate: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a non-nucleophilic base such as pyridine. The reaction is typically carried out in a suitable solvent like dichloromethane at 0 °C to room temperature.

  • Synthesis of the Triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine.[1] This reaction is often performed at low temperatures (e.g., -78 °C) due to the high reactivity of triflic anhydride.

2. Solvolysis Reaction:

  • A standardized solution of each alkyl sulfonate is prepared in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

  • The reactions are maintained at a constant temperature in a thermostated bath.[1]

  • The progress of the reaction is monitored over time by periodically withdrawing aliquots from the reaction mixture.[1]

3. Analysis:

  • The concentration of the remaining alkyl sulfonate or the formation of the product can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

  • The rate constant (k) for each reaction is determined by plotting the natural logarithm of the concentration of the starting material versus time.

  • The relative rates are then calculated by dividing the rate constant of each sulfonate by the rate constant of the mesylate (as the reference).

Experimental Workflow Diagram

The general workflow for these comparative experiments can be visualized as follows:

Experimental_Workflow start Start: Secondary Alcohol synthesis Synthesis of Sulfonate Esters (Tosylate, Mesylate, Triflate) start->synthesis solvolysis Solvolysis Reaction (Constant Temperature) synthesis->solvolysis monitoring Reaction Monitoring (Aliquots over time) solvolysis->monitoring analysis Quantitative Analysis (HPLC or GC) monitoring->analysis data Data Analysis (Rate Constant Determination) analysis->data comparison Comparison of Relative Rates data->comparison

References

A Comparative Guide to Orthogonal Conjugation Strategies: Protected PEG Linkers vs. Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, the precise and stable conjugation of molecules is paramount. Orthogonal conjugation strategies, which allow for sequential, chemoselective reactions, are essential for constructing complex architectures like antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This guide provides an objective comparison of two prominent orthogonal conjugation methodologies: the use of traditionally protected PEG linkers and the more recent bioorthogonal "click chemistry" approaches. This comparison is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.

Core Concepts: An Overview of the Strategies

Protected PEG Linker Strategy: This classical approach relies on heterobifunctional PEG linkers where one functional group is temporarily "protected" to prevent it from reacting prematurely. A common example involves a PEG linker with an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a protected functional group, such as a Boc-protected aminooxy group, at the other.[1] The conjugation occurs in a stepwise manner: first, the NHS ester reacts with a primary amine on the biomolecule. Following this, the protecting group (e.g., Boc) is removed under specific conditions (typically acidic) to reveal the second reactive group (e.g., an aminooxy group), which can then be conjugated to a molecule containing a compatible functional group (e.g., an aldehyde or ketone) to form a stable oxime bond.[2]

Bioorthogonal Click Chemistry: This modern approach utilizes reactions that are highly efficient, selective, and occur under biological conditions without interfering with native biochemical processes.[3][4] Key examples include the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[5][6] In this strategy, a biomolecule and a payload are functionalized with bioorthogonal handles (e.g., an azide and a cyclooctyne like DBCO for SPAAC, or a tetrazine and a strained alkene like TCO for IEDDA). When mixed, these groups "click" together to form a highly stable covalent bond (a triazole in SPAAC or a dihydropyridazine in IEDDA).[5][6]

Quantitative Comparison of Key Performance Parameters

The choice between these strategies often depends on the specific requirements of the application, including the desired reaction speed, stability of the final conjugate, and the complexity of the biomolecules involved.

FeatureProtected PEG Linker (e.g., Aminooxy-PEG-NHS)Bioorthogonal Click Chemistry (SPAAC & IEDDA)Key Considerations
Reaction Kinetics NHS Ester Reaction: Relatively fast (minutes to a few hours).[6] Oxime Ligation: Slower, often requiring hours to overnight for high yields. Can be accelerated with catalysts like aniline.[2]SPAAC (e.g., DBCO-Azide): Generally faster than oxime ligation, with second-order rate constants of ~0.6 - 1.0 M⁻¹s⁻¹.[7] IEDDA (e.g., TCO-Tetrazine): Exceptionally fast, with second-order rate constants often exceeding 800 M⁻¹s⁻¹, enabling rapid conjugation even at low concentrations.[5][7]For applications requiring very rapid conjugation, such as in vivo labeling, IEDDA is the superior choice.[5]
Reaction Yield Generally high but can be variable. The multi-step nature (conjugation and deprotection) can lead to product loss at each stage.Typically very high and often quantitative, leading to well-defined products with controlled stoichiometry.[3][6]Click chemistry's single-step, high-yield nature simplifies purification and often results in a more homogeneous product.[6]
Specificity & Stoichiometry NHS esters can react with multiple primary amines (e.g., lysine residues), potentially leading to a heterogeneous mixture of conjugates. The second step (oxime ligation) is highly specific for aldehydes/ketones.[6]Highly specific and bioorthogonal. The reactive handles (e.g., azides, alkynes, tetrazines) do not cross-react with native functional groups in biomolecules, ensuring precise, site-specific conjugation.[3]For achieving a uniform drug-to-antibody ratio (DAR) in ADCs, bioorthogonal methods are generally preferred.
Stability of Linkage Amide Bond (from NHS ester): Highly stable.[8] Oxime Bond: Highly stable across a broad pH range and significantly more stable than hydrazone linkages.[8]Triazole Bond (from SPAAC): Exceptionally stable and resistant to hydrolysis, enzymatic degradation, and redox conditions.[9][10] Dihydropyridazine (from IEDDA): Also forms a very stable linkage.The triazole linkage formed via click chemistry is considered one of the most stable bonds in bioconjugation, making it ideal for applications requiring long-term in vivo stability.[9][10]
Biocompatibility The reagents and reaction conditions (e.g., acidic deprotection) can sometimes be harsh on sensitive biomolecules.SPAAC & IEDDA: Generally performed under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for cytotoxic catalysts, making them highly biocompatible.[11]The biocompatibility of copper-free click chemistry makes it well-suited for live-cell labeling and in vivo applications.[11]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the protected PEG linker strategy and a common bioorthogonal approach (SPAAC).

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Biomolecule-NH2 Biomolecule with Primary Amine (e.g., Antibody) Reaction1 Reaction at pH 7.2-8.5 (Amine-free buffer) Biomolecule-NH2->Reaction1 Linker Boc-Aminooxy-PEG-NHS Ester Linker->Reaction1 Conjugate1 Boc-Protected Intermediate: Biomolecule-PEG-Aminooxy-Boc Reaction1->Conjugate1 Reaction2 Acidic Treatment (e.g., 50% TFA in DCM) Conjugate1->Reaction2 Conjugate2 Deprotected Intermediate: Biomolecule-PEG-Aminooxy Reaction2->Conjugate2 Reaction3 Reaction at pH ~6.7 (Optional: Aniline catalyst) Conjugate2->Reaction3 Payload Payload with Aldehyde/Ketone Payload->Reaction3 FinalConjugate Final Bioconjugate with Stable Oxime Bond Reaction3->FinalConjugate

Caption: Workflow for orthogonal conjugation using a protected PEG linker.

G cluster_0 Step 1: Functionalization of Components cluster_1 Step 2: SPAAC 'Click' Reaction Biomolecule Biomolecule (e.g., Antibody) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Biomolecule->Reaction1 DBCO_Linker DBCO-PEG-NHS Ester DBCO_Linker->Reaction1 DBCO_Biomolecule DBCO-Functionalized Biomolecule Reaction1->DBCO_Biomolecule Reaction3 Copper-Free Click Reaction (pH 6.0-8.5, Room Temp) DBCO_Biomolecule->Reaction3 Payload Payload Reaction2 Payload Modification Payload->Reaction2 Azide_Linker Azide-Linker Azide_Linker->Reaction2 Azide_Payload Azide-Functionalized Payload Reaction2->Azide_Payload Azide_Payload->Reaction3 FinalConjugate Final Bioconjugate with Stable Triazole Bond Reaction3->FinalConjugate

Caption: Workflow for bioorthogonal conjugation using SPAAC click chemistry.

Detailed Experimental Protocols

Protocol 1: Orthogonal Conjugation via Protected Aminooxy-PEG Linker

This protocol describes a three-stage process for conjugating a payload to a protein using a Boc-protected aminooxy-PEG-NHS ester linker.

Stage 1: NHS Ester Conjugation to Protein

  • Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Boc-Aminooxy-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation: Add a 10- to 50-fold molar excess of the dissolved Boc-Aminooxy-PEG-NHS ester to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching (Optional): Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

Stage 2: Boc Deprotection

  • Preparation: Lyophilize the purified conjugate from Stage 1. Dissolve the conjugate in anhydrous dichloromethane (DCM).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v). Stir the reaction at room temperature for 30 minutes to 2 hours.[12]

  • Monitoring: Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen and lyophilize the product.

Stage 3: Oxime Ligation with Aldehyde/Ketone-Payload

  • Reactant Preparation: Dissolve the deprotected aminooxy-PEG-protein from Stage 2 in a suitable buffer (e.g., PBS, pH 6.7). Dissolve the aldehyde or ketone-containing payload in a compatible solvent.

  • Conjugation: Add a 10-50 fold molar excess of the payload to the protein solution. For faster kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[2]

  • Incubation: Incubate the reaction for 2-12 hours at room temperature.

  • Purification: Purify the final bioconjugate using SEC or another appropriate chromatography method to remove excess payload and catalyst.

Protocol 2: Bioorthogonal Conjugation via SPAAC (DBCO-Azide)

This protocol describes the conjugation of an azide-modified payload to a protein using a DBCO-PEG-NHS ester.

Stage 1: Protein Functionalization with DBCO

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Conjugation: Add a 10- to 30-fold molar excess of the DBCO-PEG-NHS ester to the protein solution. Incubate for 1-4 hours at room temperature.[13]

  • Purification: Remove unreacted linker using SEC or dialysis.

Stage 2: Copper-Free Click Reaction

  • Reaction Setup: Mix the purified DBCO-functionalized protein with a 1.5 to 4-fold molar excess of the azide-functionalized payload in a reaction buffer (e.g., PBS, pH 7.4).[13]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[13]

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC, or IEX) to remove any unreacted payload and unconjugated protein.

  • Characterization: Analyze the final conjugate by SDS-PAGE (to observe a molecular weight shift) and mass spectrometry to confirm successful conjugation and determine the final DAR.

Conclusion

Both protected PEG linkers and bioorthogonal click chemistry offer powerful and distinct advantages for orthogonal conjugation. The traditional protected linker strategy is well-established and effective, though it involves multiple steps that can impact overall yield and may require conditions that are not suitable for all biomolecules.

In contrast, bioorthogonal methods like SPAAC and IEDDA provide a more streamlined, highly efficient, and biocompatible alternative. The exceptional stability of the resulting triazole linkage from SPAAC and the unparalleled reaction speed of IEDDA make these "click" chemistries a superior choice for many modern bioconjugation applications, particularly for the development of homogeneous, next-generation therapeutics and in vivo diagnostics. The selection of the optimal strategy should be guided by a careful consideration of the specific biomolecules involved, the required stability of the final product, and the desired reaction kinetics.

References

A Comparative Guide to the Efficiency of Crosslinkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. The choice of linker technology dictates the ADC's stability in circulation, the mechanism and rate of payload release, and ultimately, its therapeutic index. This guide provides an objective comparison of the performance of different crosslinkers used in ADCs, supported by experimental data and detailed methodologies.

Introduction to ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable . The fundamental difference lies in their payload release mechanism.[1]

Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1] This "molecular switch" allows for the release of the payload in its free, unmodified form.[1] Mechanisms for cleavage include sensitivity to proteases, changes in pH, and the presence of reducing agents like glutathione. A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[2][3]

Non-Cleavable Linkers: These form a highly stable bond that is resistant to enzymatic or chemical cleavage.[1] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[1] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[2]

The ideal linker should be highly stable in systemic circulation to prevent premature drug release and efficiently release the active payload within the target cancer cells.[4]

Comparative Performance of ADC Linkers

The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance.

Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.[2] Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[2]

Linker TypePayloadTarget Cell LineIC₅₀ (pM)Reference
Val-Cit (Cleavable)MMAEHER2+14.3[4]
β-Galactosidase-cleavableMMAEHER2+8.8[4]
Non-cleavable (SMCC)DM1 (Kadcyla®)HER2+33[4]
Table 2: In Vitro and In Vivo Stability of Different Linkers

Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[2] This table presents the half-life (t₁/₂) of ADCs with different linkers in plasma.

Linker TypeMatrixModelStability/Half-life (t₁/₂)Reference
Hydrazine (Acid-cleavable)Human PlasmaIn Vitro2 days[4]
Carbonate (Acid-cleavable)Not SpecifiedIn Vitro36 hours[4]
Silyl ether (Acid-cleavable)Human PlasmaIn Vitro> 7 days[4]
OHPAS (Aryl Sulfate)Mouse/Human PlasmaIn Vitro/In VivoStable[5]
VC-PABC (Val-Cit)Mouse PlasmaIn Vitro/In VivoRelatively unstable due to Ces1c[5]
SMCC (Non-cleavable)Mice PlasmaIn Vivo38% degradation after 120h[4]
Table 3: Pharmacokinetic (PK) Parameters of ADCs

Pharmacokinetic parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs.[2]

ADCLinker TypePayloadHalf-Life (t₁/₂) in hoursClearance (mL/day/kg)Reference
Brentuximab vedotinVal-Cit (Cleavable)MMAE14.74.1[2]
Ado-trastuzumab emtansine (T-DM1)SMCC (Non-cleavable)DM111.43.9[2]
SAR3419SPDB (Cleavable)DM410.36.5[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for ADCs with different linker types.

Mechanism of Action for a Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsin B or low pH) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Mechanism of action for an ADC with a cleavable linker.

Mechanism of Action for a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload Released Payload-Linker-Amino Acid Complex Degradation->Payload 5. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 6. Cytotoxicity

Mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of ADCs with different crosslinkers.

Protocol 1: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in a cancer cell line.[2]

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Add the treatments to the cells.[2]

  • Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Workflow for In Vitro ADC Cytotoxicity (MTT) Assay Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_ADC 2. Add Serial Dilutions of ADC, Antibody, and Free Payload Seed_Cells->Add_ADC Incubate_72h 3. Incubate for 72-120 hours Add_ADC->Incubate_72h Add_MTT 4. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer 6. Add Solubilization Buffer Incubate_4h->Add_Solubilizer Read_Absorbance 7. Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 8. Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro ADC cytotoxicity assay.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of payload release in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads or size-exclusion chromatography.

  • Analysis: Analyze the amount of intact ADC and/or released payload at each time point using techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) and identify cleavage products.[5]

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of total antibody and antibody-conjugated payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t₁/₂) of the ADC in plasma.

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[2]

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[2]

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[2]

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).[2]

  • Dosing: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule.[2]

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Workflow for In Vivo Xenograft Efficacy Study Start Start Implant_Tumor 1. Implant Tumor Cells in Immunodeficient Mice Start->Implant_Tumor Monitor_Tumor_Growth 2. Monitor Tumor Growth Implant_Tumor->Monitor_Tumor_Growth Randomize_Mice 3. Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment 4. Administer ADC, Controls Randomize_Mice->Administer_Treatment Monitor_Tumor_Volume 5. Monitor Tumor Volume and Body Weight Administer_Treatment->Monitor_Tumor_Volume Data_Analysis 6. Analyze Tumor Growth Inhibition (TGI) Monitor_Tumor_Volume->Data_Analysis End End Data_Analysis->End

Workflow for an in vivo xenograft efficacy study.

References

Performance of Tos-PEG4-CH2CO2H in In-Vivo vs. In-Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker's performance, both in controlled laboratory settings (in-vitro) and within a living organism (in-vivo), directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of Tos-PEG4-CH2CO2H with other common linkers, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a tosyl group and a terminal carboxylic acid, separated by a four-unit polyethylene glycol (PEG) spacer.[1] The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines and thiols, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[1][2] The PEG4 spacer enhances solubility and is intended to reduce the immunogenicity of the resulting bioconjugate.[1][3]

While the chemical properties of this compound are well-understood, direct quantitative comparative in-vivo and in-vitro performance data for conjugates synthesized with this specific linker is limited in publicly available literature.[3] Therefore, this guide will provide a comparison based on the known stability of the chemical bonds it forms, alongside data from well-characterized alternative linkers.

Quantitative Data Summary: A Comparative Overview

The stability of a bioconjugate is largely dictated by the covalent bond formed between the linker and the biomolecule.[1] The following tables summarize the stability characteristics of linkages formed by this compound and common alternatives.

Table 1: In-Vitro Stability of Common Linker Chemistries

Linker ChemistryReactive GroupsBond FormedTypical In-Vitro Stability (Plasma/Buffer)Key Considerations
This compound Tosyl + Carboxylic AcidSulfonamide or ThioetherHigh (predicted for Sulfonamide)The sulfonamide bond is generally stable to hydrolysis.[2] The tosyl group's high reactivity allows for efficient conjugation.[3]
NHS-ester-PEG4-AcidNHS-ester + Carboxylic AcidAmideHighThe amide bond is one of the most stable covalent bonds under physiological conditions.[2]
Maleimide-PEG4-AcidMaleimide + Carboxylic AcidThioetherModerateSusceptible to retro-Michael addition, leading to potential deconjugation in the presence of thiols like albumin or glutathione.[2]
Azido-PEG4-Acid (Click Chemistry)Azide + Carboxylic Acid1,2,3-TriazoleHighThe triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction.[2]

Note: The stability data is a general representation compiled from various studies and can vary based on the specific conjugate and experimental conditions.[1]

Table 2: In-Vivo Performance Characteristics of Different Linker Chemistries (Qualitative)

Linker ChemistryGeneral In-Vivo Performance Characteristics
This compound (predicted) The stability would depend on the nucleophile. A sulfonamide linkage is expected to be highly stable, leading to a non-cleavable conjugate. A thioether linkage would be less stable. The tosyl group itself is a very good leaving group, which could lead to non-specific reactions in-vivo.[4][5]
NHS-ester (Amide linkage)Generally offers superior plasma stability, which can lead to a better safety profile for non-cleavable ADCs.[2]
Maleimide (Thioether linkage)Can be unstable in plasma due to disulfide exchange, potentially leading to premature drug release and off-target toxicity.[1][6]
Dipeptide (e.g., Val-Cit)Cleavable by lysosomal proteases, showing potent anti-tumor activity. The choice of dipeptide affects stability and efficacy.[2]
GlucuronideCleavable by β-glucuronidase, an enzyme often present in the tumor microenvironment, and demonstrates high plasma stability.[2]

Experimental Protocols

Reproducible and standardized protocols are essential for generating reliable data to compare linker stability.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma by measuring the release of the payload or the degradation of the conjugate over time.[7][8]

Materials:

  • Bioconjugate of interest

  • Human or mouse plasma[1]

  • Phosphate-buffered saline (PBS), pH 7.4[1]

  • Quenching solution (e.g., acetonitrile with formic acid)

  • LC-MS or HPLC system[1]

Procedure:

  • Incubate the bioconjugate in plasma at a known concentration (e.g., 100 µg/mL) at 37°C.[1][8]

  • Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[1][8]

  • At each time point, stop the reaction by adding a quenching solution.[8]

  • Process the samples to precipitate plasma proteins.

  • Analyze the supernatant using LC-MS or HPLC to quantify the amount of intact bioconjugate and/or released payload.[1]

  • Plot the percentage of intact conjugate as a function of time to determine the stability profile.[8]

In-Vivo Pharmacokinetic and Biodistribution Study

Objective: To evaluate the pharmacokinetic profile (half-life, clearance) and biodistribution of a bioconjugate in an animal model.[7][9]

Materials:

  • Bioconjugate of interest

  • Suitable animal model (e.g., mice or rats)[9]

  • Dosing and blood collection supplies[9]

  • ELISA or LC-MS/MS system for quantification[9][10]

Procedure:

  • Administer a single dose of the bioconjugate to the animal model, typically via intravenous injection.[7][9]

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours), collect blood samples.[7][9]

  • Process the blood samples to obtain plasma.[9]

  • Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.[9][10]

  • For biodistribution, collect major organs at the end of the study, homogenize them, and quantify the amount of conjugate in each tissue.

  • Analyze the concentration-time data to determine pharmacokinetic parameters.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflows cluster_invitro In-Vitro Plasma Stability Assay cluster_invivo In-Vivo Pharmacokinetic Study invitro_start Bioconjugate in Plasma (37°C) invitro_timepoints Collect Aliquots at Time Points invitro_start->invitro_timepoints invitro_quench Quench Reaction invitro_timepoints->invitro_quench invitro_process Process Sample (e.g., Protein Precipitation) invitro_quench->invitro_process invitro_analyze Analyze by LC-MS/HPLC invitro_process->invitro_analyze invitro_end Determine Stability Profile invitro_analyze->invitro_end invivo_start Administer Bioconjugate to Animal Model invivo_blood Collect Blood Samples at Time Points invivo_start->invivo_blood invivo_plasma Process to Obtain Plasma invivo_blood->invivo_plasma invivo_quantify Quantify Conjugate (ELISA or LC-MS/MS) invivo_plasma->invivo_quantify invivo_end Determine Pharmacokinetic Profile invivo_quantify->invivo_end

Caption: Experimental workflows for in-vitro and in-vivo stability studies.

adc_mechanism cluster_circulation Systemic Circulation cluster_cell Target Cell Internalization ADC_circ Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell ADC_circ->Target_Cell Targeting NonTarget_Cell Non-Target Cell ADC_circ->NonTarget_Cell Off-target potential Binding ADC Binds to Antigen Internalization Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Action Payload Exerts Cytotoxic Effect Release->Action

Caption: Logical relationship of an ADC's mechanism of action.

References

Navigating the Plasma Proteome: A Comparative Analysis of Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A critical determinant in the therapeutic success of antibody-drug conjugates (ADCs) lies in the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. Premature cleavage of this linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may hinder efficient payload release at the tumor site. This guide provides an objective comparison of the plasma stability of various ADC linkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the rational design and selection of optimal linker strategies.

The ideal ADC linker must strike a delicate balance: remaining intact in the bloodstream to prevent premature drug release, yet allowing for efficient payload liberation upon internalization into the target cancer cell.[1] Linkers are broadly categorized into two main types—cleavable and non-cleavable—each with distinct stability profiles and mechanisms of action.[1] The choice of linker chemistry is a pivotal decision in ADC design, as it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2][3]

Comparative Plasma Stability of ADC Linkers

The stability of an ADC in plasma is influenced by several factors, including the linker's chemical structure, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[2] Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts.[3] Cleavable linkers, however, are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidic pH, or a reducing environment.[1]

Linker TypeCleavage MechanismPlasma Stability ProfileKey Considerations
Non-Cleavable
Thioether (e.g., SMCC)Proteolytic degradation of the antibody backboneHigh. Relies on lysosomal degradation of the antibody for payload release.[3]Generally considered the most stable linker type in plasma.[3]
Cleavable
Valine-Citrulline (Val-Cit)Cathepsin B cleavageHigh in human plasma, but can be unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[4]Widely used dipeptide linker with a well-established cleavage mechanism.[5]
Valine-Alanine (Val-Ala)Cathepsin B cleavageHigher stability in mouse plasma compared to Val-Cit.[3]Offers a more stable alternative for preclinical studies in mice.[3]
Glutamic acid-Valine-Citrulline (EVCit)Cathepsin B cleavageHigh. No significant degradation observed in human and mouse plasma over extended periods.[3]Demonstrates very high stability across species.[3]
HydrazonepH-sensitive (acid hydrolysis)Variable. Can be unstable at physiological pH, leading to premature drug release.[2]Early generation linker technology; stability is highly dependent on the specific chemical structure.[2]
DisulfideReduction-sensitiveVariable. Susceptible to exchange with serum proteins like albumin.[2]Steric hindrance near the disulfide bond can improve stability.[2]
Sulfatase-cleavableSulfatase enzyme cleavageHigh. Stable for over 7 days in plasma.[3]Relies on the presence of sulfatase enzymes for payload release.[3]

Experimental Protocols for Assessing Linker Stability

Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed protocols for key in vitro plasma stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation.[1]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Control plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS, ELISA)

Procedure:

  • Preparation: Prepare ADC stock solutions in an appropriate buffer.

  • Incubation: Spike the ADC into the control plasma at a predetermined concentration. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[2][6]

  • Sample Processing: At each time point, stop the reaction by placing the sample on ice. The method of processing will depend on the analytical technique. For LC-MS analysis of the drug-to-antibody ratio (DAR), immuno-affinity capture is often used to isolate the ADC from plasma proteins.[7] For quantification of released payload, a protein precipitation or solid-phase extraction may be performed.

  • Analysis: Analyze the samples using a validated analytical method.

    • LC-MS: Can be used to measure the average DAR over time or to quantify the concentration of released payload.[1][8] A decrease in DAR indicates linker cleavage.[2]

    • ELISA: Can be used to measure the concentration of the intact, antibody-conjugated drug over time.[5]

Data Interpretation: The stability of the ADC is typically expressed as the percentage of intact ADC remaining or the average DAR over the incubation period.[6] The half-life (t1/2) of the ADC in plasma can also be calculated to quantify its stability.[2] A stable ADC will show minimal payload release and a small change in DAR over time.[6]

Visualizing Experimental Workflows and Linker Degradation Pathways

Diagrams illustrating key processes can aid in understanding the complex dynamics of linker stability.

G Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare ADC Stock Solution B Spike ADC into Plasma A->B C Incubate at 37°C B->C D Collect Aliquots at Various Time Points C->D E Immuno-affinity Capture of ADC D->E G Protein Precipitation D->G F LC-MS Analysis (DAR Measurement) E->F H LC-MS/MS Analysis (Free Payload Quantification) G->H

Caption: Workflow for in vitro plasma stability assessment of ADCs.

G Linker Degradation Pathways in Plasma cluster_cleavable Cleavable Linker Pathways cluster_non_cleavable Non-Cleavable Linker Pathway ADC Intact ADC in Plasma Enzymatic Enzymatic Cleavage (e.g., Esterases) ADC->Enzymatic Reduction Reduction (e.g., Glutathione) ADC->Reduction Hydrolysis Acid Hydrolysis (pH change) ADC->Hydrolysis Proteolysis Antibody Degradation (No Linker Cleavage in Plasma) StableADC Stable ADC (Reaches Target) ADC->StableADC ReleasedPayload Prematurely Released Payload (Off-Target Toxicity) Enzymatic->ReleasedPayload Reduction->ReleasedPayload Hydrolysis->ReleasedPayload

Caption: Potential degradation pathways for ADC linkers in plasma.

References

A Comparative Guide to Bioorthogonal Chemistry: Alternatives to Traditional Conjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, precision and biocompatibility are paramount. While traditional methods involving reactive functional groups like tosylates have their applications, the advent of bioorthogonal chemistry has revolutionized the site-specific modification of biomolecules in their native environments. Bioorthogonal reactions proceed with high efficiency and selectivity within complex biological systems, without interfering with or being influenced by endogenous biochemical processes.

This guide provides a comparative overview of the most prominent bioorthogonal reactions, offering a direct comparison to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. We will delve into the mechanisms, kinetics, and practical applications of these powerful chemical tools, supported by experimental data and protocols.

Key Bioorthogonal Reactions: A Head-to-Head Comparison

The four main classes of bioorthogonal reactions that have gained widespread use are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-electron-demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation. Each offers a unique set of advantages and disadvantages in terms of reaction speed, biocompatibility, and the nature of the chemical handles required.

Quantitative Comparison of Performance

The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which reflects how quickly the reaction proceeds at given concentrations of the reactants. The stability of the resulting conjugate and the biocompatibility of the reagents are also critical factors.

ReactionTypical k₂ (M⁻¹s⁻¹)Resulting LinkageKey AdvantagesKey Disadvantages
CuAAC 10² - 10³TriazoleHigh reaction rate, high yieldRequires copper catalyst, which can be toxic to cells
SPAAC 10⁻³ - 1TriazoleNo catalyst required, highly biocompatibleSlower kinetics than CuAAC, strained alkynes can be unstable
IEDDA 10³ - 10⁶DihydropyridazineExtremely fast kinetics, no catalyst neededTetrazines can react with some biological nucleophiles
Staudinger Ligation ~10⁻³AmideHighly biocompatible, no catalystSlow kinetics, phosphine reagents can be air-sensitive

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these reactions is crucial for their successful implementation. Below are simplified diagrams illustrating the core chemical transformations.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N₃ Triazole Triazole Linkage Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Copper Cu(I) Copper->Triazole +

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ Triazole Triazole Linkage Azide->Triazole StrainedAlkyne R2-Cyclooctyne StrainedAlkyne->Triazole

Caption: Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

IEDDA_Mechanism cluster_reactants Reactants cluster_product Product Tetrazine R1-Tetrazine Dihydropyridazine Dihydropyridazine Linkage Tetrazine->Dihydropyridazine StrainedAlkene R2-Trans-cyclooctene StrainedAlkene->Dihydropyridazine

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

General Experimental Workflow

A typical bioorthogonal labeling experiment follows a two-step process. First, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with a bioorthogonal handle (e.g., an azide or a strained alkyne). Second, a probe molecule carrying the complementary reactive group is introduced, leading to a specific covalent linkage.

Bioorthogonal_Workflow A Step 1: Introduce Bioorthogonal Handle B Metabolic Labeling (e.g., Azido sugars) A->B C Genetic Encoding (e.g., Unnatural amino acids) A->C D Enzymatic Labeling A->D E Biomolecule of Interest is Tagged B->E C->E D->E H Bioorthogonal Reaction Occurs E->H F Step 2: Introduce Probe G Probe with Complementary Handle (e.g., Fluorophore, Drug) F->G G->H I Labeled Biomolecule H->I

Caption: Generalized workflow for a bioorthogonal labeling experiment.

Experimental Protocols

The following are representative protocols for performing bioorthogonal conjugations. Note that concentrations, incubation times, and purification methods may need to be optimized for specific applications.

Protocol 1: CuAAC-mediated Labeling of a Protein in vitro
  • Protein Preparation: Dissolve the azide-modified protein in a phosphate-buffered saline (PBS) solution to a final concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-probe in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the alkyne-probe to a final concentration of 10-100 µM.

    • Add the CuSO₄ and ligand solutions to a final concentration of 1 mM each.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Confirm the conjugation by SDS-PAGE, mass spectrometry, or fluorescence imaging (if a fluorescent probe was used).

Protocol 2: SPAAC-mediated Cell Surface Labeling
  • Metabolic Labeling: Culture cells in a medium supplemented with an azide-modified sugar (e.g., Ac₄ManNAz) for 24-48 hours to incorporate azides into cell surface glycans.

  • Cell Preparation:

    • Harvest the cells and wash them three times with cold PBS to remove unincorporated azido sugars.

    • Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a density of 1-10 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Add the strained alkyne-probe (e.g., a cyclooctyne-fluorophore conjugate) to the cell suspension to a final concentration of 10-100 µM.

  • Incubation: Incubate the cells at 37°C for 30-90 minutes. For live-cell imaging, this can be done directly on a microscope stage.

  • Washing: Wash the cells three times with cold PBS to remove the unreacted probe.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Protocol 3: IEDDA-mediated Labeling in Live Cells
  • Genetic or Enzymatic Tagging: Introduce a trans-cyclooctene (TCO)-containing unnatural amino acid into a protein of interest via genetic code expansion or use an enzyme to attach a TCO-tag.

  • Cell Culture: Culture the cells expressing the TCO-tagged protein.

  • Labeling Reaction:

    • Prepare a stock solution of a tetrazine-functionalized probe (e.g., a tetrazine-drug conjugate) in DMSO.

    • Add the tetrazine probe directly to the cell culture medium to a final concentration of 1-25 µM.

  • Incubation: Incubate the cells for 5-60 minutes at 37°C. The extremely fast kinetics of IEDDA often allows for very short incubation times.

  • Washing (Optional): Depending on the probe and application, a washing step to remove the unreacted probe may be necessary.

  • Analysis: Analyze the effect of the conjugated probe (e.g., drug-induced phenotype) or visualize the labeled protein if a fluorescent probe was used.

Conclusion

The choice of a bioorthogonal reaction is a critical decision in the design of bioconjugation experiments. While CuAAC offers rapid kinetics, its cytotoxicity can be a concern for live-cell applications. SPAAC provides excellent biocompatibility but at the cost of slower reaction rates. For applications demanding the utmost speed, IEDDA is often the superior choice, though the stability of the reagents should be considered. The Staudinger ligation, while historically significant, has largely been superseded by these faster and more efficient reactions for many applications.

By carefully considering the trade-offs between reaction kinetics, biocompatibility, and the stability of the reagents and linkage, researchers can select the most appropriate bioorthogonal tool to precisely and efficiently label and manipulate biomolecules in a wide range of biological contexts. This guide serves as a starting point for navigating these choices, and further optimization will always be necessary to achieve the best results for each unique biological system.

Safety Operating Guide

Proper Disposal of Tos-PEG4-CH2CO2H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential, step-by-step procedures for the proper disposal of Tos-PEG4-CH2CO2H, a tosylated polyethylene glycol derivative. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While many polyethylene glycol (PEG) compounds exhibit low toxicity, the presence of the tosyl group and available data on similar compounds necessitate careful handling.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side-shields.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosolization is possible, use a suitable respirator.

Hazard Profile and Quantitative Data

Based on available safety data for closely related compounds, this compound should be handled as a hazardous substance. The following table summarizes the relevant hazard classifications.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedBLD Pharm Safety Information[1]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritationBLD Pharm Safety Information[1]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritationBLD Pharm Safety Information[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation-
Acute Aquatic Toxicity (Category 1)H400Very toxic to aquatic lifeDC Chemicals SDS for PEG4-Tos[2]
Chronic Aquatic Toxicity (Category 1)H410Very toxic to aquatic life with long lasting effectsDC Chemicals SDS for PEG4-Tos[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through a designated hazardous chemical waste stream.

Experimental Protocol: Waste Segregation and Storage

Objective: To safely collect and store this compound waste prior to disposal.

Methodology:

  • Waste Identification: Characterize the waste. If this compound has been mixed with other substances, the entire mixture should be treated according to the most hazardous component.

  • Containerization:

    • Collect all waste containing this compound, including contaminated items like pipette tips, gloves, and absorbent pads, in a designated, chemically compatible container with a secure lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • Ensure the storage area has secondary containment to prevent spills from reaching drains.

    • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Arranging for Final Disposal

Objective: To transfer the waste to a licensed disposal facility.

Methodology:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide Documentation: Accurately describe the waste, including its chemical composition and quantity.

  • Follow Instructions: Adhere to all instructions provided by the EHS department or the disposal contractor regarding final packaging and transportation. Per GHS precautionary statements, dispose of contents and container to an approved waste disposal plant[1][2].

Spill Management

In the event of a spill, follow these immediate actions:

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure it is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up liquid spills.

  • Collection: Carefully collect the absorbed material and place it in your designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_path Disposal Path cluster_procedure Procedure cluster_end End start Waste Generation (this compound) assess_contamination Is the waste mixed with other hazardous materials? start->assess_contamination treat_hazardous Treat as Hazardous Waste assess_contamination->treat_hazardous No consult_sds Consult SDS of all components Treat as most hazardous assess_contamination->consult_sds Yes collect_waste Collect in a labeled, compatible, sealed container treat_hazardous->collect_waste consult_sds->treat_hazardous store_waste Store in a designated, secure, and ventilated area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs final_disposal Final Disposal contact_ehs->final_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Tos-PEG4-CH2CO2H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Tos-PEG4-CH2CO2H. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach to handling is recommended based on the known properties of its functional groups: a tosylate, a polyethylene glycol (PEG) linker, and a carboxylic acid. One available SDS for a similar compound, "PEG4-Tos," indicates that it is harmful if swallowed and very toxic to aquatic life.[1] Therefore, appropriate precautions must be taken to avoid ingestion, skin contact, and environmental release.

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Powder Safety glasses with side shields or chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatN95 or higher-rated dust mask or work in a certified chemical fume hood
Preparing Solutions Chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a well-ventilated area or a chemical fume hood
Performing Reactions Chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a certified chemical fume hood
Handling Waste Chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatAs needed, based on the form of the waste

Experimental Protocols: Safe Handling Procedures

2.1. Engineering Controls

  • When handling the powdered form of this compound, it is highly recommended to work within a certified chemical fume hood to minimize the risk of inhalation.

  • Ensure that a safety shower and eyewash station are readily accessible in the laboratory.

2.2. Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respiratory Protection (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment (PPE).

2.3. Weighing and Solution Preparation

  • Before handling, ensure all necessary PPE is correctly worn.

  • When weighing the solid material, use a spatula and perform the task in a fume hood or on a bench with a draft shield to prevent the powder from becoming airborne.

  • To minimize dust, consider preparing a stock solution. This compound is a hydrophilic PEG linker, which increases its solubility in aqueous media.

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Cap containers securely after use.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

3.1. Waste Categorization

  • Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, paper towels from a spill).

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware.

  • Contaminated PPE: Used gloves, disposable lab coats, and dust masks.

3.2. Disposal Procedures

Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_actions Disposal Actions Solid Solid this compound Solid_Dispose Collect in a labeled, sealed hazardous waste container. Solid->Solid_Dispose Liquid Solutions containing This compound Liquid_Dispose Collect in a labeled, sealed hazardous liquid waste container. Do not pour down the drain. Liquid->Liquid_Dispose PPE Contaminated PPE PPE_Dispose Place in a designated hazardous waste bag or container. PPE->PPE_Dispose

Caption: Waste stream and disposal actions for this compound.

  • Solid and Liquid Waste:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.

    • The label should include the chemical name ("this compound") and any known hazard warnings.

    • Crucially, do not dispose of this chemical down the drain , as it is considered very toxic to aquatic life.[1]

    • Follow your institution's specific guidelines for hazardous chemical waste disposal.

  • Contaminated PPE:

    • Place all used PPE in a designated hazardous waste bag or container.

    • Never reuse disposable gloves or other single-use protective equipment.

By implementing these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.